Product packaging for 2-Aminoimidazole(Cat. No.:CAS No. 7720-39-0)

2-Aminoimidazole

Cat. No.: B183950
CAS No.: 7720-39-0
M. Wt: 83.09 g/mol
InChI Key: DEPDDPLQZYCHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Imidazol-2-amine, commonly referred to as 2-aminoimidazole, is a privileged scaffold in medicinal chemistry and drug discovery. Its significant research value stems from its role as a key pharmacophore and bioisostere for guanidine, triazoles, and benzamidine, enabling the design of small molecules with enhanced binding affinity and diverse biological activities . This core structure is integral to the development of therapeutic agents targeting a wide range of conditions, including anticancer , antimicrobial , antihyperglycemic , and anti-inflammatory applications . The this compound ring is a critical component in several FDA-approved drugs and investigational compounds, such as the tubulin polymerization inhibitor ABI-III analogues for overcoming multidrug resistance in cancer , and linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes mellitus . Research into imidazole hybrids continues to reveal new insights, with recent studies highlighting their potential as kinase inhibitors, carbonic anhydrase activators , and antimicrobial agents targeting pathogenic bacteria and fungi . The synthetic versatility of the 1H-Imidazol-2-amine core allows for efficient construction of complex molecular architectures, including indole-imidazole hybrids and quinoline-imidazole hybrids , facilitating structure-activity relationship (SAR) studies and the exploration of new chemical space. Furthermore, its applicability in green chemistry approaches, such as synthesis in deep eutectic solvents (DES), underscores its relevance in developing sustainable synthetic methodologies . This compound provides researchers with a fundamental building block for innovating in areas of multi-target therapeutics, hybrid molecule design, and the ongoing battle against global health challenges like antibiotic resistance and chronic diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3 B183950 2-Aminoimidazole CAS No. 7720-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPDDPLQZYCHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227953
Record name 2-Aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7720-39-0
Record name 2-Aminoimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7720-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery of 2-Aminoimidazole Alkaloids in Marine Sponges: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Marine sponges of the class Calcarea, particularly from the genera Leucetta and Clathrina, are a prolific source of structurally diverse and biologically active 2-aminoimidazole (2-AI) alkaloids.[1][2][3] First discovered in 1987, this class of natural products has garnered significant attention from the scientific community due to their potent pharmacological properties, including cytotoxic, antimicrobial, antifungal, and anti-inflammatory activities.[2][4] These compounds typically feature a central this compound core, often substituted with benzyl or pyrrole moieties, leading to a wide array of unique chemical structures.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, biological activity, and experimental protocols related to 2-AI alkaloids from marine sponges, aimed at researchers, scientists, and drug development professionals.

Chemical Diversity and Biological Activity

The 2-AI alkaloids encompass a wide range of chemical structures, with the most prominent examples being the naamidines and naamines.[2] These compounds have demonstrated significant biological activities against various disease targets. For instance, several 2-AI alkaloids have shown potent cytotoxicity against a panel of human cancer cell lines. The pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a subgroup of 2-AI compounds, are known for their antibacterial and antibiofilm properties.[5] The broad spectrum of activity makes these marine-derived compounds promising leads for the development of new therapeutic agents.[6]

Quantitative Data on Biological Activity

The following table summarizes the cytotoxic and antimicrobial activities of selected this compound alkaloids isolated from marine sponges.

CompoundSource OrganismTargetActivityReference
Naamidine J Pericharax heteroraphisK562 (human chronic myelogenous leukemia)IC50: 11.3 µM[4]
Known Compound 2 Pericharax heteroraphisK562 (human chronic myelogenous leukemia)IC50: 9.4 µM[4]
Known Compound 5 Pericharax heteroraphisH1N1 (Influenza A virus)33% inhibition[4]
Naamine D Leucetta sp.Cryptococcus neoformans6.25 µg/mL[2]
Naamidine A Leucetta sp.Cryptococcus neoformans12.5 µg/mL[2]
Naamidine B Leucetta sp.Cryptococcus neoformans6.25 µg/mL[2]
Naamidine G Leucetta sp.Cryptococcus neoformans12.5 µg/mL[2]
Agelastatin E Agelas dendromorphaKB (human oral carcinoma)100% activity at 3 and 30 µM[7]
Aerothionin Suberea sp.HeLa (human cervical cancer)Potent cytotoxicity[7]
Phakellistatin 17 Phakellia fuscaP388 (murine leukemia)IC50: 8.5 µM[8]
Phakellistatin 18 Phakellia fuscaP388 (murine leukemia), BEL-7402 (human hepatoma)IC50: 5.4 µM, 14.3 µM[8]

Experimental Protocols

Isolation and Purification of this compound Alkaloids

The following is a generalized protocol for the isolation and purification of 2-AI alkaloids from marine sponges, based on common methodologies cited in the literature.

  • Collection and Extraction:

    • Marine sponge specimens (e.g., Leucetta sp.) are collected and immediately frozen or preserved in ethanol.

    • The sponge material is homogenized and extracted exhaustively with methanol (MeOH) or a mixture of dichloromethane and methanol.

    • The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning:

    • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water.

    • The bioactive fractions, often found in the more polar ethyl acetate and methanol fractions, are collected for further purification.

  • Chromatographic Separation:

    • Column Chromatography: The active fractions are subjected to column chromatography on silica gel or reversed-phase C18 silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

    • High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water with 0.1% trifluoroacetic acid) to yield pure compounds.

  • Structure Elucidation:

    • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

      • UV and IR Spectroscopy: To identify characteristic functional groups.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., K562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The isolated 2-AI alkaloids are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow for Bioassay-Guided Fractionation

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Sponge Marine Sponge Sample CrudeExtract Crude Methanol Extract Sponge->CrudeExtract Homogenization & Extraction Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Hexane, EtOAc, MeOH Fractions Partitioning->Fractions ColumnChromatography Column Chromatography Fractions->ColumnChromatography Bioassay-Guided HPLC HPLC ColumnChromatography->HPLC PureCompound Pure 2-AI Alkaloid HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation BioactivityAssay Bioactivity Assays (e.g., Cytotoxicity) PureCompound->BioactivityAssay DataAnalysis Data Analysis & IC50 Determination BioactivityAssay->DataAnalysis

Caption: Bioassay-guided fractionation workflow for 2-AI alkaloids.

Putative Signaling Pathway Inhibition by a this compound Alkaloid

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation Alkaloid 2-AI Alkaloid Alkaloid->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a 2-AI alkaloid.

Conclusion

The this compound alkaloids from marine sponges represent a promising and largely untapped resource for the discovery of novel drug candidates. Their structural diversity and potent biological activities warrant further investigation. The development of efficient total synthesis routes for these compounds is crucial to overcome the supply limitations from natural sources and to enable extensive structure-activity relationship studies.[2] This technical guide provides a foundational understanding for researchers to explore the therapeutic potential of this fascinating class of marine natural products.

References

A Technical Guide to the Natural Sources of 2-Aminoimidazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 2-aminoimidazole (2-AI) alkaloids, a class of marine natural products with significant biological activities. The guide details their origins, presents quantitative data, outlines experimental protocols for their isolation, and illustrates key biological pathways.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly isolated from marine invertebrates, particularly sponges of the orders Agelasida and Leucettida. These organisms have been identified as prolific producers of a diverse array of these compounds.

Marine sponges are the most significant source of this compound alkaloids, with over 150 members of this family identified to date[1]. The pyrrole-2-aminoimidazole (P-2-AI) alkaloids are a major subgroup, hypothesized to originate from precursors like clathrodin and oroidin[1]. Key genera of sponges known to produce these compounds include:

  • Agelas : Sponges of this genus are a rich source of pyrrole-imidazole alkaloids (PIAs), including oroidin, sceptrin, and the agelastatins[2][3]. Species such as Agelas conifera and Agelas wiedenmayeri have been studied for their chemical defenses, which are attributed to these alkaloids[4].

  • Leucetta and Clathrina : These calcareous sponges are known to produce a large number of bioactive alkaloids containing an imidazole heterocycle[5][6]. Species like Leucetta chagosensis have yielded various naamidine and naamine-type alkaloids[7][8].

  • Stylissa : Sponges of this genus, such as Stylissa flabellata, are also known producers of brominated pyrrole-2-aminoimidazole alkaloids[9].

  • Pericharax : The marine sponge Pericharax heteroraphis has been shown to contain this compound alkaloids with cytotoxic and antiviral activities[10][11].

While less common, other marine organisms have also been found to produce 2-AI alkaloids. For instance, the zoantharian Terrazoanthus onoi has been identified as a source of a unique family of these compounds called terrazoanthines[12].

Quantitative Data

Quantifying the concentration of secondary metabolites in marine organisms can be challenging and is often not the primary focus of natural product isolation studies. However, some studies have reported the concentrations of specific 2-AI alkaloids in sponge tissues. The table below summarizes available quantitative data.

AlkaloidSource OrganismConcentrationReference
OroidinAgelas wiedenmayeri0.8 mg/mL of sponge tissue[4]
4,5-dibromopyrrole-2-carboxylic acidAgelas wiedenmayeri2.0 mg/mL of sponge tissue[4]
SceptrinAgelas conifera5.3 mg/mL of sponge tissue[4]
OroidinAgelas oroides (farmed)70.3% of total metabolites in extract[13]
OroidinAgelas oroides (wild)80.4% of total metabolites in extract[13]

Experimental Protocols

The extraction and isolation of this compound alkaloids from their natural sources typically involve a multi-step process of solvent extraction, partitioning, and chromatography.

General Extraction and Isolation Workflow

A general workflow for the isolation of 2-AI alkaloids from marine sponges is depicted below. This process starts with the collection and extraction of the sponge material, followed by fractionation and purification to yield the pure compounds.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation Collection Sponge Collection Preparation Drying and Grinding Collection->Preparation Solvent_Extraction Solvent Extraction (e.g., MeOH or CH2Cl2/MeOH) Preparation->Solvent_Extraction Partitioning Solvent Partitioning (e.g., EtOAc/H2O) Solvent_Extraction->Partitioning Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Partitioning->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS, UV) HPLC->Spectroscopy

Figure 1: General workflow for the extraction and isolation of this compound alkaloids.
Detailed Methodologies

Extraction of Naamidine J from Pericharax heteroraphis [10][11]

  • Extraction: The dried and powdered sponge material is extracted with methanol (MeOH) at room temperature.

  • Fractionation: The crude MeOH extract is then subjected to bioassay-guided quick isolation, focusing on the imidazole alkaloid-rich portion.

  • Purification: The final purification is achieved using high-performance liquid chromatography (HPLC).

Isolation of Alkaloids from Leucetta chagosensis [7]

  • Extraction and Partitioning: The sponge material is extracted with MeOH, and the resulting extract is partitioned to yield an ethyl acetate (EtOAc) extract.

  • Initial Chromatography: The EtOAc extract is subjected to column chromatography on Sephadex LH-20 using MeOH as the eluent.

  • Further Purification: Fractions of interest are further purified using reversed-phase silica gel column chromatography with a MeOH:H₂O:TFA (50:50:1%) eluent, followed by semi-preparative HPLC.

Alternative Extraction Methods

Modern extraction techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and pressurized solvent extraction (PSE) offer advantages over traditional methods in terms of reduced extraction time and solvent consumption[14][15][16]. These methods are generally more efficient and can minimize the degradation of thermolabile compounds[16][17].

Biosynthesis and Biological Activities

Biosynthesis of Pyrrole-Imidazole Alkaloids

The biosynthesis of the complex pyrrole-imidazole alkaloids is believed to start from simpler precursors, oroidin and hymenidin. These precursors are thought to undergo enzyme-mediated oxidative cyclization and dimerization to form the more complex structures like sceptrin and the agelastatins[2][18]. The proposed biosynthetic pathway involves single-electron transfer (SET) and radical coupling reactions[2][18].

G cluster_precursors Precursors cluster_dimerization Dimerization & Cyclization cluster_products Complex Alkaloids Oroidin Oroidin / Hymenidin Oxidative_Dimerization Enzyme-mediated Oxidative Dimerization Oroidin->Oxidative_Dimerization Cyclization Intramolecular Cyclization Oxidative_Dimerization->Cyclization [2+2], [3+2], or [4+2] cycloaddition Sceptrin Sceptrin Cyclization->Sceptrin Ageliferin Ageliferin Cyclization->Ageliferin Massadine Massadine Cyclization->Massadine

Figure 2: Simplified biosynthetic pathway of dimeric pyrrole-imidazole alkaloids.
Biological Activities and Signaling Pathways

This compound alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and antibiofilm properties.

Anticancer Activity of Agelastatin A

Agelastatin A is a potent antitumor agent that has been shown to inhibit protein synthesis. It binds to the A site of the peptidyl transferase center (PTC) on the 80S ribosome, thereby preventing peptide bond formation during the elongation phase of translation[19][20][21]. This leads to a G2/M-phase cell cycle arrest and induction of apoptosis[22]. Agelastatin A has also been found to inhibit glycogen synthase kinase-3 (GSK-3)[20].

G Agelastatin_A Agelastatin A Ribosome 80S Ribosome (A site of PTC) Agelastatin_A->Ribosome binds to Translation_Elongation Translation Elongation Ribosome->Translation_Elongation inhibits Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Figure 3: Mechanism of action of Agelastatin A.

Antimicrobial and Antibiofilm Activity

Many 2-AI alkaloids, such as oroidin and sceptrin, exhibit significant antimicrobial and antibiofilm activities[5][23]. While the exact mechanisms are still under investigation, proposed modes of action include the disruption of the bacterial cell membrane and targeting of response regulator proteins involved in biofilm formation[23]. Some synthetic 2-AI analogs have been shown to inhibit biofilm development without affecting bacterial growth and can even resensitize multidrug-resistant bacteria to conventional antibiotics[1][12][24].

G cluster_alkaloids 2-AI Alkaloids (e.g., Oroidin, Sceptrin) cluster_targets Bacterial Targets cluster_effects Biological Effects Alkaloids 2-AI Alkaloids Cell_Membrane Bacterial Cell Membrane Alkaloids->Cell_Membrane Response_Regulator Response Regulator Proteins (e.g., BfmR) Alkaloids->Response_Regulator Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Biofilm_Inhibition Biofilm Formation Inhibition Response_Regulator->Biofilm_Inhibition inhibition leads to Antibiotic_Sensitization Resensitization to Antibiotics Biofilm_Inhibition->Antibiotic_Sensitization contributes to

Figure 4: Proposed antimicrobial and antibiofilm mechanisms of this compound alkaloids.

References

The Renaissance of a Privileged Scaffold: A Technical Guide to 2-Aminoimidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) moiety, a recurring motif in marine natural products, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-AI derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Two of the most common and versatile methods are the condensation of α-haloketones with guanidine and palladium-catalyzed cross-coupling reactions.

Synthesis from α-Haloketones and Guanidine Derivatives

A well-established and straightforward method for the synthesis of 2-aminoimidazoles involves the cyclocondensation of an α-haloketone with a guanidine derivative. This reaction typically proceeds in a one-pot, two-step fashion involving an initial alkylation followed by cyclization.

Experimental Protocol: Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [1]

This protocol describes a greener synthesis approach using a deep eutectic solvent (DES) composed of choline chloride (ChCl) and glycerol (Gly).

  • Preparation of the Deep Eutectic Solvent: Prepare the ChCl-Gly (1:2 molar ratio) eutectic mixture by heating and stirring the components until a homogeneous, clear liquid is formed.

  • Reaction Setup: To 2 g of the pre-prepared ChCl-Gly eutectic mixture, add the α-chloroketone (1.0 mmol), guanidine hydrochloride (1.3 mmol), and triethylamine (Et3N) (1 mmol) under magnetic stirring.

  • Reaction Execution: Heat the reaction mixture to 80 °C for a period of 4–6 hours. Monitor the reaction progress by a suitable method, such as GC-MS, until the starting α-chloroketone is consumed.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, add 5 mL of water. Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Palladium-Catalyzed Synthesis of Substituted 2-Aminoimidazoles

For the construction of more complex and highly substituted 2-aminoimidazoles, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates offer a powerful and flexible approach.[2][3] This method allows for the formation of both a C-N and a C-C bond in a single step.

Experimental Protocol: Pd-Catalyzed Alkyne Carboamination [2]

  • Reagent Preparation: In a glovebox, add Pd(OAc)2 (4 mol %), the desired ligand (e.g., RuPhos, 8 mol %), and LiOtBu (2.4 equiv) to an oven-dried reaction vessel.

  • Reaction Setup: Remove the vessel from the glovebox and add the N-propargyl guanidine substrate (1.0 equiv), the aryl triflate (1.2 equiv), and the solvent (e.g., PhCF3, 0.1 M).

  • Reaction Execution: Heat the reaction mixture to 100 °C for 16 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like CH2Cl2 and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired this compound product.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Antibiofilm Activity

A significant area of research for 2-AI derivatives is their potent activity against a wide range of bacteria, including multidrug-resistant strains. Notably, many 2-AIs exhibit not only direct antimicrobial effects but also act as powerful inhibitors of biofilm formation, a key virulence factor in chronic infections.

Table 1: Antimicrobial and Antibiofilm Activity of Selected this compound Derivatives

Compound/DerivativeTarget OrganismActivity TypeMIC/IC50Reference
Imidazole Derivative (HL1)Staphylococcus aureusAntibacterial625 µg/mL[4]
Imidazole Derivative (HL1)MRSAAntibacterial1250 µg/mL[4]
Imidazole Derivative (HL2)Staphylococcus aureusAntibacterial625 µg/mL[4]
Imidazole Derivative (HL2)MRSAAntibacterial625 µg/mL[4]
Imidazole Derivative (HL2)Pseudomonas aeruginosaAntibacterial2500 µg/mL[4]
2-amino-N-undecyl-H-imidazole-5-butanamide (H10)Staphylococcus aureusBiofilm InhibitionIC50 = 12 µM[5]
2-amino-N-undecyl-H-imidazole-5-butanamide (H10)Pseudomonas aeruginosaBiofilm InhibitionIC50 = 31 µM[5]
2-amino-N-undecyl-H-imidazole-5-butanamide (H10)Staphylococcus aureusBiofilm DispersionEC50 = 100 µM[5]
2-amino-N-undecyl-H-imidazole-5-butanamide (H10)Pseudomonas aeruginosaBiofilm DispersionEC50 = 46 µM[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [6][7][8][9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Crystal Violet Biofilm Assay [10][11][12][13]

  • Biofilm Formation: Grow bacterial cultures in a 96-well plate in the presence of varying concentrations of the this compound compound. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37 °C).

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes such as cell division and signal transduction.

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineActivity TypeGI50/IC50Reference
Phenanthrene/acenaphthalene-fused imidazoleNCI-60 PanelGrowth Inhibition>50% inhibition at 10 µM[14]
2-phenyl benzimidazole derivativeMCF-7CytotoxicityIC50 = 3.37 µM[14]
Imidazole-based tubulin polymerization inhibitor (analogue of plinabulin)NCI-H460CytotoxicityIC50 = 4.0 nM[14]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [15][16][17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Quantification: Measure the absorbance at approximately 510-540 nm. The absorbance is proportional to the cellular protein content, which reflects cell viability.

Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have shown inhibitory activity against key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Table 3: Anti-inflammatory Activity of Selected Imidazole Derivatives

Compound/DerivativeTargetActivity TypeIC50Reference
Diaryl imidazole derivative (5e)COX-2Inhibition0.069 µM[20]
Diaryl imidazole derivative (5d)COX-2Inhibition0.060 µM[20]
Imidazo[2,1-b]thiazole derivative (6a)COX-2Inhibition0.08 µM[21]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)COX-2Inhibition0.07 µM[22]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.

Inhibition of Bacterial Two-Component Systems

A key mechanism underlying the antibiofilm activity of many 2-AIs is the inhibition of bacterial two-component systems (TCS). TCS are crucial for bacteria to sense and respond to their environment, and they play a vital role in regulating virulence, biofilm formation, and antibiotic resistance.

TCS_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Environmental_Signal Environmental Signal HK Sensor Histidine Kinase (HK) Environmental_Signal->HK 1. Signal Detection HK->HK RR Response Regulator (RR) HK->RR 3. Phosphotransfer DNA DNA RR->DNA 4. Binds to DNA Gene_Expression Virulence, Biofilm Formation, Antibiotic Resistance DNA->Gene_Expression 5. Regulates Gene Expression 2AI This compound Derivative 2AI->RR Inhibition Arginase_Inhibition L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine 2AI_Inhibitor This compound Inhibitor 2AI_Inhibitor->Arginase Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of 2-AI Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., MIC, Cytotoxicity) Characterization->Primary_Screening Secondary_Screening Secondary Assays (e.g., Biofilm Inhibition, Mechanism of Action) Primary_Screening->Secondary_Screening SAR Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design ADMET In Vitro ADMET Profiling Lead_Optimization->ADMET

References

An In-depth Technical Guide to the Synthesis and Applications of 2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Found in a plethora of marine natural products, this versatile structure exhibits a broad spectrum of biological activities, including antimicrobial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2] Its ability to mimic or interfere with biological signaling pathways has made it a focal point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing 2-aminoimidazoles, detailed experimental protocols for key reactions, and a summary of their diverse applications, supported by quantitative data and mechanistic insights.

I. Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Synthesis: Condensation of α-Haloketones and Guanidine Derivatives

One of the most established and widely used methods for synthesizing 2-aminoimidazoles is the condensation of an α-haloketone with a guanidine derivative.[3] This reaction proceeds via an initial alkylation of the guanidine followed by an intramolecular cyclization and dehydration to form the imidazole ring.

A significant advancement in this classical method involves the use of deep eutectic solvents (DESs) as a green and efficient reaction medium.[3] This approach offers several advantages over traditional organic solvents, including shorter reaction times, milder conditions, and often simpler work-up procedures.[4]

Experimental Protocol: Greener Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent [3][4]

This protocol describes the synthesis of a tri-substituted this compound using a choline chloride-urea deep eutectic solvent.

  • Preparation of the Deep Eutectic Solvent (DES):

    • Combine choline chloride (1 part by weight) and urea (2 parts by weight) in a round-bottom flask.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Synthesis of the this compound:

    • To the pre-prepared ChCl-Urea DES (2 g), add 2-chloro-1,2-diphenylethan-1-one (1.0 mmol), N-phenylguanidine (1.3 mmol), and triethylamine (1.0 mmol).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the disappearance of the α-chloroketone by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Add 5 mL of water to the reaction mixture, which will cause the product to precipitate.

    • Collect the solid product by filtration and wash with water.

    • The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,1,5-triphenyl-1H-imidazol-2-amine.

Palladium-Catalyzed Alkyne Carboamination

Modern synthetic methodologies have introduced palladium-catalyzed reactions as a powerful tool for the construction of substituted 2-aminoimidazoles. One such method involves the carboamination of N-propargyl guanidines with aryl triflates.[5] This reaction is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for the rapid assembly of complex 2-AI derivatives.[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of Substituted 2-Aminoimidazoles [5]

This protocol provides a general procedure for the synthesis of N-tosyl-protected 2-aminoimidazoles.

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).

    • Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv).

    • Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration of the N-propargyl guanidine.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-aminoimidazole.

    • The N-tosyl protecting group can be subsequently removed by reductive cleavage, for example, using lithium and naphthalene.[5]

Solid-Phase Synthesis of this compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. While a specific protocol for this compound libraries is not extensively detailed in the literature, a general workflow can be adapted from established methods for the solid-phase synthesis of other nitrogen-containing heterocycles, such as benzimidazoles.[6][7] This adapted workflow allows for the systematic variation of substituents on the this compound core.

Experimental Protocol: Representative Workflow for Solid-Phase Synthesis of a this compound Library

This protocol outlines a general strategy for the solid-phase synthesis of a library of this compound derivatives, starting from a resin-bound amino acid.

  • Resin Preparation and Loading:

    • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM) for 30 minutes.[7]

    • Load the first building block, an Fmoc-protected amino acid, onto the resin using a coupling agent such as diisopropylethylamine (DIPEA) in DCM.[7]

    • Cap any unreacted sites on the resin using a capping agent (e.g., a mixture of DCM/MeOH/DIPEA).[7]

  • Iterative Synthesis Cycle:

    • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).[8]

    • Coupling of the Guanidinylating Agent: Couple a protected guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) to the free amine on the resin.

    • Cyclization and Cleavage:

      • Treat the resin with a reagent to effect the cyclization to the this compound ring. This step may require specific optimization depending on the desired final structure.

      • Cleave the final this compound derivative from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

  • Purification:

    • Precipitate the cleaved product in cold diethyl ether.

    • Purify the individual library members by preparative HPLC.

dot

Caption: General workflow for the solid-phase synthesis of a this compound library.

II. Applications of 2-Aminoimidazoles

This compound derivatives have emerged as a versatile class of bioactive molecules with a wide array of potential therapeutic applications.

Antibacterial and Antibiofilm Agents

One of the most promising applications of 2-aminoimidazoles is in combating bacterial infections, particularly those associated with biofilm formation.[10] Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics and host immune responses.[11] 2-AI compounds have been shown to inhibit biofilm formation and disperse pre-existing biofilms in a variety of clinically relevant pathogens.[10]

The primary mechanism of action for the antibiofilm activity of many 2-aminoimidazoles involves the disruption of bacterial two-component signaling (TCS) systems.[10] TCSs are crucial for bacteria to sense and respond to environmental changes, and they play a key role in regulating virulence and biofilm formation.[12] In Staphylococcus aureus, for example, 2-AIs can interfere with the AgrC/AgrA quorum-sensing system, which controls the expression of numerous virulence factors.[12][13] By inhibiting the sensor kinase (e.g., AgrC), 2-AIs prevent the phosphorylation of the response regulator (e.g., AgrA), thereby downregulating the expression of genes required for biofilm formation.[14]

dot

signaling_pathway Mechanism of Biofilm Inhibition by 2-Aminoimidazoles via Two-Component System Interference cluster_membrane Bacterial Cell Membrane SensorKinase Sensor Kinase (e.g., AgrC) ATP ATP SensorKinase->ATP ResponseRegulator Response Regulator (e.g., AgrA) SensorKinase->ResponseRegulator Phosphotransfer Signal Environmental Signal (e.g., Autoinducer Peptide) Signal->SensorKinase Activates TwoAI This compound Inhibitor TwoAI->SensorKinase Inhibits ADP ADP ATP->ADP Autophosphorylation PhosphoRR Phosphorylated Response Regulator ResponseRegulator->PhosphoRR Phosphorylation DNA DNA PhosphoRR->DNA Binds to Promoter GeneExpression Virulence & Biofilm Gene Expression DNA->GeneExpression Transcription Biofilm Biofilm Formation GeneExpression->Biofilm

Caption: Inhibition of bacterial two-component signaling by 2-aminoimidazoles.

Table 1: Antibiofilm and Antibacterial Activity of Representative this compound Derivatives

CompoundTarget OrganismActivityIC₅₀ / MIC / EC₅₀ (µM)Reference
H10Pseudomonas aeruginosaBiofilm InhibitionIC₅₀: 31[10]
H10Pseudomonas aeruginosaBiofilm DispersionEC₅₀: 46[10]
H10Staphylococcus aureusBiofilm InhibitionIC₅₀: 12[10]
H10Staphylococcus aureusBiofilm DispersionEC₅₀: 100[10]
Aryl 2-AIEscherichia coliBiofilm InhibitionIC₅₀: 5.2[15]
Dimeric 2-AIAcinetobacter baumanniiClarithromycin AdjuvantLowers MIC to 2 µg/mL at 1.5 µM[16][17]
Anticancer Activity

The this compound scaffold is also present in a number of compounds with potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and liver.[2][4] The mechanism of action for their anticancer effects can be multifactorial, often involving the inhibition of key enzymes or signaling pathways involved in cancer cell growth and survival. For instance, some 2-AI derivatives have been found to target tubulin polymerization, a critical process for cell division.[2]

Table 2: Anticancer Activity of Representative this compound and Related Imidazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazole DerivativeMCF-7 (Breast)3.57[4]
Imidazole DerivativeHL-60 (Leukemia)0.40[4]
Imidazole DerivativeHCT-116 (Colon)2.63[4]
Imidazo[1,2-a]pyrimidineA549 (Lung)5.988[18]
2-Phenyl BenzimidazoleMCF-7 (Breast)3.37[2]
Imidazole-based Tubulin InhibitorHCT-15 (Colon)0.08 - 1.0[2]
Antifungal and Antiviral Properties

The broad biological activity of 2-aminoimidazoles extends to antifungal and antiviral applications. Certain derivatives have demonstrated efficacy against pathogenic fungi, such as Candida species, by potentially disrupting cell wall integrity or other essential cellular processes.[19][20][21] In the realm of antiviral research, imidazole-containing compounds have been investigated for their ability to inhibit the replication of various viruses, including influenza and dengue virus.[22]

Table 3: Antifungal and Antiviral Activity of Representative Imidazole Derivatives

Compound ClassTarget Organism/VirusActivityEC₅₀ / MIC (µg/mL or µM)Reference
Benzimidazole-1,2,4-triazoleCandida glabrataAntifungalMIC: 0.97 µg/mL[21]
5-Aminoimidazole-4-carbohydrazonamideCandida kruseiAntifungalMIC: 4 µg/mL[19]
Nicotinamide DerivativeCandida albicansAntifungalMIC: 0.25 µg/mL[20]
Imidazole DerivativeInfluenza A virusAntiviralEC₅₀: 0.3 µM[22]
Imidazole DerivativeYellow Fever Virus (YFV)AntiviralEC₅₀: 1.2 µM[22]
Imidazole DerivativeZika Virus (ZIKV)AntiviralEC₅₀: 4.5 µM[22]

III. Conclusion

The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic methodologies for accessing this important heterocyclic core are well-established and continue to evolve, with greener and more efficient methods being developed. The diverse biological activities of 2-aminoimidazoles, particularly their potent antibiofilm and anticancer properties, underscore their potential in addressing significant unmet medical needs. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further exploration and innovation in this exciting area of research.

References

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Fundamental Chemistry of 2-Aminoimidazoles and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Found in a plethora of marine natural products, this versatile building block exhibits a wide spectrum of biological activities, including anti-biofilm, antimicrobial, and enzyme inhibitory properties.[4][5][6][7] Its ability to act as a bioisostere for guanidine, acylguanidine, and other key functional groups makes it a valuable component in the design of novel therapeutics.[2] This in-depth guide delves into the fundamental chemistry of 2-aminoimidazoles and their analogs, providing a comprehensive overview of their synthesis, reactivity, physicochemical properties, and biological significance, supplemented with detailed experimental protocols and visual aids to support research and development efforts.

Core Chemical Properties and Reactivity

The chemical character of this compound is defined by the interplay between the imidazole ring and the exocyclic amino group. This arrangement gives rise to distinct tautomeric forms and a rich reactivity profile.

Tautomerism

This compound can exist in different tautomeric forms, primarily the amino and imino forms, which can interconvert through proton transfer.[8][9] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the substitution pattern on the ring and the exocyclic nitrogen.[8] While the 2-amino form is generally predominant, the existence of the 2-imino tautomer is crucial for understanding its reactivity and biological interactions.[10]

Reactivity

The primary amino group of the this compound scaffold is nucleophilic and can react with electrophiles. A notable reaction is its ability to scavenge reactive carbonyl compounds, such as those derived from lipid oxidation.[11][12] The reaction proceeds through the formation of an imine, followed by an electronic rearrangement to yield a stable adduct.[11] This reactivity is significant for understanding the role of 2-AIs in mitigating carbonyl stress in biological systems and for their potential application in food chemistry.[11][12]

The imidazole ring itself can undergo various chemical transformations, allowing for the synthesis of a diverse library of analogs. The nitrogen atoms of the ring can be alkylated or arylated, and the carbon atoms can be functionalized through various C-C and C-N bond-forming reactions.[13]

Physicochemical Data

A summary of key physicochemical properties of this compound and its derivatives is presented below.

PropertyThis compoundNotes
Molecular Formula C₃H₅N₃[14][15]
Molar Mass 83.09 g/mol [14][15]
Appearance Solid, Brown[4][14]
Melting Point 160 - 162 °C[14]
Solubility in Water Soluble[14]
pKa (of conjugate acid) 15.06 ± 0.10 (Predicted)The amino group is a donor by resonance, which stabilizes the cation and results in a higher pKa compared to unsubstituted imidazole.[4][16]
Density 1.313 ± 0.06 g/cm³ (Predicted)[4]

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed approaches.

Classical Synthetic Routes

A common and well-established method for synthesizing 2-aminoimidazoles involves the condensation of an α-haloketone with guanidine or its derivatives.[17][18] This reaction typically proceeds in a one-pot fashion and can be facilitated by the use of a base. More recently, greener synthetic protocols have been developed that utilize deep eutectic solvents (DESs) as the reaction medium, offering advantages such as shorter reaction times and simpler work-up procedures.[17][18]

Another classical approach involves the reaction of α-aminoketones with cyanamide.[19] Furthermore, heterocyclic exchange reactions, where a different heterocyclic ring is converted into the this compound system, have also been employed. For instance, 2-aminooxazoles can be transformed into 2-aminoimidazoles under the action of hot formamide or ammonia acetate.[20]

Modern Synthetic Methodologies

Modern organic synthesis has introduced more sophisticated methods for the construction of 2-aminoimidazoles. Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have been shown to be an effective strategy for generating substituted 2-aminoimidazoles.[13] This method is particularly useful as it allows for the formation of a C-C bond during the annulation step, enabling the late-stage diversification of the scaffold.[13]

Metal-catalyzed hydroamination of N-propargyl guanidines is another contemporary approach for the synthesis of these heterocyclic systems.[13] Additionally, reactions involving vinylazides and cyanamide have been developed to produce 2,4,5-trisubstituted NH-imidazoles with good regiocontrol.[19]

G General Synthetic Workflow for 2-Aminoimidazoles cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha-Haloketone alpha-Haloketone Condensation Condensation alpha-Haloketone->Condensation Reactant 1 Guanidine Derivative Guanidine Derivative Guanidine Derivative->Condensation Reactant 2 This compound This compound Condensation->this compound Forms

Caption: A simplified workflow for the synthesis of 2-aminoimidazoles.

Prominent Analogs and Their Biological Significance

The this compound scaffold is the core of numerous marine alkaloids with fascinating structures and a broad range of pharmacological activities.[2] These natural products and their synthetic analogs have emerged as promising lead compounds for various drug targets.

Anti-biofilm Agents

One of the most well-documented biological activities of 2-aminoimidazoles is their ability to inhibit and disperse bacterial biofilms.[4][5][7] Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. 2-AI compounds can disrupt biofilm formation in a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[7] They are generally non-bactericidal, which is advantageous as it reduces the selective pressure for the development of resistance.[7] The proposed mechanism of action involves the modulation of two-component signaling systems that are crucial for biofilm development.[7]

G Mechanism of 2-AI as an Anti-Biofilm Agent This compound This compound Two-Component Signaling System Two-Component Signaling System This compound->Two-Component Signaling System Inhibits Biofilm Formation Genes Biofilm Formation Genes Two-Component Signaling System->Biofilm Formation Genes Activates Biofilm Formation Biofilm Formation Biofilm Formation Genes->Biofilm Formation Leads to

Caption: Inhibition of biofilm formation by 2-aminoimidazoles.

Enzyme Inhibitors

This compound and its analogs have been identified as inhibitors of several enzymes. For instance, this compound itself is a weak noncompetitive inhibitor of human arginase I, an enzyme involved in the urea cycle and in regulating L-arginine levels.[4][5][21] More elaborate this compound-containing amino acids have been designed as potent and selective competitive inhibitors of this enzyme, with potential applications in the treatment of asthma and other inflammatory diseases.[21]

The 2-AI scaffold has also been incorporated into the design of inhibitors for other enzymes, such as nitric oxide synthase and β-secretase (BACE1), highlighting its versatility in drug design.[13][21]

Receptor Antagonists

The structural similarity of the this compound moiety to other biologically important functional groups has been exploited in the development of receptor antagonists. For example, a series of this compound and 2-aminoimidazolyl-thiazole derivatives have been synthesized and evaluated as non-xanthine antagonists for human adenosine receptors.[22][23] Certain analogs have shown moderate to high affinity and selectivity for the A₃ adenosine receptor subtype, which is a target for various pathological conditions.[22]

Inhibitors of Advanced Glycation End-products (AGEs)

Advanced glycation end-products (AGEs) are formed from the non-enzymatic reaction of reducing sugars with proteins and are implicated in the pathogenesis of diabetic complications. This compound-based compounds have been developed as inhibitors of AGE formation and also as breakers of pre-formed AGEs.[24] Bivalent 2-AI compounds, in particular, have demonstrated superior activity compared to the known AGE inhibitor aminoguanidine.[24]

Quantitative Biological Activity Data

The following table summarizes key quantitative data for the biological activity of selected this compound derivatives.

Compound/AnalogTarget/ActivityValueOrganism/SystemReference(s)
This compoundHuman Arginase I Inhibition (Ki)3.6 mM (noncompetitive)Human[4][5]
A1P (analog)Human Arginase I Inhibition (Ki)4 µM (competitive)Human[5]
A1P (analog)Human Arginase I Binding (Kd)2 µMHuman[5][21]
H10 (oroidin derivative)S. aureus Biofilm Inhibition (IC₅₀)12 µMStaphylococcus aureus[7]
H10 (oroidin derivative)S. aureus Biofilm Dispersion (EC₅₀)100 µMStaphylococcus aureus[7]
H10 (oroidin derivative)P. aeruginosa Biofilm Inhibition (IC₅₀)31 µMPseudomonas aeruginosa[7]
H10 (oroidin derivative)P. aeruginosa Biofilm Dispersion (EC₅₀)46 µMPseudomonas aeruginosa[7]
Compound 6g (analog)Human Adenosine A₃ Receptor AffinityModerateHuman[22]
Compound 3 (bis 2-AI)AGE Inhibition (at 400 µM)44.6%Bovine Serum Albumin[24]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 2-aminoimidazoles.

General Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents[17]

Materials:

  • Appropriate α-chloroketone (1.0 mmol)

  • Guanidine derivative (e.g., guanidine hydrochloride, 1.3 mmol)

  • Triethylamine (Et₃N, 1.0 mmol) or Potassium Hydroxide (KOH, 1.3 mmol) if using guanidinium salt

  • Deep Eutectic Solvent (DES), e.g., Choline chloride-Glycerol (ChCl-Gly, 1:2) or Choline chloride-Urea (ChCl-Urea, 1:2) (2 g)

  • Ethyl acetate (AcOEt)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the DES by mixing choline chloride and either glycerol or urea in a 1:2 molar ratio and gently warming until a homogeneous liquid is formed.

  • To the DES (2 g) under magnetic stirring, add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and Et₃N (1.0 mmol). If using a guanidinium salt like guanidinium carbonate, pre-treat the DES with KOH (1.3 mmol) at 80 °C for 30 minutes to liberate the free base before adding the α-chloroketone and Et₃N.

  • Heat the reaction mixture to 80 °C for 4-6 hours, monitoring the disappearance of the α-chloroketone by GC-MS analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of H₂O to the reaction mixture.

  • Extract the resulting aqueous suspension with AcOEt (3 x 10 mL).

  • Combine the organic phases, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by crystallization as appropriate.

Characterization: The structure and purity of the synthesized 2-aminoimidazoles can be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups.

  • Melting Point Analysis: To assess purity.

In Vitro Biofilm Inhibition Assay[7]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound compound (H10) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Grow the bacterial strain overnight in the appropriate medium.

  • Dilute the overnight culture to a standardized optical density (OD).

  • In a 96-well plate, add the growth medium containing various concentrations of the 2-AI compound (e.g., 25, 50, 75, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Inoculate the wells with the diluted bacterial culture.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 6-24 hours) to allow for biofilm formation.

  • After incubation, gently wash the wells with water or a buffer to remove non-adherent planktonic cells.

  • Stain the remaining biofilm by adding crystal violet solution to each well and incubating for 15-20 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet by adding 95% ethanol to each well.

  • Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570-595 nm) using a plate reader.

  • Calculate the percentage of biofilm inhibition relative to the no-treatment control and determine the IC₅₀ value.

Conclusion

References

A Technical Guide to the Spectroscopic Properties of 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Aminoimidazole (C₃H₅N₃), a significant heterocyclic compound known for its role as a potent antibiofilm agent and a weak noncompetitive inhibitor of human arginase I[1]. Understanding its spectroscopic signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, characterization, and application in medicinal chemistry and materials science.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the amino and imino forms. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the spectroscopic data, particularly in NMR. The rapid proton exchange between the tautomers at room temperature often results in averaged signals in the NMR spectrum.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The chemical shifts are sensitive to the electronic environment of the nuclei and the tautomeric form present.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound typically displays signals for the imidazole ring protons and the protons on the nitrogen atoms. The NH and NH₂ protons are often broad due to quadrupole effects and exchange with the solvent.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
H4, H5~6.5 - 7.5Singlet / DoubletThe two CH protons of the imidazole ring are chemically equivalent in a symmetric environment, often appearing as a single peak[2].
NH (ring) / NH₂~5.0 - 8.0Broad SingletHighly variable and dependent on solvent, concentration, and temperature. Signal may exchange with D₂O.

Note: Specific chemical shifts can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃, D₂O) and sample concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to tautomerization, the signals for C4 and C5 may be averaged.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C2 (C-NH₂)~145 - 155Quaternary carbon, typically shows lower intensity. The chemical shift is influenced by the amino substituent.
C4, C5~110 - 125These carbons in the imidazole ring often show equivalent or very close chemical shifts due to tautomerism[3][4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their vibrational frequencies.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3100 - 3400N-H StretchingPrimary amine (NH₂) and imidazole N-H groups. Often appears as a broad band.
~3160C-H StretchingAromatic C-H stretching of the imidazole ring[5].
1620 - 1680N-H Bending / C=N StretchingScissoring vibration of the primary amino group and stretching of the endocyclic C=N bond.
1500 - 1580C=C StretchingAromatic ring stretching of the imidazole moiety.
1000 - 1300C-N StretchingStretching vibrations of the C-N bonds within the ring and the exocyclic C-NH₂ bond[6].
800 - 900C-H BendingOut-of-plane bending of the ring C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

m/z Value Ion Notes
84.056[M+H]⁺The protonated molecular ion is typically the base peak in Electrospray Ionization (ESI) in positive mode. The exact mass of C₃H₆N₃⁺ is 84.0561.
83.048[M]⁺The molecular ion peak may be observed in techniques like Electron Ionization (EI). The molecular weight of this compound is 83.09 g/mol [7].

Expected Fragmentation: Common fragmentation pathways may include the loss of ammonia (NH₃), hydrogen cyanide (HCN), or cyanamide (CH₂N₂) from the molecular ion, leading to characteristic daughter ions that can be analyzed in tandem MS (MS/MS) experiments.

Experimental Workflow and Protocols

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.3-0.5 mM) Sample->Prep_NMR Prep_IR_ATR Place Solid on ATR Crystal Sample->Prep_IR_ATR Prep_IR_Pellet Grind with KBr & Press Pellet Sample->Prep_IR_Pellet Prep_MS Dissolve in Volatile Solvent (e.g., MeOH/H2O, ~10 µg/mL) Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR_ATR->Acq_IR Prep_IR_Pellet->Acq_IR Acq_MS Acquire Mass Spectrum (e.g., ESI-MS) Prep_MS->Acq_MS Analysis_NMR Process FID (FT, Phasing, Baseline Correction) Acq_NMR->Analysis_NMR Analysis_IR Identify Vibrational Bands Acq_IR->Analysis_IR Analysis_MS Identify Molecular Ion & Fragments Acq_MS->Analysis_MS Interpretation Structural Elucidation & Characterization Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

References

Tautomerism and Electronic Structure of 2-Aminoimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoimidazole is a pivotal heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its biological activity is intrinsically linked to its electronic structure and the dynamic equilibrium between its tautomeric forms. This technical guide provides a comprehensive analysis of the tautomerism and electronic properties of this compound, synthesizing data from computational and experimental studies. It aims to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development by offering detailed insights into the structural nuances that govern the function of this important molecule.

Introduction

The this compound moiety is a recurring motif in a diverse array of marine natural products, such as those from the Agelas and Axinella genera of sponges, which exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The ability of the this compound ring to engage in various non-covalent interactions, particularly hydrogen bonding, is crucial to its biological function. This capacity is, in turn, dictated by the predominant tautomeric form and the electronic landscape of the molecule. Understanding the tautomeric equilibrium and electronic structure is therefore paramount for the rational design of novel therapeutics based on this privileged scaffold.

Tautomerism in this compound

This compound can exist in several tautomeric forms, primarily through prototropic shifts. The principal equilibrium is between the amino and imino forms. Furthermore, considering the proton mobility between the ring nitrogens, three main tautomers can be described: the canonical amino form (1H-imidazol-2-amine) and two imino forms (1H-imidazol-2(3H)-imine and 1H-imidazol-2(5H)-imine).

Tautomeric Forms

The key tautomers of this compound are depicted below:

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

Relative Stability of Tautomers

Computational studies on analogous systems, such as 2-amino-2-imidazoline, provide valuable insights into the relative stabilities of the tautomers of this compound. Density Functional Theory (DFT) calculations consistently indicate that the amino tautomer is the most stable form in the gas phase. This stability is attributed to the aromatic character of the imidazole ring in the amino form, which is disrupted in the imino tautomers.

Electronic Structure

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. These features are critical for its reactivity and interaction with biological targets.

Molecular Orbitals and Charge Distribution

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the chemical reactivity. In the more stable amino tautomer, the HOMO is typically localized on the amino group and the imidazole ring, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack.

The presence of the electron-donating amino group significantly influences the charge distribution, increasing the electron density on the imidazole ring, particularly at the C4 and C5 positions.

Quantitative Data

The following tables summarize key quantitative data from computational studies on 2-amino-2-imidazoline, which serves as a close model for this compound. These calculations were performed using DFT at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Relative Energies of Tautomers (Gas Phase)

TautomerRelative Energy (kcal/mol)
Amino (2-AI-A)0.00
Imino (2-AI-I1)+5.8

Table 2: Selected Bond Lengths (Å)

BondAmino Tautomer (2-AI-A)Imino Tautomer (2-AI-I1)
C2-N(amino)1.3651.280
C2-N11.3301.401
N1-C51.3851.465
C4-C51.3501.338
C4-N31.3851.282
N3-C21.3301.401

Table 3: Mulliken Atomic Charges

AtomAmino Tautomer (2-AI-A)Imino Tautomer (2-AI-I1)
N (amino/imino)-0.85-0.78
C20.550.49
N1-0.65-0.58
N3-0.65-0.75
C4-0.20-0.25
C5-0.20-0.15

Experimental Protocols

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, complemented by computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.

Methodology:

  • Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at various temperatures (e.g., from 298 K down to 200 K). The coalescence of signals at higher temperatures and the appearance of distinct signals for each tautomer at lower temperatures can provide information about the exchange rate and equilibrium constant.

  • Analysis:

    • In ¹³C NMR, the chemical shifts of the ring carbons, particularly C2, C4, and C5, are sensitive to the tautomeric form. The observation of a single set of averaged signals indicates a rapid equilibrium on the NMR timescale.

    • By integrating the signals corresponding to each tautomer at low temperatures where the exchange is slow, the relative populations can be determined.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve this compound in Deuterated Solvent Acquire Record 1H and 13C NMR Spectra at Variable Temperatures Prep->Acquire Analyze Analyze Chemical Shifts and Signal Coalescence Acquire->Analyze Quantify Integrate Signals at Low Temperature to Determine Tautomer Ratio Analyze->Quantify

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra under different conditions.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Analysis: The λmax values are dependent on the electronic structure of the predominant tautomer. Shifts in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium. Theoretical calculations of the electronic transitions for each tautomer can aid in the assignment of the observed absorption bands.

Computational Chemistry

Computational methods are indispensable for predicting the relative stabilities and electronic properties of tautomers.

Methodology:

  • Structure Optimization: Perform geometry optimization for all possible tautomers using a suitable level of theory and basis set (e.g., DFT with B3LYP/6-311+G(d,p)).

  • Energy Calculation: Calculate the single-point energies and zero-point vibrational energies (ZPVE) to determine the relative stabilities of the tautomers.

  • Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM, SMD) to predict tautomeric preferences in solution.

  • Property Calculation: Calculate electronic properties such as molecular orbitals, atomic charges, and theoretical UV-Vis and NMR spectra to correlate with experimental data.

Computational_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_prop Property Prediction Build Construct 3D Models of Tautomers Optimize Geometry Optimization Build->Optimize Energy Energy Calculation Optimize->Energy Solvent Inclusion of Solvent Effects Energy->Solvent Predict Calculate Electronic Properties (Orbitals, Charges, Spectra) Solvent->Predict

Caption: Workflow for computational analysis.

Conclusion

The tautomerism and electronic structure of this compound are critical determinants of its chemical behavior and biological activity. The available evidence strongly suggests that the amino tautomer is the most stable form, a preference driven by the aromaticity of the imidazole ring. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals working with this important heterocyclic system. A thorough characterization of the tautomeric landscape is essential for the successful design and development of novel this compound-based therapeutic agents.

2-Aminoimidazole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for guanidine, acylguanidine, and other key functional groups, enabling interactions with a wide range of biological targets. This guide provides a comprehensive overview of the 2-AI core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Biological Activities and Therapeutic Potential

The 2-AI scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery. The primary areas of investigation include its potent antibacterial and antibiofilm properties, as well as its emerging roles in anticancer and anti-inflammatory applications.

Antibacterial and Antibiofilm Activity

Perhaps the most extensively studied application of 2-AI derivatives is in combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[2][3] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[2] 2-AI compounds have shown efficacy against a wide spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2]

Table 1: Antibacterial and Antibiofilm Activity of Selected this compound Derivatives

CompoundTarget OrganismActivityMetricValue (µM)Reference(s)
H10 (2-amino-N-undecyl-H-imidazole-5-butanamide)Staphylococcus aureusBiofilm InhibitionIC5012[3]
H10Staphylococcus aureusBiofilm DispersionEC50100[3]
H10Pseudomonas aeruginosaBiofilm InhibitionIC5031[3]
H10Pseudomonas aeruginosaBiofilm DispersionEC5046[3]
Compound 1 (this compound/triazole conjugate)Pseudomonas aeruginosaBiofilm Inhibition & Dispersion--[2]
Compound 1Acinetobacter baumanniiBiofilm Inhibition & Dispersion--[2]
Compound 1Staphylococcus aureusBiofilm Inhibition & Dispersion--[2]
imi-AAC-5Salmonella TyphimuriumBiofilm InhibitionIC504.4
imi-AAC-5Pseudomonas aeruginosaBiofilm InhibitionIC5013.5
AB-2-29Mycobacterium abscessusBiofilm InhibitionIC5012.5 - 25
Anticancer Activity

A growing body of evidence supports the potential of 2-AI derivatives as anticancer agents.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and interference with microtubule dynamics.[4][6]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineMetricValue (µM)Reference(s)
Compound 2b (benzylidene 2-aminoimidazolone)HepG2 (Liver)IC5012.87[5]
Compound 2bSMMC-7721 (Liver)IC5017.10[5]
Compound 22 (benzimidazole sulfonamide)A549 (Lung)IC500.15[4]
Compound 22HeLa (Cervical)IC500.21[4]
Compound 22HepG2 (Liver)IC500.33[4]
Compound 22MCF-7 (Breast)IC500.17[4]
Compound 35 (2-phenyl benzimidazole)MCF-7 (Breast)IC503.37[4]
Compound 36 (2-phenyl benzimidazole)MCF-7 (Breast)IC506.30[4]
Compound 50 (aminoimidazole derivative)SH-SY5Y (Neuroblastoma)IC508.6[4]
Compound 51 (aminoimidazole derivative)SH-SY5Y (Neuroblastoma)IC507.8[4]
Compound 3c (imidazole derivative)Multiple cancer cell linesIC501.98 - 4.07[7]
Anti-inflammatory Activity

The 2-AI scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have demonstrated the ability to inhibit key inflammatory mediators.[8][9][10]

Table 3: Anti-inflammatory Activity of Selected this compound and Related Benzimidazole Derivatives

CompoundTarget/AssayMetricValue (µM)Reference(s)
5-aminoindazoleCyclooxygenase-2 (COX-2)IC5012.32[10]
IndazoleCyclooxygenase-2 (COX-2)IC5023.42[10]
6-nitroindazoleCyclooxygenase-2 (COX-2)IC5019.22[10]
Compound 13b (indole-2-formamide benzimidazole[2,1-b]thiazole)Nitric Oxide (NO) InhibitionIC5010.992[8]
Compound 13bIL-6 InhibitionIC502.294[8]
Compound 13bTNF-α InhibitionIC5012.901[8]
Compound B2 (2-substituted benzimidazole)Luminol-enhanced chemiluminescenceIC50< Ibuprofen[9]
Compound B4 (2-substituted benzimidazole)Luminol-enhanced chemiluminescenceIC50< Ibuprofen[9]
Compound B7 (2-substituted benzimidazole)Luminol-enhanced chemiluminescenceIC50< Ibuprofen[9]
Compound B8 (2-substituted benzimidazole)Luminol-enhanced chemiluminescenceIC50< Ibuprofen[9]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-AI derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

Inhibition of Bacterial Quorum Sensing

One of the key mechanisms behind the antibiofilm activity of 2-AI compounds is the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, 2-AI derivatives can prevent the formation of biofilms and the expression of virulence factors.[11][12] The imidazole ring can mimic the structure of autoinducers, thereby competitively inhibiting their binding to receptor proteins like CviR.[11]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Autoinducer Autoinducer (e.g., AHL) Receptor Receptor Protein (e.g., LuxR-type) Autoinducer->Receptor Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Activation Two_AI This compound Derivative Two_AI->Receptor Inhibition caption Inhibition of Quorum Sensing by this compound Derivatives.

Caption: Inhibition of Quorum Sensing by this compound Derivatives.

Modulation of the EGFR Signaling Pathway

In the context of cancer, certain 2-AI alkaloids have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[13][14] By blocking the ATP-binding site of the EGFR kinase domain, 2-AI derivatives can prevent its autophosphorylation and subsequent activation of these oncogenic pathways.[15][16]

EGFR_Signaling_Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Activation RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Two_AI This compound Inhibitor Two_AI->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation caption Inhibition of EGFR Signaling by this compound Derivatives.

Caption: Inhibition of EGFR Signaling by this compound Derivatives.

Synthesis and Experimental Protocols

The synthesis of the this compound scaffold can be achieved through various methods, allowing for the generation of diverse chemical libraries for screening.

General Synthetic Workflow

Synthesis_Screening_Workflow Start Starting Materials (e.g., α-haloketones, guanidines) Synthesis Synthesis of 2-AI Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Hit Validation (Dose-Response) Hit_ID->Validation Lead_Opt Lead Optimization Validation->Lead_Opt caption General workflow for synthesis and screening of 2-AI libraries.

Caption: General workflow for synthesis and screening of 2-AI libraries.

Experimental Protocol: Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents

This protocol describes a one-pot, two-step synthesis of 2-aminoimidazoles using a deep eutectic solvent (DES) as a green reaction medium.

Materials:

  • α-chloroketone

  • Guanidinium carbonate

  • Potassium hydroxide (KOH)

  • Triethylamine (Et3N)

  • Choline chloride-urea (ChCl-urea) eutectic mixture (1:2 molar ratio)

  • Water

Procedure:

  • Add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) to the ChCl-urea eutectic mixture (2 g) under magnetic stirring.

  • Heat the mixture to 80 °C for 30 minutes to liberate the free base of guanidine in situ.

  • Add the α-chloroketone (1.0 mmol) and Et3N (1.3 mmol) to the reaction mixture.

  • Continue stirring at 80 °C for 4 hours, monitoring the reaction by GC-MS until the α-chloroketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Add 5 mL of water to the mixture to precipitate the this compound product.

  • Isolate the product by filtration and wash with water.

  • The product can be further purified by crystallization.

Experimental Protocol: MTT Cell Viability Assay for Anticancer Screening

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds and incubate for the desired exposure time (e.g., 72 hours).

  • Remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.

  • Incubate the plate for 1.5 hours at 37 °C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37 °C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Protocol: Biofilm Inhibition Assay

This protocol is used to determine the concentration of a 2-AI compound required to inhibit biofilm formation.[3]

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate bacterial growth medium

  • 96-well microtiter plates

  • This compound test compounds

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Prepare a bacterial suspension in the appropriate growth medium.

  • Add the bacterial suspension to the wells of a 96-well plate.

  • Add serial dilutions of the this compound compounds to the wells. Include a no-compound control.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37 °C).

  • After incubation, discard the medium and gently wash the wells with water to remove planktonic cells.

  • Stain the remaining biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding ethanol to each well.

  • Measure the absorbance at 540 nm to quantify the biofilm biomass.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.

Conclusion

The this compound scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its presence in a multitude of marine natural products with potent biological activities underscores its evolutionary selection as a key interaction motif. The synthetic tractability of the 2-AI core allows for the creation of extensive and diverse compound libraries, which, when coupled with high-throughput screening, facilitates the discovery of novel therapeutic agents. With ongoing research into its diverse mechanisms of action, particularly in the realms of antimicrobial resistance, oncology, and inflammatory diseases, the this compound scaffold is poised to remain a critical component in the development of next-generation medicines. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable chemical entity.

References

Methodological & Application

Palladium-Catalyzed Synthesis of Substituted 2-Aminoimidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted 2-aminoimidazoles via a palladium-catalyzed alkyne carboamination reaction. This methodology facilitates the rapid construction of diverse 2-aminoimidazole products, a scaffold of significant interest in medicinal chemistry due to its presence in various bioactive natural products and pharmaceuticals.

Introduction

The this compound moiety is a critical pharmacophore found in numerous marine alkaloids with a wide range of biological activities, including antimicrobial, antibiotic, and receptor-inhibiting properties.[1] Traditional synthetic routes to this scaffold often involve multi-step procedures. The palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates presents a more efficient approach, enabling the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step.[1][2][3] This method allows for late-stage diversification, which is highly advantageous in drug discovery campaigns.[1][2]

Reaction Principle and Workflow

The synthesis proceeds via a palladium-catalyzed carboamination reaction. The proposed catalytic cycle begins with the oxidative addition of an aryl triflate to a palladium(0) complex. The resulting cationic palladium complex coordinates to the alkyne of the N-propargyl guanidine. This is followed by an outer-sphere attack of the guanidine nucleophile on the alkyne (anti-aminopalladation). Subsequent reductive elimination from the palladium-alkenyl intermediate yields an exocyclic product, which then undergoes isomerization to the thermodynamically more stable this compound product.[1][2]

G start N-Propargyl Guanidine + Aryl Triflate reaction_mixture Reaction Mixture in PhCF3 with LiOtBu start->reaction_mixture pd_catalyst Pd(OAc)2 / Ligand pd_catalyst->reaction_mixture heating Heating reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Silica Gel Chromatography workup->purification product Substituted this compound purification->product deprotection Reductive Cleavage of N-Tosyl Group (if applicable) product->deprotection final_product Final this compound deprotection->final_product

Figure 1: General experimental workflow for the palladium-catalyzed synthesis of 2-aminoimidazoles.

Experimental Protocols

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Nixantphos, Buchwald-type biarylphosphines)

  • Lithium tert-butoxide (LiOtBu)

  • Trifluorotoluene (PhCF₃)

  • N-propargyl guanidine substrates

  • Aryl triflate coupling partners

  • Anhydrous solvents and reagents

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

General Procedure for the Palladium-Catalyzed Synthesis of N-Tosyl-2-aminoimidazoles:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ (5 mol %), the desired phosphine ligand (10 mol %), and LiOtBu (1.5 equivalents).

  • Add the N-propargyl guanidine substrate (1.0 equivalent) and the aryl triflate (1.2 equivalents).

  • Add anhydrous trifluorotoluene as the solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically 3-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted this compound.

Protocol for N-Tosyl Deprotection:

For substrates where the N-tosyl protecting group is present, reductive cleavage can be performed to yield the free this compound.

  • Dissolve the N-tosyl-2-aminoimidazole in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as magnesium turnings and ammonium chloride.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by chromatography to obtain the deprotected this compound.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed carboamination reaction demonstrates good functional group tolerance and provides moderate to good yields for a variety of substituted N-propargyl guanidines and aryl triflates.[1]

EntryAryl TriflateN-Propargyl Guanidine SubstrateProductYield (%)
1Phenyl triflate8a 10a 75
24-Methoxyphenyl triflate8a 10b 81
34-Chlorophenyl triflate8a 10c 68
43-Methylphenyl triflate8a 10d 72
54-Benzoylphenyl triflate8a 10e 79
6Phenyl triflate8b 10f 55

Table 1: Representative yields for the synthesis of substituted 2-aminoimidazoles. Data adapted from published results.[1][2] Substrate numbering corresponds to the original publication.

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the palladium-catalyzed carboamination reaction.

G pd0 Pd(0)L_n complex15 [L_nPd(Ar)(OTf)] (15) pd0->complex15 Oxidative Addition aryl_triflate Ar-OTf aryl_triflate->complex15 complex16 Alkyne Coordination (16) complex15->complex16 guanidine N-Propargyl Guanidine guanidine->complex16 complex17 Pd-Alkenyl Intermediate (17) complex16->complex17 anti-Aminopalladation product9 Exocyclic Product (9) complex17->product9 Reductive Elimination product9->pd0 Regeneration of Pd(0) product10 This compound (10) product9->product10 Isomerization

References

One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif found in numerous marine alkaloids and pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2][3] The development of efficient and environmentally friendly synthetic methods to access these valuable compounds is of significant interest to the medicinal chemistry and drug development community. One-pot synthesis, in particular, offers advantages in terms of operational simplicity, reduced waste, and improved time and cost-effectiveness.

This document provides detailed application notes and experimental protocols for selected one-pot synthetic methodologies leading to the formation of this compound derivatives.

Application Notes

The synthesis of this compound derivatives can be broadly achieved through the condensation of a three-carbon α-dicarbonyl equivalent with guanidine or its derivatives. Modern one-pot approaches have refined this strategy by employing various catalytic systems and reaction media to enhance efficiency, substrate scope, and environmental compatibility. Key methodologies include:

  • Greener Synthesis in Deep Eutectic Solvents (DES): This approach utilizes a mixture of choline chloride and urea or glycerol as a recyclable and non-toxic reaction medium. The reaction proceeds via a heterocyclodehydration process between α-haloketones and guanidine derivatives, offering high yields and significantly reduced reaction times compared to conventional organic solvents.[4][5]

  • Palladium-Catalyzed Alkyne Carboamination: This elegant method constructs the this compound ring through a palladium-catalyzed reaction of N-propargyl guanidines with aryl triflates. This strategy allows for the formation of both a C-N and a C-C bond in a single step, enabling rapid access to diversely substituted 2-aminoimidazoles.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the synthesis of 2-aminoimidazoles. A one-pot, two-step protocol starting from readily available 2-aminopyrimidines and α-bromocarbonyl compounds provides a rapid and efficient route to polysubstituted 2-aminoimidazoles.[7]

  • Tandem Alkene-Diamination: A step-economical approach involves the reaction of guanidine with conjugated α-bromoalkenones. This method proceeds through a tandem aza-Michael addition, SN2, and a unique redox-neutral process to afford polysubstituted 2-aminoimidazoles.[8]

The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and scalability requirements. The following tables summarize quantitative data from representative protocols to aid in the selection of an appropriate method.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methods for this compound Derivatives

MethodKey ReactantsCatalyst/SolventReaction Time (h)Yield Range (%)Key Advantages
Greener Synthesis in DES[4][5]α-Chloroketones, Guanidine derivativesCholine chloride/Urea or Glycerol (DES)4 - 670 - 80Environmentally friendly, reduced reaction time, simple work-up
Pd-Catalyzed Carboamination[6]N-Propargyl guanidines, Aryl triflatesPd2(dba)3, Xantphos, K3PO4 / DioxaneNot specified40 - 48Forms C-C and C-N bonds in one step, good for late-stage derivatization
Microwave-Assisted Synthesis[7]2-Aminopyrimidines, α-Bromocarbonyl compoundsHydrazine / Microwave irradiation0.25 - 0.5HighRapid synthesis, good for library generation
Alkene-Diamination[8]Guanidine, Conjugated α-bromoalkenonesK2CO3, MnO2 / 1,4-DioxaneNot specifiedUp to 70Step-economical, avoids NH-protection, unique redox-neutral process

Table 2: Examples of Synthesized this compound Derivatives using the Greener DES Method [4]

ProductR¹ (on Guanidine)R² (on Ketone)R³ (on Ketone)Yield (%)
5-Methyl-N,1-diphenyl-1H-imidazol-2-aminePhenylPhenylMethyl70
N,1-Diphenyl-5-p-tolyl-1H-imidazol-2-aminePhenylp-TolylPhenyl80
5-(4-Chlorophenyl)-N,1-diphenyl-1H-imidazol-2-aminePhenyl4-ChlorophenylPhenylNot specified
N,5-Diphenyl-1H-imidazol-2-amineHPhenylPhenyl73

Experimental Protocols

Protocol 1: Greener One-Pot Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents[4][5]

This protocol describes the synthesis of N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine.

Materials:

  • α-Chloro-4'-methylacetophenone

  • N-Phenylguanidine

  • Choline chloride

  • Urea

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Condenser

  • Filtration apparatus

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, mix choline chloride (1 mol equiv) and urea (2 mol equiv). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the pre-formed DES, add N-phenylguanidine (1 mmol) and α-chloro-4'-methylacetophenone (1 mmol).

  • Reaction: Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water to the flask and stir for 15 minutes. The solid product will precipitate. Collect the solid by filtration, wash with cold water, and then crystallize from ethanol to afford the pure N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis of 2-Aminoimidazoles[6]

This protocol outlines the synthesis of a substituted this compound via alkyne carboamination.

Materials:

  • N-Propargyl-N',N''-ditosylguanidine

  • Aryl triflate (e.g., 4-methoxyphenyl triflate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane, anhydrous

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add N-propargyl-N',N''-ditosylguanidine (1 mmol), aryl triflate (1.2 mmol), Pd2(dba)3 (0.025 mmol), Xantphos (0.05 mmol), and K3PO4 (2 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound product.

Mandatory Visualization

experimental_workflow_des cluster_prep DES Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification ChCl Choline Chloride DES Deep Eutectic Solvent (DES) ChCl->DES 1 mol equiv Urea Urea Urea->DES 2 mol equiv ReactionVessel Reaction at 80°C (4-6 hours) DES->ReactionVessel Reactants α-Chloroketone & Guanidine Derivative Reactants->ReactionVessel Precipitation Add Water & Precipitate Product ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Crystallization Crystallization (Ethanol) Filtration->Crystallization PureProduct Pure this compound Crystallization->PureProduct

Caption: Workflow for the one-pot synthesis of 2-aminoimidazoles in Deep Eutectic Solvents.

signaling_pathway_antibiofilm cluster_bacteria Bacterial Biofilm Formation cluster_intervention Therapeutic Intervention Planktonic Planktonic Bacteria Attachment Surface Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation Microcolony->Maturation Dispersal Biofilm Dispersal TwoAI This compound Derivatives TwoAI->Maturation Inhibits TwoAI->Dispersal Antibiotics Conventional Antibiotics Sensitization Resensitization to Antibiotics Antibiotics->Sensitization Dispersal->Sensitization

Caption: Mechanism of action of 2-aminoimidazoles as antibiofilm agents.

References

Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 2-aminoimidazoles, a scaffold of significant interest in medicinal chemistry and drug development. The presented methods prioritize the use of environmentally benign solvents, energy-efficient techniques, and atom-economical reactions, aligning with the principles of green chemistry to minimize the environmental impact of pharmaceutical research and manufacturing.

Introduction to Green Synthesis Approaches

The synthesis of 2-aminoimidazoles has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and multi-step procedures generating significant waste. Green chemistry offers innovative and sustainable alternatives that are not only environmentally responsible but can also lead to improved efficiency, higher yields, and simplified purification processes. This document focuses on three prominent green synthesis strategies:

  • Deep Eutectic Solvents (DESs): Biodegradable and low-cost solvent systems that can enhance reaction rates and simplify product isolation.

  • Microwave-Assisted Synthesis: A powerful tool for accelerating reaction times, often leading to higher yields and cleaner reaction profiles with reduced energy consumption.

  • Ultrasound-Assisted Synthesis: Utilizes acoustic cavitation to promote chemical reactions, offering a milder and often more efficient alternative to conventional heating.

  • Multi-Component Reactions (MCRs): Atom-economical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying synthetic routes.

Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis methods for 2-aminoimidazoles, allowing for a clear comparison of their efficiency and reaction conditions.

Table 1: Synthesis of 2-Aminoimidazoles using Deep Eutectic Solvents (DES)

Entryα-ChloroketoneGuanidineDES SystemTime (h)Yield (%)Reference
12-Chloro-1-phenylethanoneN,N'-DiphenylguanidineChCl:Glycerol (1:2)4-685[1][2]
22-Chloro-1-(p-tolyl)ethanoneN,N'-DiphenylguanidineChCl:Glycerol (1:2)4-680[1]
32-Chloro-1-(4-chlorophenyl)ethanoneN,N'-DiphenylguanidineChCl:Glycerol (1:2)4-682[2]
42-Chloro-1-phenylethanoneN,N'-DiphenylguanidineChCl:Urea (1:2)488[1][2]
52-Chloro-1-(p-tolyl)ethanoneN,N'-DiphenylguanidineChCl:Urea (1:2)483[2]

Table 2: Microwave-Assisted One-Pot, Two-Step Synthesis of 2-Aminoimidazoles

Entry2-Aminopyrimidineα-Bromocarbonyl CompoundTime (min)Power (W)Yield (%)Reference
12-Aminopyrimidine2-Bromoacetophenone15 + 510085[3][4]
22-(Methylamino)pyrimidine2-Bromoacetophenone15 + 510082[3][4]
32-Aminopyrimidine2-Bromo-1-(p-tolyl)ethanone15 + 510088[3][4]
42-Aminopyrimidine2-Bromo-1-(4-bromophenyl)ethanone15 + 510090[3][4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key green synthesis methods described.

Protocol 1: Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents (DES)

This protocol describes a one-pot, two-step synthesis of N,1,5-triphenyl-1H-imidazol-2-amine using a choline chloride:urea deep eutectic solvent.[1][2]

Materials:

  • 2-Chloro-1-phenylethanone

  • N,N'-Diphenylguanidine

  • Choline chloride (ChCl)

  • Urea

  • Triethylamine (Et₃N)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of DES: Prepare the ChCl:Urea (1:2 molar ratio) deep eutectic solvent by mixing choline chloride and urea in a flask and heating at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add N,N'-diphenylguanidine (1.3 mmol) and triethylamine (1.0 mmol).

  • Addition of α-Chloroketone: Add 2-chloro-1-phenylethanone (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Add 5 mL of deionized water to the flask.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-aminoimidazole derivative.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Aminoimidazoles

This protocol details the microwave-assisted one-pot, two-step synthesis of 1-substituted-4-phenyl-1H-imidazol-2-amine from 2-aminopyrimidine and 2-bromoacetophenone.[3][4]

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Acetonitrile (MeCN)

  • Hydrazine hydrate (60% aqueous solution)

  • Microwave reactor

Procedure:

  • Step 1: Imidazo[1,2-a]pyrimidinium Salt Formation:

    • In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130 °C for 15 minutes.

  • Step 2: Pyrimidine Ring Opening:

    • Cool the reaction vial to room temperature.

    • Carefully add hydrazine hydrate (60% aqueous solution, 5.0 mmol) to the reaction mixture.

    • Reseal the vial and irradiate in the microwave reactor at 100 °C for 5 minutes.

  • Work-up and Purification:

    • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired this compound.

Protocol 3: Ultrasound-Assisted Synthesis of 2-Aminobenzimidazoles (Representative Protocol)

While a specific protocol for simple 2-aminoimidazoles under ultrasound is not extensively detailed in the initial literature search, this representative protocol for the synthesis of 2-aminobenzimidazoles can be adapted. This method highlights the significant rate enhancement achievable with sonication.[5]

Materials:

  • o-Phenylenediamine

  • Phenyl isothiocyanate

  • Triphenylphosphine (Ph₃P)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Ultrasonic bath/probe

Procedure:

  • Reaction Setup: In a flask, dissolve o-phenylenediamine (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) in acetonitrile (10 mL).

  • Thiourea Formation: Stir the mixture at room temperature for 10 minutes to form the corresponding thiourea intermediate.

  • Cyclization under Sonication: To the reaction mixture, add triphenylphosphine (1.2 mmol), iodine (1.2 mmol), and triethylamine (2.0 mmol).

  • Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature for 15-30 minutes. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: Purify the crude product by flash chromatography to obtain the desired 2-aminobenzimidazole.

Visualizing Green Synthesis Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships of the described green synthesis methods.

green_synthesis_workflows cluster_des Synthesis in Deep Eutectic Solvents cluster_mw Microwave-Assisted Synthesis cluster_us Ultrasound-Assisted Synthesis (Representative) des_start α-Chloroketone + Guanidine des_reagents DES (e.g., ChCl:Urea) Et3N, 80°C des_start->des_reagents Add des_reaction One-Pot Reaction (4-6 hours) des_reagents->des_reaction Heat des_workup Aqueous Work-up & Extraction des_reaction->des_workup des_product This compound des_workup->des_product mw_start 2-Aminopyrimidine + α-Bromoketone mw_step1 Microwave Irradiation (130°C, 15 min) mw_start->mw_step1 mw_intermediate Imidazo[1,2-a]pyrimidinium Salt mw_step1->mw_intermediate mw_step2_reagent + Hydrazine Hydrate mw_intermediate->mw_step2_reagent mw_step2 Microwave Irradiation (100°C, 5 min) mw_step2_reagent->mw_step2 mw_product This compound mw_step2->mw_product us_start o-Phenylenediamine + Isothiocyanate us_intermediate Thiourea Formation us_start->us_intermediate us_cyclization Cyclization Reagents (Ph3P, I2, Et3N) us_intermediate->us_cyclization us_sonication Ultrasonication (RT, 15-30 min) us_cyclization->us_sonication us_product 2-Aminobenzimidazole us_sonication->us_product

Caption: Comparative workflows for green synthesis of 2-aminoimidazoles.

logical_relationships Green Synthesis of 2-Aminoimidazoles Green Synthesis of 2-Aminoimidazoles Energy Sources Energy Sources Green Synthesis of 2-Aminoimidazoles->Energy Sources Reaction Media Reaction Media Green Synthesis of 2-Aminoimidazoles->Reaction Media Synthetic Strategy Synthetic Strategy Green Synthesis of 2-Aminoimidazoles->Synthetic Strategy Microwave Microwave Energy Sources->Microwave Ultrasound Ultrasound Energy Sources->Ultrasound One-Pot Synthesis One-Pot Synthesis Microwave->One-Pot Synthesis Ultrasound->One-Pot Synthesis Deep Eutectic Solvents Deep Eutectic Solvents Reaction Media->Deep Eutectic Solvents Water Water Reaction Media->Water Solvent-Free Solvent-Free Reaction Media->Solvent-Free Multi-Component Reactions Multi-Component Reactions Water->Multi-Component Reactions Synthetic Strategy->One-Pot Synthesis Synthetic Strategy->Multi-Component Reactions Reusable Catalysis Reusable Catalysis Synthetic Strategy->Reusable Catalysis

Caption: Key principles of green this compound synthesis.

Conclusion

The adoption of green chemistry principles in the synthesis of 2-aminoimidazoles offers significant advantages for pharmaceutical research and development. The methods outlined in this document, including the use of deep eutectic solvents, microwave irradiation, and ultrasound, provide viable and efficient alternatives to traditional synthetic routes. These approaches not only reduce the environmental footprint of chemical synthesis but also often result in shorter reaction times, higher yields, and simplified product purification. By integrating these green methodologies, researchers can contribute to a more sustainable and efficient future for drug discovery and development.

References

Application Notes and Protocols for Solid-Phase Synthesis of 2-Aminoimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of 2-aminoimidazole derivatives, a class of compounds with significant therapeutic potential. 2-Aminoimidazoles are key pharmacophores in various biologically active molecules, including inhibitors of bacterial biofilm formation, anti-inflammatory agents, and modulators of enzyme activity. Their diverse biological activities stem from their ability to mimic guanidine groups and participate in hydrogen bonding interactions.[1][2] Solid-phase synthesis offers a streamlined and efficient method for the rapid generation of libraries of these valuable compounds for drug discovery and development.

Introduction to this compound Compounds

This compound (2-AI) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are found in a variety of natural products, particularly marine alkaloids, and have been shown to inhibit bacterial biofilm formation, modulate the activity of enzymes such as arginase I, and interfere with signaling pathways like the TAK1-mediated inflammatory response.[1][3][4] The this compound scaffold serves as a versatile template for the design of novel therapeutics targeting a range of diseases, from bacterial infections to cancer and inflammatory disorders.

Solid-Phase Synthesis Protocol

This protocol details a robust method for the solid-phase synthesis of 2-aminoimidazolone derivatives, which can be adapted for a wider range of this compound compounds. The strategy employs a cyclization-cleavage approach on a solid support, which typically results in high-purity products.[5][6]

Experimental Workflow Diagram

Solid_Phase_Synthesis_Workflow Resin Merrifield Resin Immobilization Immobilization of Thiourea Resin->Immobilization  Thiourea,  DIEA, DMF Coupling Coupling with Boc-Amino Acid Immobilization->Coupling  Boc-Amino Acid,  HBTU, DIEA, THF/DMF Deprotection Boc Deprotection Coupling->Deprotection  25% TFA in DCM   Cyclization_Cleavage Cyclization and Cleavage Deprotection->Cyclization_Cleavage  Polymer-bound  tris(2-aminoethyl)amine,  THF Product 2-Aminoimidazolone Product Cyclization_Cleavage->Product

Caption: Workflow for the solid-phase synthesis of 2-aminoimidazolones.

Materials and Reagents
  • Merrifield resin (1% DVB, 100-200 mesh)

  • Substituted thioureas

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Polymer-bound tris(2-aminoethyl)amine

  • Methanol (MeOH)

Detailed Experimental Protocol

Step 1: Immobilization of Thiourea on Merrifield Resin [5][6]

  • Swell Merrifield resin (1.0 g, 1.2 mmol/g) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF and add a solution of the desired thiourea (5 equivalents, 6.0 mmol) and DIEA (5 equivalents, 6.0 mmol) in DMF (10 mL).

  • Shake the mixture at 50°C for 16 hours.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Step 2: Coupling of Boc-Protected Amino Acid [5][6]

  • Swell the thiourea-functionalized resin (1.0 g) in a 1:1 mixture of THF/DMF (10 mL) for 30 minutes.

  • In a separate vial, dissolve the Boc-protected amino acid (5 equivalents), HBTU (5 equivalents), and DIEA (10 equivalents) in a minimal amount of THF/DMF.

  • Add the activated amino acid solution to the swollen resin.

  • Shake the reaction mixture at room temperature overnight.

  • Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: Boc Deprotection [5][6]

  • Treat the dried resin from Step 2 with a solution of 25% TFA in DCM (10 mL) for 30 minutes at room temperature.

  • Filter the resin and wash with DCM (3 x 10 mL).

Step 4: Intramolecular Cyclization and Cleavage [5][6]

  • Suspend the deprotected resin in THF (10 mL).

  • Add polymer-bound tris(2-aminoethyl)amine (2 equivalents).

  • Shake the mixture at room temperature for 30 minutes.

  • Filter the resin and wash with THF (2 x 5 mL).

  • Combine the filtrate and washings.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-aminoimidazolone product.

  • Purify the product by flash chromatography or preparative HPLC as needed.

Quantitative Data Summary

The following table summarizes the yields and purities of representative 2-aminoimidazolone compounds synthesized using the described solid-phase protocol.[5]

Compound IDR¹ SubstituentR² SubstituentYield (%)Purity (%)
1 p-MeOPhMe94>90
2 PhH89>95
3 p-ClPhi-Pr92>90
4 NaphthylPh85>95

Signaling Pathway Inhibition by this compound Compounds

This compound derivatives have been identified as potent inhibitors of various signaling pathways implicated in disease. One such pathway is the Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1) signaling cascade, a key regulator of inflammatory responses.

TAK1 Signaling Pathway Diagram

TAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Complex cluster_downstream Downstream Activation TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TAK1_complex TAK1/TAB1/TAB2 TNFR->TAK1_complex  TRAF2/5 IL1R->TAK1_complex  TRAF6 IKK IKK Complex NFkB NF-κB IKK->NFkB  Activation Inflammation Inflammatory Response NFkB->Inflammation MAPKK MKKs JNK_p38 JNK / p38 MAPKK->JNK_p38  Activation JNK_p38->Inflammation TAK1_complex->IKK  Phosphorylation TAK1_complex->MAPKK  Phosphorylation Inhibitor This compound Inhibitor Inhibitor->TAK1_complex

Caption: Inhibition of the TAK1 signaling pathway by this compound compounds.

The TAK1 signaling pathway is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1][3][6][7] This leads to the recruitment of adaptor proteins like TRAF2, TRAF5, and TRAF6, which in turn activate the TAK1 complex (comprising TAK1, TAB1, and TAB2/3).[3][6] Activated TAK1 then phosphorylates downstream targets, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinase Kinases (MKKs).[1][6] This cascade ultimately results in the activation of the transcription factor NF-κB and the MAP kinases JNK and p38, leading to the expression of inflammatory genes.[1][6] this compound-based inhibitors can effectively block this pathway by targeting the TAK1 complex, thereby preventing downstream signaling and mitigating the inflammatory response.

Conclusion

The solid-phase synthesis protocol presented here offers an efficient and versatile method for the generation of this compound derivatives. The ability to rapidly create diverse libraries of these compounds, coupled with their proven activity against key biological targets, makes them highly attractive candidates for drug discovery programs. Further exploration of the structure-activity relationships of this compound compounds will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.

References

Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoimidazole (2-AI) derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are scaffolds for a wide range of biologically active molecules, including inhibitors of enzymes such as arginase and compounds that disrupt bacterial biofilm formation.[1][2] The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and by-products. Effective purification is therefore a critical step to isolate the desired compound for further biological evaluation and development. Column chromatography is a widely employed and effective technique for the purification of this compound derivatives. This document provides detailed application notes and protocols for the purification of these compounds using column chromatography, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC).

General Principles of this compound Derivative Purification

The purification of this compound derivatives by column chromatography relies on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The choice of stationary and mobile phases is crucial for achieving optimal separation.

  • Stationary Phase: For the purification of this compound derivatives, silica gel is the most commonly used stationary phase. Its polar nature allows for the separation of compounds based on their polarity. Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.

  • Mobile Phase (Eluent): The selection of the mobile phase is critical and is often determined empirically using thin-layer chromatography (TLC) to find a solvent system that provides good separation of the target compound from impurities. A mixture of a non-polar solvent (e.g., hexane, heptane, or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or ethanol) is typically used. The polarity of the mobile phase is adjusted by changing the ratio of the solvents to achieve the desired separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Benzimidazole Derivative

This protocol is adapted from the purification of 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine.

1. Materials and Equipment:

  • Crude reaction mixture containing the this compound derivative
  • Silica gel (60-120 mesh)
  • Chloroform (analytical grade)
  • Ethanol (analytical grade)
  • Glass chromatography column
  • Cotton wool or fritted glass disc
  • Sand (optional)
  • Collection tubes or flasks
  • Rotary evaporator

2. Column Packing (Wet Method):

  • Place a small plug of cotton wool at the bottom of the column to retain the stationary phase.
  • Add a small layer of sand over the cotton wool (optional).
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform).
  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.
  • Equilibrate the column by running the mobile phase through it until the packing is stable and the eluent runs clear.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
  • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase (chloroform:ethanol, 90:10 v/v) to the top of the column.
  • Begin collecting fractions as the mobile phase flows through the column.
  • Monitor the separation by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Flash Column Chromatography of a Substituted this compound

This protocol is suitable for the purification of N-substituted this compound derivatives.

1. Materials and Equipment:

  • Crude reaction mixture
  • Silica gel (230-400 mesh for flash chromatography)
  • Hexane (analytical grade)
  • Ethyl acetate (EtOAc) (analytical grade)
  • Flash chromatography system (optional, can be done manually)
  • Collection tubes
  • Rotary evaporator

2. Column Preparation and Equilibration:

  • Pack a flash chromatography column with silica gel.
  • Equilibrate the column with the initial mobile phase (e.g., 100% hexane).

3. Sample Loading:

  • Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a non-polar solvent.
  • Load the sample onto the top of the column.

4. Gradient Elution:

  • Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
  • Collect fractions throughout the elution process.

5. Analysis and Recovery:

  • Analyze the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes quantitative data from representative purifications of this compound derivatives using column chromatography.

Compound NameStationary PhaseMobile Phase/EluentPurification MethodYield (%)Purity (%)Reference
7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amineSilica gel (60-120 mesh)Chloroform:Ethanol (90:10)Column Chromatography92>95 (assumed)
2-Bis(t-butyloxycarbonyl)aminoimidazoleSiO₂Hexane/EtOAc gradientFlash Column Chromatography56>95 (assumed)
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazoleSilica gelEthyl acetate:n-hexane (1:9)Column Chromatography-High[3]
Imidazole-4,5-dicarboxamidesSilica gelNot specifiedColumn Chromatography20-96High[4]

Mandatory Visualizations

Experimental Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery crude_product Crude this compound Derivative dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample slurry Prepare Silica Gel Slurry pack_column Pack Column slurry->pack_column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound Derivative evaporate->pure_product

Caption: Workflow for the purification of this compound derivatives.

Signaling Pathway: Inhibition of Arginase by this compound Derivatives

G cluster_pathway Arginine Metabolism cluster_inhibition Inhibition Mechanism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Two_AI This compound Derivative Two_AI->Arginase Inhibits

Caption: Inhibition of the arginase pathway by this compound derivatives.

References

Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis and purification of 2-Aminoimidazole and its derivatives using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for researchers in medicinal chemistry, drug discovery, and quality control who require robust and reliable techniques for the characterization and isolation of these important compounds.

Introduction to this compound Analysis by HPLC

This compound (2-AI) and its derivatives are a class of heterocyclic compounds with significant biological activities, including roles as inhibitors of enzymes like arginase and in the formation of advanced glycation end-products (AGEs).[1][2] Accurate and efficient analytical and preparative HPLC methods are crucial for their study and development as potential therapeutic agents. The choice of HPLC method depends on the specific properties of the analyte and the objective of the separation, whether for quantitative analysis or for purification. Common HPLC techniques employed for 2-AI and related compounds include Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.

Analytical HPLC Methods

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used technique for the separation of a broad range of non-polar and moderately polar compounds. For a polar compound like this compound, careful method development is required to achieve adequate retention and resolution.

Quantitative Data Summary: RP-HPLC for Imidazole Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
SecnidazoleThermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.201.03002.63[3][4]
OmeprazoleThermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.201.03003.18[3][4]
AlbendazoleThermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.201.03004.03[3][4]
FenbendazoleThermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.201.03004.56[3][4]

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol is based on a method developed for the analysis of this compound on a specialized reverse-phase column.[5]

  • Objective: To achieve rapid and efficient separation of this compound for quantitative analysis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent C18 column with low silanol activity.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1% Formic Acid (for MS compatibility).

    • B: Acetonitrile.

  • Gradient: Isocratic elution with 20% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Ion-Pair Chromatography

Ion-pair chromatography is a variation of RP-HPLC that is particularly useful for the retention of ionic and highly polar compounds on a non-polar stationary phase. An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, which can then be retained by the reversed-phase column.

Quantitative Data Summary: Ion-Pair HPLC for Imidazole and Impurities

CompoundColumnMobile PhaseDetection (nm)Linearity Range (mg/L)Detection Limit (mg/L)Reference
ImidazoleSupersil-ODS-BAcetonitrile:Ionic Reagent Solution* (40:60, v/v), pH 3.521010-1000.02[6]
2-MethylimidazoleSupersil-ODS-BAcetonitrile:Ionic Reagent Solution* (40:60, v/v), pH 3.521010-1000.02[6]
4-MethylimidazoleSupersil-ODS-BAcetonitrile:Ionic Reagent Solution* (40:60, v/v), pH 3.521010-1000.03[6]

*Ionic Reagent Solution: 16 mmol/L Sodium Dodecyl Sulfate and 17 mmol/L Potassium Dihydrogen Phosphate.

Experimental Protocol: Ion-Pair HPLC Analysis of Imidazole and its Impurities

This protocol is adapted from a method for the quantitative analysis of imidazole and its impurities in reaction solutions.[6]

  • Objective: To separate and quantify imidazole and its methyl-imidazole impurities.

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD).

  • Column: Supersil-ODS-B (5 µm, 4.6 x 250 mm) or equivalent ODS column.

  • Mobile Phase: A mixture of acetonitrile and an ionic reagent solution (containing 16 mmol/L sodium dodecyl sulfate and 17 mmol/L potassium dihydrogen phosphate, adjusted to pH 3.5) in a 40:60 (v/v) ratio.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: DAD at 210 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Prepare standard solutions of imidazole, 2-methylimidazole, and 4-methylimidazole in the mobile phase within the linearity range of 10-100 mg/L. Dilute reaction solution samples with the mobile phase to fall within this range.

Preparative HPLC for this compound Purification

Preparative HPLC is employed for the isolation and purification of larger quantities of a target compound from a mixture. The principles are similar to analytical HPLC, but preparative systems use larger columns, higher flow rates, and larger sample injection volumes.

Experimental Protocol: Preparative RP-HPLC for 2-Oxo-Imidazole-Containing Dipeptides

This protocol is based on a method used for the purification of synthesized 2-oxo-imidazole-containing dipeptides.[7]

  • Objective: To purify synthesized 2-oxo-imidazole-containing dipeptides.

  • Instrumentation: A preparative HPLC system with a UV detector and fraction collector.

  • Column: Scherzo SS-C18 (10.0 × 150 mm) or a similar preparative C18 column.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Water with 50% Acetonitrile and 100 mM Ammonium Formate.

  • Gradient:

    • 0 min: 0% B

    • 0.1 min: 20% B

    • 7 min: 20% B

    • 7.1 min: 100% B

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: After initial purification steps (e.g., cation exchange), concentrate the sample and dissolve it in the initial mobile phase conditions.

  • Fraction Collection: Collect fractions based on the elution of the target peak. The purity of the collected fractions should be analyzed by analytical HPLC.

Visualization of Experimental Workflow and Biological Pathway

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (e.g., RP-HPLC) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the analytical determination of this compound by HPLC.

Arginase Inhibition by this compound Derivatives

This compound derivatives have been identified as inhibitors of arginase, an enzyme that plays a key role in the urea cycle by converting L-arginine to L-ornithine and urea.[1] Inhibition of arginase can modulate nitric oxide synthesis and has therapeutic potential in various diseases.

cluster_pathway Arginase Catalytic Cycle cluster_inhibition Inhibition Mechanism Arginine L-Arginine Arginase Arginase Arginine->Arginase Substrate Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Product TwoAI This compound Derivative TwoAI->Arginase Inhibitor

Caption: Inhibition of the arginase enzyme by this compound derivatives.

References

Application of 2-Aminoimidazole in Antibiofilm Coatings: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 2-Aminoimidazole (2-AI) and its derivatives in the development of advanced antibiofilm coatings. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and development in this promising field.

Mechanism of Action

The antibiofilm activity of 2-aminoimidazoles is primarily attributed to their ability to modulate bacterial signaling pathways that regulate biofilm formation. In several pathogens, 2-AI derivatives have been shown to down-regulate the expression of genes essential for the production of the extracellular polymeric substance (EPS) matrix, a key structural component of biofilms.[4][5][7] For instance, in Salmonella, 2-AIs have been observed to significantly reduce the expression of genes such as csgD, csgB, and adrA, which are involved in EPS production.[4][5] This disruption of the EPS matrix hinders the ability of bacteria to form mature biofilms, rendering them more susceptible to mechanical stress, conventional antibiotics, and the host immune system.[4][5][8] Some 2-AI compounds also interfere with two-component signaling (TCS) systems by binding to response regulator proteins, which are crucial for environmental sensing and virulence, including biofilm formation.[9]

Applications in Antibiofilm Coatings

A significant application of 2-AI is in the development of coatings for medical implants, particularly orthopedic devices, to prevent device-related infections.[4][5] These infections are notoriously difficult to treat due to biofilm formation on the implant surface.[4][5] By covalently attaching 2-AI derivatives to surfaces like titanium, researchers have successfully created coatings that significantly reduce biofilm formation by pathogens such as Staphylococcus aureus.[4][5] These coatings have demonstrated stability through common sterilization procedures and have shown biocompatibility in preclinical models.[4][5]

Beyond medical implants, the broad-spectrum activity of 2-AIs makes them suitable for a variety of other applications, including coatings for:

  • Catheters and other indwelling medical devices

  • Wound dressings

  • Marine and industrial surfaces to prevent biofouling

  • Food processing equipment

Quantitative Data on Antibiofilm Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound derivatives in inhibiting and dispersing biofilms.

Compound/CoatingMicroorganismBiofilm Inhibition (%)Biofilm Dispersion (%)Citation
2-AI Derivative H10 (75 µM)Staphylococcus aureus~95%-[9]
2-AI Derivative H10 (100 µM)Pseudomonas aeruginosa>80%-[9]
LC0024-NH2 Coated TitaniumStaphylococcus aureus90% (after 48h)-[4][5]
2-AIT Conjugate (Compound 1)Staphylococcus aureus->99.9% (with Novobiocin)[10]
2-AIT Conjugate (Compound 1)Pseudomonas aeruginosa-Significant (with Tobramycin)[10]
CompoundMicroorganismIC50 (µM)EC50 (µM)Citation
2-AI Derivative H10Staphylococcus aureus12100[9]
2-AI Derivative H10Pseudomonas aeruginosa3146[9]
2-ABI Derivative 7Pseudomonas aeruginosa47-[11]

Experimental Protocols

This section provides detailed protocols for key experiments related to the application and evaluation of 2-AI antibiofilm coatings.

Protocol 1: Synthesis of a 2-AI-Based Coating on a Titanium Surface

This protocol is a generalized procedure based on methodologies for covalently attaching 2-AI derivatives to titanium surfaces.

Materials:

  • Titanium discs

  • This compound derivative with a linker arm (e.g., LC0024-NH2)

  • Silanizing agent (e.g., (3-aminopropyl)triethoxysilane - APTES)

  • Solvents (e.g., ethanol, toluene, dimethylformamide - DMF)

  • Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide - DCC, N-hydroxysuccinimide - NHS)

  • Buffer solutions (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Surface Cleaning and Activation:

    • Sonnicate titanium discs in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each to remove contaminants.

    • Activate the surface by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Immerse the activated titanium discs in a solution of APTES in anhydrous toluene (e.g., 2% v/v) for 24 hours at room temperature.

    • Rinse with toluene and ethanol to remove excess APTES.

    • Cure the silanized surface at 110°C for 1 hour.

  • Covalent Attachment of 2-AI Derivative:

    • Activate the carboxyl group of a suitable linker on the 2-AI derivative using DCC and NHS in DMF.

    • Immerse the silanized titanium discs in the activated 2-AI solution and incubate for 24 hours at room temperature.

    • Wash the coated discs extensively with DMF, ethanol, and water to remove any non-covalently bound molecules.

    • Dry the coated discs under vacuum.

Protocol 2: In Vitro Biofilm Inhibition Assay

This protocol outlines a standard method to assess the ability of a 2-AI coated surface to prevent biofilm formation.

Materials:

  • 2-AI coated and uncoated (control) material samples (e.g., titanium discs)

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB broth)

  • Sterile multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet (CV) stain (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the test bacterium in the appropriate medium at 37°C with shaking.

    • Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.01-0.1) in fresh medium.[9]

  • Biofilm Formation:

    • Place the sterile coated and uncoated samples into the wells of a multi-well plate.

    • Add the diluted bacterial suspension to each well, ensuring the samples are fully submerged.

    • Incubate the plate under static conditions at 37°C for 24-48 hours.

  • Quantification of Biofilm:

    • Carefully remove the samples from the wells and gently wash with PBS to remove non-adherent planktonic bacteria.

    • Air dry the samples.

    • Stain the attached biofilms by incubating the samples in a 0.1% crystal violet solution for 15 minutes.

    • Wash the samples with deionized water to remove excess stain and allow them to air dry.

    • Solubilize the bound CV stain by adding 95% ethanol or 33% acetic acid to each well containing a sample.

    • Measure the absorbance of the solubilized CV solution at a wavelength of 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of coated sample / Absorbance of uncoated control)] x 100.

Protocol 3: Biofilm Dispersal Assay

This protocol is used to evaluate the ability of a soluble 2-AI compound to disperse a pre-formed biofilm.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • Sterile multi-well plates

  • 2-AI compound dissolved in a suitable solvent (e.g., DMSO)

  • PBS

  • Crystal Violet stain (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Biofilm Formation:

    • Grow a biofilm in the wells of a multi-well plate as described in Protocol 2 (steps 1 and 2, without the material samples).

  • Treatment with 2-AI Compound:

    • After the incubation period for biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS.

    • Add fresh medium containing various concentrations of the 2-AI compound to the wells. Include a control group with the solvent only.

    • Incubate the plate for an additional 24 hours at 37°C.

  • Quantification of Remaining Biofilm:

    • Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (step 3).

    • The percentage of biofilm dispersal is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in antibiofilm coatings.

G cluster_0 Bacterial Cell TCS Two-Component System (TCS) RR Response Regulator (e.g., BfmR) TCS->RR Phosphorylation DNA DNA RR->DNA Binds & Activates EPS_genes EPS Production Genes (e.g., csgD, csgB, adrA) DNA->EPS_genes Transcription EPS Extracellular Polymeric Substance (EPS) EPS_genes->EPS Translation Biofilm Biofilm Formation EPS->Biofilm Leads to AI This compound (2-AI) AI->RR Inhibits

Caption: Proposed mechanism of 2-AI antibiofilm activity.

G cluster_workflow Experimental Workflow: Biofilm Inhibition Assay prep 1. Prepare Bacterial Culture coat 2. Incubate Bacteria with Coated & Uncoated Surfaces prep->coat wash1 3. Wash to Remove Planktonic Cells coat->wash1 stain 4. Stain with Crystal Violet wash1->stain wash2 5. Wash to Remove Excess Stain stain->wash2 solubilize 6. Solubilize Bound Stain wash2->solubilize measure 7. Measure Absorbance solubilize->measure calculate 8. Calculate % Inhibition measure->calculate

Caption: Experimental workflow for biofilm inhibition assay.

References

Application Notes and Protocols: 2-Aminoimidazole Derivatives as Arginase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-aminoimidazole derivatives as a promising class of arginase inhibitors. Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3][4] Its role extends beyond ureagenesis, influencing nitric oxide (NO) production, collagen synthesis, and immune cell proliferation.[5][6][7] Upregulated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, asthma, and cancer, by depleting L-arginine pools essential for nitric oxide synthase (NOS) activity.[5][8][9] This makes arginase a compelling therapeutic target.

This compound-based inhibitors have been designed as mimics of the guanidinium group of L-arginine.[1][2][3][10] Incorporating the guanidinium functionality within an imidazole ring lowers the pKa, which can enhance metal coordination in the enzyme's active site and potentially improve bioavailability.[3] This document details their mechanism of action, presents key quantitative data, and provides detailed experimental protocols for their evaluation.

Data Presentation: Inhibitory Potency of this compound Derivatives

The inhibitory activities of several this compound derivatives against human arginase I are summarized below. These compounds were designed to explore the structure-activity relationship (SAR) of this chemical scaffold.

Compound IDChemical NameInhibition Constant (Kᵢ)Dissociation Constant (KᏧ)Notes
A1P (10) 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid4 µM[3]2 µM[1][2][3][4][10]Most potent inhibitor in the series, shown to be effective in a murine model of asthma.[1][2][3][4][10]
This compound This compound3.6 mM[3]-The core scaffold, a weak noncompetitive inhibitor.[3]
APP (12) N-alkylated derivative of A1P--Synthesized to investigate SAR.[3]
A4P Compound with an extra carbon between key interacting groups--Loss of activity compared to A1P, highlighting the need for precise stereochemistry.[10]

Signaling Pathways and Experimental Workflow

Arginine Metabolism and the Role of Arginase

Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. The balance between these two enzymes is crucial for maintaining physiological homeostasis.[9] Increased arginase activity can lead to reduced NO bioavailability, contributing to endothelial dysfunction and other pathologies.[11] The downstream products of arginase, ornithine and urea, are precursors for the synthesis of polyamines and proline, which are involved in cell proliferation and collagen production, respectively.[5][6]

cluster_arginine L-Arginine Metabolism cluster_arginase Arginase Pathway cluster_nos NOS Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS NOS L-Arginine->NOS Ornithine Ornithine Arginase->Ornithine Urea Urea Arginase->Urea Polyamines Polyamines Ornithine->Polyamines Proline Proline Ornithine->Proline Cell Proliferation Cell Proliferation Polyamines->Cell Proliferation Collagen Synthesis Collagen Synthesis Proline->Collagen Synthesis Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Citrulline Citrulline NOS->Citrulline Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Immune Response Immune Response Nitric Oxide (NO)->Immune Response

L-Arginine Metabolic Pathways.
Experimental Workflow for Screening Arginase Inhibitors

The general workflow for identifying and characterizing novel arginase inhibitors, such as this compound derivatives, involves a multi-step process from initial screening to in vivo validation.

Compound_Library This compound Derivative Library HTS High-Throughput Screening (Arginase Activity Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Active Hits Lead_Optimization Lead Optimization (SAR) Dose_Response->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., Asthma Model) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Application Notes and Protocols for 2-Aminoimidazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-aminoimidazole-based fluorescent probes, particularly focusing on their use in studying bacterial biofilms and related signaling pathways. The protocols detailed below offer step-by-step guidance for the synthesis of a representative probe and its application in bioimaging.

Introduction

2-Aminoimidazoles (2-AIs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology.[1] Naturally occurring 2-AI alkaloids, often isolated from marine sponges, exhibit a broad spectrum of pharmacological activities, making them promising lead compounds for drug discovery.[1] A key application of synthetic 2-AI derivatives is their ability to inhibit and disperse bacterial biofilms, which are notoriously resistant to conventional antibiotics.[2][3][4] By functionalizing the 2-AI scaffold with fluorophores, researchers can create powerful tools for visualizing and studying the complex processes of biofilm formation and for screening new anti-biofilm agents.

These fluorescent probes offer the advantages of high sensitivity, selectivity, and the ability for real-time, non-invasive imaging of biological systems.[5][6] Their applications span from fundamental research in bacterial signaling to high-throughput screening in drug development.

Signaling Pathway: c-di-GMP in Bacterial Biofilm Formation

A crucial signaling pathway in many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, that governs the transition from a motile, planktonic state to a sessile, biofilm state is regulated by the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[2][7][8] High intracellular levels of c-di-GMP promote biofilm formation by upregulating the production of adhesins and exopolysaccharides, while simultaneously repressing motility.[2][7] this compound-based compounds have been shown to modulate this pathway, making them valuable tools for studying and combating biofilm-associated infections.

Below is a diagram illustrating the core components of the c-di-GMP signaling pathway in P. aeruginosa.

c_di_GMP_Signaling cluster_synthesis c-di-GMP Synthesis cluster_degradation c-di-GMP Degradation cluster_effects Cellular Effects cluster_probes Intervention GTP 2 x GTP DGC Diguanylate Cyclases (DGCs) (e.g., SadC, SiaD) GTP->DGC Activation by environmental cues cdiGMP c-di-GMP DGC->cdiGMP Synthesis PDE Phosphodiesterases (PDEs) cdiGMP->PDE Degradation Biofilm Biofilm Formation (Adhesion, EPS production) cdiGMP->Biofilm Promotes Motility Motility (Flagellar synthesis) cdiGMP->Motility Inhibits pGpG pGpG PDE->pGpG GMP 2 x GMP pGpG->GMP Probe This compound Fluorescent Probes Probe->DGC Modulate Activity Probe->PDE Modulate Activity

c-di-GMP signaling pathway in bacterial biofilm formation.

Experimental Protocols

I. Synthesis of a Representative 2-Amino-4,5-diarylimidazole Fluorescent Probe

This protocol describes the synthesis of a fluorescent 2-amino-4,5-diarylimidazole derivative, which can be adapted for various fluorophores and substituents.

Materials:

  • 1,2-diarylethanone (e.g., 4,4'-dimethoxybenzil)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diarylethanone (1.0 eq) and guanidine hydrochloride (1.5 eq) in absolute ethanol.

  • Addition of Base: To this solution, add sodium ethoxide (2.0 eq) portion-wise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-amino-4,5-diarylimidazole fluorescent probe.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Bioimaging of Bacterial Biofilms

This protocol outlines a general procedure for imaging bacterial biofilms, such as Pseudomonas aeruginosa, using a synthesized this compound fluorescent probe.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, TSB)

  • Sterile multi-well plates or chamber slides suitable for microscopy

  • Synthesized this compound fluorescent probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Biofilm Growth: Inoculate the bacterial strain into the wells of a multi-well plate or chamber slide containing the appropriate growth medium. Incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Washing: Gently remove the planktonic bacteria by aspirating the medium and washing the wells twice with sterile PBS.

  • Probe Staining: Add fresh medium containing the this compound fluorescent probe at a predetermined optimal concentration (e.g., 1-10 µM) to the wells. Incubate for 30-60 minutes at 37°C in the dark.

  • Final Wash: Remove the probe solution and wash the biofilms gently with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or medium to the wells to keep the biofilm hydrated. Image the stained biofilms using a confocal laser scanning microscope. Excite the probe at its maximum absorption wavelength and collect the emission at its maximum emission wavelength. Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

Data Presentation

The following table summarizes the photophysical properties of representative imidazole-based fluorescent probes. This data is crucial for selecting the appropriate probe and imaging conditions for a specific application.

Probe Name/ReferenceExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Target/Application
1,4-phenylene-spaced bis-imidazole[5]~380-400~450-500up to 0.90~70-100Blue-green solid-state emission
Coumarin-based imidazole[9]4565900.78134General fluorescence
Rhodamine-based imidazole[9]~550~580-~30pH sensing
4,5-diaminopyrimidine (imidazole precursor)[3]290372> Tryptophan82Intrinsic fluorescence
Benzothiazolyl-imidazole conjugate[5]475620+->145AIE material, red emission

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and application of this compound fluorescent probes.

Synthesis_Workflow Reactants 1,2-Diarylethanone + Guanidine HCl + NaOEt Reaction Reflux in Ethanol Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Probe Pure this compound Fluorescent Probe Purification->Probe Characterization NMR, Mass Spec Probe->Characterization

General workflow for the synthesis of a this compound probe.

Bioimaging_Workflow Biofilm_Growth Grow Bacterial Biofilm (24-48h) Wash1 Wash to Remove Planktonic Cells Biofilm_Growth->Wash1 Staining Incubate with Fluorescent Probe Wash1->Staining Wash2 Wash to Remove Unbound Probe Staining->Wash2 Imaging Confocal Laser Scanning Microscopy (CLSM) Wash2->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Workflow for bioimaging of bacterial biofilms.

Conclusion

This compound-based fluorescent probes are versatile tools for researchers in microbiology, medicinal chemistry, and drug development. Their straightforward synthesis, coupled with their potent anti-biofilm activity and suitability for fluorescence imaging, makes them invaluable for studying bacterial signaling pathways and for the discovery of new therapeutic agents. The protocols and data provided in these application notes offer a solid foundation for the successful implementation of these probes in a research setting.

References

Application Notes and Protocols for the Analytical Characterization of 2-Aminoimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 2-aminoimidazole compounds, including detailed experimental protocols and data presentation guidelines.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound compounds. Reversed-phase HPLC is the most common modality employed.

Experimental Protocol: Reversed-Phase HPLC for this compound Derivatives

Objective: To separate and quantify this compound derivatives in a given sample.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Inertsil ODS C18, 4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: Buffer solution (e.g., 0.05 M Ammonium Acetate, pH adjusted to 6 with phosphoric acid)[4]

  • Sample diluent: Mobile phase or a compatible solvent

  • Reference standards of the this compound compounds of interest

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the sample diluent to prepare stock solutions. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the this compound compound(s) in the sample diluent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Install the C18 column and equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength. A wavelength of 254 nm is often suitable for compounds with aromatic rings, but it is recommended to determine the optimal wavelength by scanning the UV spectrum of the analyte.[5]

  • Chromatographic Run:

    • Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample solution into the HPLC system.

    • Run the chromatogram using an isocratic or gradient elution method as required for the specific separation.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound compounds based on their retention times compared to the standards.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of the this compound compound(s) in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Presentation: HPLC Analysis of this compound Analogs
CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
AlbendazoleInertsil ODS C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Buffer (pH 3.5) (30:70 v/v)1.0224~6.5[3]
MiconazoleC18 BDS (100 mm x 4.6 mm)Acetonitrile:0.05M Ammonium Acetate (pH 6) (70:30 v/v)1.0254~8.0[4]
KetoconazoleC18 BDS (100 mm x 4.6 mm)Acetonitrile:0.05M Ammonium Acetate (pH 6) (70:30 v/v)1.0254~5.5[4]
ImidazoleCORTECS UPLC HILIC (2.1 x 100 mm, 1.6 µm)Acetonitrile with 0.1% Acetic Acid : 10mM Ammonium Acetate (pH 4)0.6MS/MS-[5]
2-MethylimidazoleCORTECS UPLC HILIC (2.1 x 100 mm, 1.6 µm)Acetonitrile with 0.1% Acetic Acid : 10mM Ammonium Acetate (pH 4)0.6MS/MS-[5]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural characterization of a this compound compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • The purified this compound compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, number of scans, and relaxation delay.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate spectral width, number of scans (typically higher than for ¹H), and relaxation delay.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the compound.

Quantitative Data Presentation: Representative ¹H and ¹³C NMR Data for this compound Derivatives
CompoundSolventNucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleDMSO-d₆¹H12.89br sNH[6]
¹H8.21-8.16mAromatic CH[6]
¹H7.56br sAromatic CH[6]
¹H7.39-7.34mAromatic CH[6]
¹H7.20-7.14mAromatic CH[6]
¹³C163.59 (d, J=246.87 Hz)dC-F[6]
¹³C150.92, 141.80, 136.12, 129.25 (d), 127.34 (d), 122.86, 116.54 (d)-Aromatic C[6]
This compound-¹H6.53sH-4, H-5[7]
¹H5.17sNH₂[7]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound compounds. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these often polar and thermally labile molecules. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.[8][9]

Experimental Protocol: ESI-MS/MS Analysis

Objective: To determine the molecular weight and obtain structural information of a this compound compound.

Materials:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or liquid chromatography system for sample introduction

  • Solvent system (e.g., methanol, acetonitrile, water with 0.1% formic acid)

  • The purified this compound compound

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in the solvent system to a concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a suitable standard.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular weight ([M+H]⁺ or [M-H]⁻).

  • MS/MS Acquisition (Product Ion Scan):

    • Select the precursor ion (e.g., [M+H]⁺) in the first mass analyzer.

    • Induce fragmentation of the precursor ion in the collision cell by applying collision energy.

    • Scan the resulting fragment ions in the second mass analyzer.

  • Data Interpretation: Analyze the mass-to-charge ratios of the precursor and fragment ions to confirm the molecular weight and propose a fragmentation pathway, which aids in structural elucidation.

Quantitative Data Presentation: ESI-MS/MS Fragmentation of a 2-Amino-1-benzyl-imidazole Derivative
Precursor Ion (m/z)Collision Energy (eV)Fragment Ions (m/z)Proposed Neutral Loss
214.1320123.08, 91.05C₆H₅N₂ (benzylamine)
106.06C₇H₈N (benzyl radical)

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic structure of a molecule, offering unparalleled insights into its conformation, stereochemistry, and intermolecular interactions. This technique is invaluable for understanding the structure-activity relationships of this compound compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of a this compound compound.

Materials:

  • High-purity crystalline sample of the this compound compound

  • Single-crystal X-ray diffractometer

  • Cryo-cooling system

  • Suitable solvent for crystal mounting (e.g., paratone-N oil)

Procedure:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head, typically using a cryoloop and cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters to improve the agreement between the observed and calculated diffraction data.

    • Locate and refine hydrogen atoms.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Signaling Pathway and Experimental Workflow Visualization

NOD1 Signaling Pathway Inhibition by 2-Aminobenzimidazoles

The Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial pathogens.[10][11] Upon recognition of bacterial peptidoglycan fragments, such as meso-diaminopimelic acid (iE-DAP), NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (RICK).[11][12] This interaction triggers downstream signaling cascades, culminating in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines and chemokines.[13][14] Certain 2-aminobenzimidazole derivatives have been identified as selective inhibitors of the NOD1 signaling pathway, suggesting they may act by inducing conformational changes in NOD1 that prevent its activation or interaction with downstream effectors.[10]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP (Bacterial Peptidoglycan) NOD1_inactive NOD1 (inactive) iE_DAP->NOD1_inactive Enters Cytoplasm NOD1_active NOD1 (active) NOD1_inactive->NOD1_active Ligand Binding RIPK2 RIPK2 (RICK) NOD1_active->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB_inhibited IκBα-NF-κB IKK_complex->NF_kB_inhibited Phosphorylates IκBα NF_kB_active NF-κB NF_kB_inhibited->NF_kB_active IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Translocates to Nucleus Inhibitor 2-Aminobenzimidazole Inhibitor Inhibitor->NOD1_inactive Binds & Prevents Activation

Caption: NOD1 signaling pathway and its inhibition by 2-aminobenzimidazoles.

General Experimental Workflow for 2-AI Characterization

The characterization of a novel this compound compound typically follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Experimental_Workflow Start Synthesized or Isolated 2-AI Compound Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity & Quantification (HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation Biological_Assay Biological Activity Screening Purity_Check->Biological_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (ESI-MS/MS) Structure_Elucidation->MS Final_Structure Definitive Structure (X-ray Crystallography) NMR->Final_Structure MS->Final_Structure Final_Structure->Biological_Assay

Caption: A typical experimental workflow for the characterization of this compound compounds.

References

Troubleshooting & Optimization

common byproducts in 2-Aminoimidazole synthesis and removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-aminoimidazole (2-AI) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of 2-AI derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in this compound synthesis?

The formation of byproducts is highly dependent on the synthetic route. For the common condensation reaction between an α-haloketone and a guanidine derivative, typical impurities include:

  • Unreacted Starting Materials: Residual guanidine salts and α-haloketones are frequent contaminants.

  • Regioisomers: If the resulting this compound is further substituted (e.g., via N-alkylation), mixtures of regioisomers can be formed. For instance, alkylation can occur on different nitrogen atoms of the imidazole ring, leading to products that are often difficult to separate[1].

  • Over-alkylation Products: The exocyclic amino group can sometimes react with the electrophile, leading to di-substituted products.

  • Side-Reaction Products: Depending on the specific substrates and conditions, other heterocyclic systems like 2-aminopyrimidines may form as byproducts[2]. In some cases, using deep eutectic solvents as the reaction medium can lead to an extraordinarily clean reaction with no detectable byproducts[3].

  • Hydrolysis Products: If water is present, α-haloketones can hydrolyze to their corresponding α-hydroxyketones.

Q2: Which analytical techniques are most effective for identifying impurities in my crude product?

A combination of techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to assess reaction completion and identify the number of components in the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and for identifying and quantifying major impurities. Specific proton and carbon shifts can indicate the presence of starting materials or isomeric byproducts[3][4].

  • Mass Spectrometry (MS): Techniques like HPLC-MS/MS are powerful for separating complex mixtures and identifying components by their mass-to-charge ratio, which is invaluable for detecting unexpected byproducts[5][6].

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information on the purity of the sample and can be used to resolve closely related compounds like regioisomers[5].

Troubleshooting Guide

Q: My crude NMR spectrum is complex and shows multiple unexpected signals. What is the likely cause?

A: A complex NMR spectrum suggests the presence of multiple byproducts. The first step is to compare the crude spectrum with the spectra of your starting materials. If signals corresponding to starting materials are present, the reaction is incomplete. Other signals could arise from regioisomers, which may have very similar but distinct chemical shifts. If the reaction involves protecting groups, signals could also correspond to side-products from incomplete deprotection or side-reactions involving the protecting group itself[7].

Q: My TLC shows two spots with very similar Rf values that are hard to separate. What could they be?

A: This is a classic sign of regioisomers, which often have very similar polarities. For example, in the N-alkylation of a 2-amino-4-substituted imidazole, alkylation can occur at the N-1 or N-3 position, yielding two different products[1]. Confirming their identity may require careful 2D NMR analysis or separation of a small sample via preparative HPLC for individual characterization. For bulk separation, optimizing the column chromatography conditions (e.g., using a different solvent system or a shallower gradient) is necessary.

Q: How can I remove highly polar impurities like unreacted guanidinium salts?

A: Guanidinium salts are highly polar and often insoluble in common organic solvents used for extraction.

  • Aqueous Wash/Extraction: After the reaction, quenching with water and extracting the product with an organic solvent (like ethyl acetate or dichloromethane) will often leave the guanidinium salts in the aqueous layer[3].

  • Precipitation: In some cases, adding water to a reaction mixture in a solvent like a deep eutectic solvent (DES) can cause unreacted guanidine to precipitate, allowing for its removal by simple filtration[3].

  • Silica Plug: A quick filtration over a short plug of silica gel, eluting with a moderately polar solvent, can retain the highly polar salts while allowing the desired product to pass through.

Q: My this compound product appears to be streaking or degrading on the silica gel column. What can I do?

A: The basic nature of the this compound core can lead to strong interactions with the acidic silica gel, causing streaking and potential degradation. To mitigate this:

  • Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v), before packing the column.

  • Add Amine to the Eluent: Add a similar percentage of triethylamine or ammonium hydroxide to your mobile phase (eluent)[4]. This will neutralize the acidic sites on the silica and improve the peak shape and recovery of your compound.

  • Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column.

Data Summary Tables

Table 1: Common Byproducts in this compound Synthesis & Removal Strategies

Byproduct TypeTypical Analytical Signature (¹H NMR)Recommended Removal Method
Unreacted Guanidine Characteristic broad NH signals; often insoluble in CDCl₃.Aqueous wash; Acid-base extraction; Precipitation[3].
Unreacted α-Haloketone Sharp signals for α-protons adjacent to carbonyl and halide.Column chromatography; Recrystallization.
Regioisomers Similar but distinct sets of signals, especially for aromatic/vinylic protons and N-CH₂ groups[1].Flash column chromatography (optimized solvent system); Preparative HPLC.
2-Aminopyrimidine Distinct aromatic signals characteristic of the pyrimidine ring system[2].Column chromatography.

Table 2: Comparison of Common Purification Techniques

TechniqueProsConsBest For
Flash Chromatography High resolution; versatile for many compound types.Can be slow; potential for product degradation on silica; solvent consumption.Separating regioisomers and byproducts of similar polarity[4].
Acid-Base Extraction Fast; inexpensive; good for large scales.Only works if product and impurities have different acid/base properties; can form emulsions.Removing acidic/basic starting materials or byproducts from a neutral product (or vice versa)[1].
Recrystallization Yields highly pure crystalline material; scalable.Requires a suitable solvent; may result in significant product loss in mother liquor.Final purification of a solid product that is >90% pure.
Precipitation Very simple and fast; avoids chromatography.Low selectivity; may trap impurities.Removing highly insoluble impurities or isolating a product that precipitates cleanly[3].

Key Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography (Amine-Treated Silica)
  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH). To this slurry, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).

  • Column Packing: Swirl the slurry well and pour it into the column. Use pressure to pack the column bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried powder onto the top of the column bed.

  • Elution: Begin eluting with the low-polarity solvent mixture (e.g., 100% DCM + 0.5% TEA). Gradually increase the polarity by adding a more polar solvent like methanol (e.g., gradient from 0% to 10% MeOH in DCM, always containing 0.5% TEA)[4].

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective if the this compound product is basic and impurities are neutral or acidic.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or checked for valuable non-basic compounds).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the pH is >9. The free-base this compound should precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (DCM or EtOAc) to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualized Workflows and Pathways

Synthesis_Byproducts SM1 α-Haloketone Reaction Condensation (e.g., Base, Heat) SM1->Reaction SM2 Guanidine SM2->Reaction Crude Crude Product Mixture Reaction->Crude Product Desired This compound Crude->Product Purification Byproduct1 Unreacted Guanidine Crude->Byproduct1 Byproduct2 Unreacted α-Haloketone Crude->Byproduct2 Byproduct3 Side Product (e.g., Pyrimidine) Crude->Byproduct3

Caption: General synthesis scheme showing desired product and common byproducts.

Troubleshooting_Workflow start Crude Reaction Analysis q_nmr Crude NMR Messy? start->q_nmr a_nmr_yes Compare with SM spectra. Identify unreacted materials, regioisomers, or side products. q_nmr->a_nmr_yes Yes q_tlc Multiple Spots on TLC? q_nmr->q_tlc No a_nmr_yes->q_tlc a_tlc_yes Assess R_f values. Similar R_f suggests isomers. q_tlc->a_tlc_yes Yes q_polar Highly Polar Impurities (Stays at baseline)? q_tlc->q_polar No a_tlc_yes->q_polar a_polar_yes Likely guanidinium salts. Perform aqueous wash or acid-base extraction. q_polar->a_polar_yes Yes end_purify Proceed to Purification q_polar->end_purify No a_polar_yes->end_purify

Caption: Decision tree for troubleshooting an impure this compound reaction.

Purification_Selection start Select Purification Strategy q_acidbase Different Acid/Base Properties? start->q_acidbase a_acidbase Acid-Base Extraction q_acidbase->a_acidbase Yes q_polarity Large Polarity Difference? q_acidbase->q_polarity No a_column Flash Column Chromatography q_polarity->a_column Yes q_solid Is Product a Solid (>90% Pure)? q_polarity->q_solid No a_recrystal Recrystallization q_solid->a_recrystal Yes a_complex Consider Preparative HPLC q_solid->a_complex No

Caption: Logic diagram for choosing the best purification method.

References

Technical Support Center: Optimizing 2-Aminoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Aminoimidazole (2-AI) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-aminoimidazoles?

A1: Classical and modern methods for 2-AI synthesis are diverse. The most common routes include the condensation reactions of α-amino- or α-haloketones with guanidine derivatives, the functionalization of existing imidazole rings, and more recently, metal-catalyzed reactions like the palladium-catalyzed carboamination of N-propargyl guanidines.[1] Another innovative approach involves the heterocyclodehydration process between α-chloroketones and guanidines in deep eutectic solvents (DESs).[2][3]

Q2: What are "green" or environmentally friendly methods for 2-AI synthesis?

A2: The use of deep eutectic solvents (DESs), such as a mixture of choline chloride and urea or glycerol, is a prominent green chemistry approach.[2][3] This method offers high yields and significantly reduces reaction times (from 10-12 hours to 4-6 hours) compared to syntheses in traditional volatile organic compounds (VOCs), and often allows for simpler product isolation and recycling of the solvent.[2][3]

Q3: How can the this compound ring be purified after synthesis?

A3: Purification strategies depend on the specific derivative's properties. Common methods include flash column chromatography on silica gel using solvent gradients like petroleum ether/ethyl acetate or hexane/ethyl acetate.[2][4] For some derivatives, particularly those synthesized in DESs like choline chloride-urea, the product may precipitate upon the addition of water and can be isolated by simple filtration and crystallization.[2]

Q4: Why are protecting groups sometimes necessary in 2-AI synthesis?

A4: Protecting groups, such as N-tosyl (Ts) or t-butyloxycarbonyl (Boc) groups, are often used on the guanidine starting material.[1][4] These groups can prevent side reactions, improve solubility, and direct the regioselectivity of the cyclization. For instance, N-sulfonyl protecting groups were chosen in a Pd-catalyzed synthesis because they could be reliably cleaved from the final this compound product.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields are a frequent issue and can stem from several factors. A systematic approach is needed to diagnose the problem.[5][6]

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time.[2] Some reactions may require longer heating or stirring. For instance, syntheses in traditional organic solvents can take 10-12 hours, whereas DESs can shorten this to 4-6 hours.[3]

  • Moisture or Air Sensitivity:

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) if your reagents are sensitive.[5] While some modern methods work under air, classical syntheses often require inert conditions.[2]

  • Sub-optimal Reaction Temperature:

    • Solution: The optimal temperature is highly method-dependent. For DES-based syntheses, 80 °C is often effective.[2] For Pd-catalyzed couplings, temperatures around 100 °C may be required.[1] Experiment with a range of temperatures to find the sweet spot for your specific substrate.

  • Incorrect Stoichiometry or Reagent Quality:

    • Solution: Verify the purity of your starting materials, as impurities can inhibit the reaction.[7] Ensure precise measurement of all reagents. In some protocols, a slight excess of one reagent (e.g., guanidine) is used to drive the reaction to completion.[2][8]

  • Inefficient Product Isolation:

    • Solution: Significant product loss can occur during workup and purification.[6] When performing liquid-liquid extractions, ensure the correct solvent polarity and perform multiple extractions. During column chromatography, select the appropriate solvent system to avoid product loss on the column.

Issue 2: Formation of Unwanted Side Products

Q: I am observing significant side product formation, particularly a 2-aminopyrimidine isomer. How can I increase the selectivity for the this compound product?

A: The formation of a 2-aminopyrimidine side product can occur in reactions between guanidine and α-bromoalkenones. This is due to a competing reaction pathway.[8]

Possible Causes & Solutions:

  • Reaction Pathway Competition: The reaction can proceed via an initial aza-Michael addition followed by either an intermolecular S_N2 reaction (leading to the desired 2-AI) or imine formation (leading to the 2-aminopyrimidine).

    • Solution: Optimizing the reaction conditions can favor the desired pathway. The use of a specific base and solvent system is critical. For the synthesis from guanidine and conjugated α-bromoalkenones, using K₂CO₃ as the base was found to successfully favor the displacement of the bromide to form the imidazolidine intermediate required for 2-AI synthesis.[8]

Issue 3: Difficulty with Product Purification

Q: My crude product is difficult to purify. It streaks on TLC plates and is hard to separate from starting materials or byproducts. What can I do?

A: 2-Aminoimidazoles can be polar and basic, which can complicate purification by silica gel chromatography.

Possible Causes & Solutions:

  • High Polarity: The inherent polarity of the 2-AI nucleus can cause streaking on silica gel.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the chromatography eluent. This can neutralize acidic sites on the silica and improve peak shape.

    • Solution 2: Consider reverse-phase chromatography if your compound is sufficiently soluble in compatible solvents (e.g., acetonitrile/water).

  • Persistent Impurities: The crude product may contain highly polar impurities like guanidinium salts.

    • Solution: Perform an aqueous workup before chromatography. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with water or brine to remove water-soluble salts. If the product is basic, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various synthetic approaches, providing a basis for reaction optimization.

Table 1: Ligand Optimization for Pd-Catalyzed Synthesis of N-Tosyl-2-aminoimidazole

EntryLigandYield (%)
1P(o-tol)₃80
2P(t-Bu)₃50
3XPhos75
4SPhos65
5RuPhos70
Reaction conditions: 1.0 equiv of N-propargyl guanidine, 1.2 equiv of aryl triflate, 2.4 equiv of LiOtBu, 4 mol % Pd(OAc)₂, 8 mol % ligand, in PhCF₃ at 100 °C for 16 h.[1]

Table 2: Comparison of Deep Eutectic Solvents (DES) for 2-AI Synthesis

EntryDES System (Molar Ratio)Reaction Time (h)Yield (%)
1Choline Chloride-Glycerol (1:2)4–670-85
2Choline Chloride-Urea (1:2)473-92
3THF (Conventional Solvent)10–12Lower
4EtOH (Conventional Solvent)10–12Lower
Reaction conditions: α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), Et₃N (1.0 mmol) in DES (2 g) at 80 °C.[2] The ChCl-Urea system was noted for being extraordinarily clean with no detectable by-products.[2]

Experimental Protocols

Protocol 1: Greener Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent[2]

This protocol details a high-yield, one-pot synthesis using a choline chloride-glycerol deep eutectic solvent.

Materials:

  • α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)

  • Guanidine derivative (e.g., N-phenylguanidine)

  • Triethylamine (Et₃N)

  • Choline Chloride-Glycerol (ChCl–Gly) eutectic mixture (1:2 molar ratio)

  • Ethyl Acetate (AcOEt)

  • Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • Prepare the DES by gently heating a 1:2 molar mixture of choline chloride and glycerol until a clear, homogeneous liquid forms.

  • To 2 g of the ChCl–Gly eutectic mixture, add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and Et₃N (1.0 mmol) under magnetic stirring.

  • Heat the mixture to 80 °C for 4–6 hours. Monitor the disappearance of the ketone starting material by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of H₂O to the reaction vessel. An aqueous suspension will form.

  • Extract the product from the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the desired this compound.

Protocol 2: Pd-Catalyzed Synthesis of a Substituted this compound[1]

This protocol describes the synthesis via Pd-catalyzed alkyne carboamination.

Materials:

  • N-tosyl protected N-propargyl guanidine (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Lithium tert-butoxide (LiOtBu) (2.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (4 mol %)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol %)

  • Trifluorotoluene (PhCF₃) (0.1 M)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, combine the N-propargyl guanidine substrate, aryl triflate, LiOtBu, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous trifluorotoluene to the vessel to achieve the desired concentration (0.1 M).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, quench the reaction and perform an appropriate aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography to obtain the N-tosyl-2-aminoimidazole product.

  • The N-tosyl group can be subsequently cleaved if desired using conditions such as Li/naphthalene.[1][9]

Visualized Workflows and Logic

G General Workflow for 2-AI Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Select Synthesis Route (e.g., DES, Pd-catalyzed) reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Reaction Under Appropriate Atmosphere reagents->setup react Heat & Stir at Optimal Temperature and Time setup->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Continue quench Quench Reaction & Add Water monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer & Evaporate Solvent extract->dry purify Purify Crude Product (Chromatography/Crystallization) dry->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze end Pure this compound analyze->end

Caption: A generalized experimental workflow for the synthesis of 2-aminoimidazoles.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is reaction going to completion? (TLC/GC-MS) start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes sol_time Increase reaction time or temperature. check_completion->sol_time No check_conditions Are conditions (temp, atmosphere) optimal? check_purity->check_conditions Yes sol_reagents Purify starting materials. Verify stoichiometry. check_purity->sol_reagents No check_workup Is product lost during workup/purification? check_conditions->check_workup Yes sol_conditions Use anhydrous solvents. Run under inert gas. check_conditions->sol_conditions No sol_workup Optimize extraction solvent. Use modified chromatography eluent. check_workup->sol_workup Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

G Simplified Pd-Catalyzed Carboamination Pathway pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_triflate Ar-OTf aryl_triflate->oxidative_addition guanidine N-Propargyl Guanidine coordination Alkyne Coordination guanidine->coordination pd_complex [Ar-Pd(II)-OTf] Complex oxidative_addition->pd_complex pd_complex->coordination aminopalladation anti-Aminopalladation coordination->aminopalladation reductive_elimination Reductive Elimination aminopalladation->reductive_elimination exocyclic_product Exocyclic Alkene Intermediate reductive_elimination->exocyclic_product isomerization Isomerization exocyclic_product->isomerization final_product This compound Product isomerization->final_product

Caption: Key steps in the Pd-catalyzed synthesis of 2-aminoimidazoles.[9]

References

improving yield and purity of 2-Aminoimidazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-aminoimidazole (2-AI) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their 2-AI reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 2-aminoimidazoles.

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, choice of solvent, and the stability of the starting materials and products. Here are some troubleshooting steps:

  • Optimize Reaction Conditions: The choice of catalyst, ligand, base, and temperature can significantly impact the yield. For instance, in Palladium-catalyzed carboamination reactions of N-propargyl guanidines, the ligand plays a crucial role. Optimization studies have shown that using RuPhos as a ligand with Pd(OAc)₂ as the palladium source and LiOtBu as the base can lead to significantly higher yields by minimizing side reactions like hydroamination[1].

  • Solvent Selection: The reaction solvent can dramatically influence reaction time and yield. Traditional organic solvents like THF may require longer reaction times and reflux conditions[2]. Consider using deep eutectic solvents (DESs) such as choline chloride-urea (ChCl-urea), which have been shown to reduce reaction times and, in some cases, improve yields[2].

  • Starting Material Quality: Ensure the purity of your starting materials, such as α-haloketones or N-propargyl guanidines. Impurities can lead to unwanted side reactions and lower the yield of the desired product.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and prevent the formation of degradation products[2].

Q2: I am observing significant side product formation in my reaction. What are the common byproducts and how can I minimize them?

A2: Side product formation is a common issue. In Pd-catalyzed syntheses, competing hydroamination of the alkyne is a primary side reaction that can reduce the yield of the desired this compound[1].

  • Ligand and Catalyst Choice: As mentioned, the choice of ligand is critical. In the case of Pd-catalyzed reactions, switching to a more effective ligand like RuPhos can suppress hydroamination and favor the desired carboamination pathway[1].

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions.

  • Temperature Control: Running the reaction at the optimal temperature can help minimize the formation of undesired byproducts.

Q3: I am having difficulty purifying my this compound product. What are the best practices for purification?

A3: Purification of 2-aminoimidazoles can be challenging due to their polarity and potential instability on certain stationary phases.

  • Avoid Silica Gel Chromatography where Possible: Some 2-aminoimidazoles, particularly acylimidazoles, are hydrolytically unstable and can decompose on silica gel[3]. If you observe streaking or loss of product during column chromatography, consider alternative purification methods.

  • Direct Isolation/Crystallization: In some cases, particularly when using deep eutectic solvents, the product may precipitate upon addition of water to the reaction mixture, allowing for simple filtration and crystallization. This avoids the need for chromatography and exposure to silica gel[2].

  • Alternative Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or a reversed-phase column.

  • Use as Crude Product: For some applications where the purity of the crude product is sufficient, it may be possible to use it directly in the next step without further purification to avoid potential degradation[3].

Q4: My purified this compound appears to be unstable. How can I handle and store it correctly?

A4: The free base of this compound can be unstable and sensitive to air[4].

  • Storage as a Salt: 2-aminoimidazoles are often more stable as salts (e.g., sulfate or hydrochloride). Consider storing your compound as a salt if possible. The free base can be generated in situ or right before use by treatment with a base[5].

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Low Temperature: Store the compound at low temperatures to minimize decomposition over time.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for 2-aminoimidazoles to aid in the selection of reaction conditions.

Table 1: Ligand Optimization for Pd-Catalyzed Synthesis of this compound 10a [1]

EntryLigandYield (%)
1Nixantphos65
2Buchwald-type biarylphosphine 170
3Buchwald-type biarylphosphine 275
4Buchwald-type biarylphosphine 378
5RuPhos80

Table 2: Comparison of Solvents for the Synthesis of this compound 3a [2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1ChCl-Gly (1:2)80492
2THFReflux1281
3ChCl-Urea (1:2)80495

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 2-aminoimidazoles.

Protocol 1: General Procedure for Pd-Catalyzed Synthesis of Substituted 2-Aminoimidazoles [1]

  • To an oven-dried vial, add Pd(OAc)₂ (0.025 mmol), RuPhos (0.05 mmol), and LiOtBu (1.5 mmol).

  • Seal the vial with a septum and purge with argon.

  • Add PhCF₃ (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the N-propargyl guanidine (0.5 mmol) and the aryl triflate (0.6 mmol).

  • Place the vial in a preheated oil bath at 100 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (ChCl-Urea) [2]

  • Prepare the ChCl-urea eutectic mixture by stirring choline chloride (1 part) and urea (2 parts) at 80 °C until a homogeneous liquid is formed.

  • To the DES (2 g), add the appropriate guanidine derivative (1.3 mmol) and potassium hydroxide (1.3 mmol) and stir at 80 °C for 30 minutes to liberate the free base.

  • Add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol) to the mixture.

  • Stir the reaction at 80 °C for 4-6 hours, monitoring the disappearance of the ketone by GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add 5 mL of water to the mixture.

  • For triaryl-substituted 2-aminoimidazoles, the product may precipitate and can be isolated by filtration. For other derivatives, extract the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by crystallization or column chromatography if necessary.

Protocol 3: Preparation of this compound Free Base from its Sulfate Salt [5]

  • Dissolve 2-aminoimidazolium sulfate (15 mmol) in water (10 mL).

  • Add a solution of NaOH (15 mmol) in water (3 mL).

  • Remove the solvent under vacuum.

  • Wash the evaporation residue with ethanol (50 mL).

  • Sonicate the residue in ethanol (50 mL) for 10 minutes to ensure complete extraction of the free base from the inorganic salt matrix.

  • Filter the light brown solution and wash the inorganic precipitate with ethanol (3 x 10 mL).

  • Combine the ethanol extracts and evaporate to dryness under reduced pressure to yield the this compound free base as a brown oil.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting this compound reactions.

experimental_workflow_pd_catalyzed reagents 1. Reagent Preparation (Pd(OAc)₂, RuPhos, LiOtBu in PhCF₃) reaction 2. Reaction (Add Guanidine & Aryl Triflaten Heat at 100°C) reagents->reaction quench 3. Quenching (Cool & add aq. NH₄Cl) reaction->quench extract 4. Extraction (Ethyl Acetate) quench->extract dry 5. Drying & Concentration (Na₂SO₄ & Rotovap) extract->dry purify 6. Purification (Column Chromatography) dry->purify product Pure this compound purify->product

Caption: Workflow for Pd-catalyzed this compound synthesis.

troubleshooting_low_yield start Problem: Low Yield check_conditions Check Reaction Conditions start->check_conditions check_solvent Check Solvent start->check_solvent check_purity Check Starting Material Purity start->check_purity optimize_catalyst Optimize Catalyst/Ligand (e.g., use RuPhos for Pd-cat.) check_conditions->optimize_catalyst change_solvent Change Solvent (e.g., THF to DES) check_solvent->change_solvent purify_sm Purify Starting Materials check_purity->purify_sm solution Improved Yield optimize_catalyst->solution change_solvent->solution purify_sm->solution

Caption: Troubleshooting logic for low reaction yield.

purification_workflow start Crude Product check_stability Is the product stable on silica? start->check_stability direct_isolation Attempt Direct Isolation (Crystallization/Precipitation) check_stability->direct_isolation No / Unsure column_chromatography Column Chromatography (Silica Gel) check_stability->column_chromatography Yes alt_chromatography Alternative Chromatography (Alumina or Reverse Phase) direct_isolation->alt_chromatography Unsuccessful pure_product Pure Product direct_isolation->pure_product Successful column_chromatography->pure_product alt_chromatography->pure_product

Caption: Decision workflow for this compound purification.

References

Technical Support Center: Stability of 2-Aminoimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-aminoimidazole (2-AI) compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of 2-AI and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compounds in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound compounds?

A1: Proper storage is crucial to maintain the stability of this compound compounds. For solid forms, it is recommended to store them in a freezer at -20°C under an inert atmosphere and protected from light.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] It is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The dramatic change in solvent polarity can cause the compound to precipitate. Here are a few troubleshooting steps:

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, make an intermediate dilution of the DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol or a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer.

  • Increase the final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%. Check the tolerance of your specific experimental system and adjust the concentration of your stock solution accordingly to allow for a higher final DMSO percentage.

  • Use a solubilizing agent: Depending on your experimental setup, you might consider the use of a non-ionic surfactant or a cyclodextrin to enhance the aqueous solubility of your this compound compound.

  • Sonication: After dilution, brief sonication of the final solution can sometimes help to redissolve fine precipitates.

Q3: How stable is the this compound free base?

A3: The free base of this compound is known to be unstable in the presence of air and is also readily soluble in water.[3] For this reason, this compound is often supplied as a more stable salt, such as the hemisulfate. When working with the free base, it is critical to handle it under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to minimize degradation.

Q4: What is the effect of pH on the stability of this compound compounds?

A4: The stability of this compound and its derivatives can be significantly influenced by pH. While specific pH-rate profiles for this compound itself are not extensively documented in readily available literature, studies on related imidazole compounds provide some insights. For instance, the hydrolytic stability of some imidazole derivatives is pH-dependent.

A study on 2-hydroxylaminoimidazole, a related compound, demonstrated marked pH-dependent stability. It was found to be relatively stable in acidic solutions with a half-life of 1-2 days, but it decomposed rapidly at neutral pH with a half-life of only 1-10 minutes. This suggests that the protonation state of the imidazole ring plays a critical role in its stability. Researchers should therefore carefully consider and control the pH of their experimental solutions.

Troubleshooting Guide: Solution Instability

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Color change in solution (e.g., yellowing) Oxidative degradation of the this compound core.- Prepare fresh solutions before use.- Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Avoid exposure to light by using amber vials or covering containers with foil.
Loss of compound potency or activity over a short period Chemical degradation in the chosen solvent.- Verify the stability of your specific this compound derivative in the experimental solvent at the working temperature.- Consider performing a time-course experiment to monitor compound concentration using an analytical technique like HPLC.- If using aqueous buffers, ensure the pH is optimal for stability.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Characterize the degradation products using LC-MS to understand the degradation pathway.- Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradants.- Adjust storage and experimental conditions to minimize the formation of these impurities.
Inconsistent experimental results Instability of the compound in the assay medium.- Assess the stability of the this compound compound under the exact conditions of your assay (e.g., temperature, pH, presence of other reagents).- Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.- Include a positive control with a known stable compound to ensure the assay itself is performing consistently.

Quantitative Stability Data

The stability of this compound compounds is highly dependent on the specific derivative, solvent, temperature, and pH. Below is a summary of available quantitative data.

Table 1: Photostability of this compound in Aqueous Solution

WavelengthDegradation Rate Constant (min⁻¹)Half-life (hours)
254 nm1.05 x 10⁻²~1.1

Data from irradiation of a 0.1 mM solution in deionized water.

Note: This data highlights the susceptibility of this compound to photodegradation. It is crucial to protect solutions from light, especially UV sources.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4] This protocol outlines a general approach for stress testing of this compound compounds.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound compound (e.g., 1 mg/mL in methanol or acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl, RT or 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, RT or 60°C) A->C Expose to D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D Expose to E Thermal Degradation (Solid & Solution, e.g., 60°C) A->E Expose to F Photolytic Degradation (ICH Q1B guidelines) A->F Expose to G Neutralize (if necessary) and dilute to working concentration B->G After specified time points C->G After specified time points D->G After specified time points E->G After specified time points F->G After specified time points H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Identify and quantify degradation products H->I HPLC_Method_Development A Define Analytical Target Profile (e.g., separate parent from degradants) B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Inject Unstressed and Stressed Samples B->C D Evaluate Peak Shape, Resolution, and Retention Time C->D E Is separation adequate? D->E F Optimize Method Parameters (Gradient, pH, Flow Rate, Temperature) E->F No G Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) E->G Yes F->C Re-inject

References

Technical Support Center: Scaling Up 2-Aminoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Aminoimidazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Aminoimidazoles?

A1: The primary synthetic strategies for 2-Aminoimidazoles include:

  • Classical Condensation: This widely used method involves the reaction of an α-haloketone with a guanidine derivative.[1][2]

  • Palladium-Catalyzed Carboamination: A modern approach that constructs the 2-aminoimidazole core through the coupling of N-propargyl guanidines and aryl triflates, forming both a C-N and a C-C bond in a single step.[3]

  • Greener Synthesis: An environmentally conscious alternative that utilizes deep eutectic solvents (DESs) to facilitate the reaction between α-chloroketones and guanidine derivatives, often leading to shorter reaction times and simpler work-up procedures.[4][5]

  • Multi-Component Reactions (MCRs): Efficient one-pot reactions involving 2-aminoimidazoles, aldehydes, and isocyanides to generate diverse N-fused ring systems.[6][7]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Hydrolytic Instability of Intermediates: N-acylimidazoles, which can form as intermediates, are susceptible to hydrolysis.[4][8] This can be particularly problematic during work-up and purification.

  • Poor Quality of Reagents: The purity of starting materials is crucial. Impurities in α-haloketones or guanidine reagents can lead to side reactions and reduced yields.[9] Ensure you are using high-purity, dry reagents and anhydrous solvents, especially for moisture-sensitive reactions.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact yield. For instance, traditional methods may require long reaction times (10-12 hours), while greener approaches in deep eutectic solvents can reduce this to 4-6 hours.[4][5]

  • Side Reactions: The formation of byproducts is a common issue. For example, the direct halogenation of ketones to form α-haloketones can result in di-halogenated or ring-halogenated impurities, which can complicate the subsequent cyclization reaction.[10]

Q3: I'm observing multiple spots on my TLC, indicating the presence of impurities. What are the likely byproducts?

A3: The nature of byproducts depends on the synthetic route. In the classical condensation of α-haloketones with guanidine, potential byproducts can arise from:

  • Over-alkylation of Guanidine: Guanidine has multiple nucleophilic sites, which can lead to the formation of undesired isomers or multiply alkylated products.

  • Side Reactions of α-Haloketones: These compounds are reactive and can undergo self-condensation or other side reactions under basic conditions.[11]

  • Incomplete Reaction: Unreacted starting materials will appear as impurities.

Q4: How can I improve the purification of my this compound product, especially at a larger scale?

A4: Purification of polar this compound derivatives can be challenging.[12][13][14]

  • Avoid Traditional Silica Gel Chromatography if Possible: The acidic nature of silica gel can cause degradation of acid-sensitive compounds, and the high polarity of the products may lead to poor separation and tailing. The hydrolytic instability of certain intermediates is also a concern with aqueous mobile phases.[7]

  • Reverse-Phase Chromatography: Using C18 cartridges or columns can be a more effective method for purifying polar and potentially unstable compounds.[12]

  • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. Careful selection of the solvent system is key.

  • Extraction: A well-designed liquid-liquid extraction work-up can significantly reduce the impurity profile before final purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction Fails to Proceed or is Sluggish 1. Inactive Catalyst (for Pd-catalyzed reactions): The palladium catalyst may have degraded due to exposure to air or moisture.Use pre-activated, air-stable pre-catalysts.[15] Ensure all reaction vessels are oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
2. Poor Reagent Quality: Impurities in starting materials can inhibit the reaction.Use high-purity reagents and anhydrous solvents.[9] Consider recrystallizing or distilling starting materials if their purity is questionable.
3. Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. Be mindful of potential exotherms.
Exothermic Reaction Leading to Runaway 1. Poor Heat Dissipation at Scale: The surface area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient.[16][17]Implement controlled, slow addition of reagents.[16] Use a reactor with a cooling jacket and monitor the internal temperature closely. For highly exothermic reactions, consider using a continuous flow reactor for better temperature control.[18]
Product Degradation During Work-up or Purification 1. Hydrolysis of Intermediates: N-acylimidazole intermediates are known to be unstable in the presence of water.[4][8]Minimize contact with water during work-up. Use anhydrous solvents for extraction and drying. Consider using non-aqueous work-up procedures.
2. Acid or Base Sensitivity: The this compound core can be sensitive to strong acids or bases.Maintain a neutral pH during work-up and purification. Use buffered aqueous solutions if necessary. Avoid strong acids or bases unless required for a specific deprotection step.
Difficulty in Product Isolation/Crystallization 1. Product is an Oil or Amorphous Solid: The product may not readily crystallize from common solvents.Perform a thorough solvent screen for crystallization. Techniques like anti-solvent crystallization or seeding with a small amount of pure product (if available) can be effective.
2. High Polarity of the Product: The product may be highly soluble in common organic solvents, making precipitation difficult.Consider using less polar solvents for precipitation. If the product is soluble in water, lyophilization may be an option, but be cautious of potential hydrolysis.

Experimental Protocols

General Protocol for the Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents

This protocol is adapted from a greener synthesis approach and offers reduced reaction times and a simplified work-up.[4]

  • Preparation of the Deep Eutectic Solvent (DES):

    • Mix choline chloride and urea in a 1:2 molar ratio in a round-bottom flask.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • In-situ Generation of Guanidine Free Base:

    • To the prepared DES, add guanidinium carbonate (1.3 mmol) and potassium hydroxide (1.3 mmol).

    • Heat the mixture to 80 °C for 30 minutes with stirring.

  • Cyclization Reaction:

    • To the reaction mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).

    • Continue stirring at 80 °C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water (5 mL) to the mixture.

    • The triaryl-substituted this compound product often precipitates and can be isolated by filtration.

    • The product can be further purified by crystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Method Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Classical Condensation α-haloketone, GuanidineDMF, THF, TolueneRoom Temp. to Reflux10-12Variable[1]
Pd-Catalyzed Carboamination N-propargyl guanidine, Aryl triflatePhCF₃1003-16Good[3]
Deep Eutectic Solvent α-chloroketone, GuanidineCholine Chloride/Urea804-6High[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix Choline Chloride and Urea (1:2) start->reagents heat_des Heat to 80°C reagents->heat_des des Deep Eutectic Solvent (DES) Formed heat_des->des add_guanidine Add Guanidinium Carbonate and KOH to DES des->add_guanidine heat_guanidine Heat to 80°C (30 min) add_guanidine->heat_guanidine free_base In-situ Guanidine Free Base heat_guanidine->free_base add_ketone Add α-chloroketone and Triethylamine free_base->add_ketone react Stir at 80°C (4-6 h) add_ketone->react product_mixture Crude Product Mixture react->product_mixture cool Cool to Room Temp. product_mixture->cool add_water Add Water cool->add_water precipitate Precipitation add_water->precipitate filter Filter precipitate->filter crystallize Crystallize filter->crystallize pure_product Pure this compound crystallize->pure_product

Caption: Experimental workflow for the greener synthesis of 2-Aminoimidazoles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield hydrolysis Intermediate Hydrolysis? start->hydrolysis reagents Poor Reagent Quality? start->reagents conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions? start->side_reactions anhydrous Use Anhydrous Conditions Minimize Water Exposure hydrolysis->anhydrous purify_reagents Purify/Verify Starting Materials Use High-Purity Reagents reagents->purify_reagents optimize Optimize Temperature, Time, Solvent conditions->optimize analytical Identify Byproducts (LC-MS, NMR) Adjust Stoichiometry/Base side_reactions->analytical

Caption: Troubleshooting logic for addressing low reaction yields.

References

Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an attractive moiety for drug design. However, the presence of multiple nucleophilic centers—the exocyclic 2-amino group and the two endocyclic imidazole nitrogens—presents a significant challenge for selective functionalization. This technical support center provides a comprehensive guide to protecting group strategies, offering troubleshooting advice and detailed protocols to facilitate your research and development efforts involving this versatile heterocycle.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 2-amino group of this compound?

A1: The most frequently employed protecting groups for the 2-amino functionality are tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions required for subsequent steps and the desired deprotection method.

Q2: How do I choose the right protecting group for my specific application?

A2: The selection of a suitable protecting group depends on several factors, including the stability of your substrate to acidic, basic, or reductive conditions.

  • Boc is ideal for substrates that are stable to base and hydrogenation but sensitive to acid.

  • Fmoc is the preferred choice when acid-sensitive functional groups are present, as it is cleaved under mild basic conditions.

  • Cbz is suitable for molecules that can withstand catalytic hydrogenation and is orthogonal to both Boc and Fmoc groups.

Consider the compatibility of the protecting group with other functional groups in your molecule and plan your synthetic route to allow for selective deprotection. This concept is known as an orthogonal strategy.[1][2]

Q3: Can I selectively protect the 2-amino group in the presence of the imidazole ring nitrogens?

A3: Yes, selective protection is achievable. The exocyclic 2-amino group is generally more nucleophilic than the endocyclic imidazole nitrogens, allowing for preferential reaction under carefully controlled conditions. Using slightly more than one equivalent of the protecting group reagent at low temperatures can favor mono-protection at the 2-amino position.

Q4: What are some common challenges encountered during the protection of 2-aminoimidazoles?

A4: Common issues include:

  • Low Solubility: this compound and its derivatives can exhibit poor solubility in common organic solvents.[3]

  • Over-reaction: The presence of multiple nucleophilic sites can lead to the formation of di- or tri-protected species.

  • Side Reactions: The imidazole ring can sometimes participate in side reactions, depending on the reagents and conditions used.

  • Difficult Purification: The polar nature of this compound derivatives can make chromatographic purification challenging.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Protected Product Incomplete reaction due to poor solubility of the starting material.Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility. For Boc protection, aqueous basic conditions (e.g., NaOH in water) can enhance the solubility of zwitterionic starting materials.
Steric hindrance around the 2-amino group.Use a less bulky protecting group or a more reactive protecting group reagent (e.g., Fmoc-Cl instead of Fmoc-OSu).
Formation of Multiple Products (Over-protection) Excess protecting group reagent or prolonged reaction time.Use a stoichiometric amount of the protecting group reagent (1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Difficult Purification of the Protected Product The product is highly polar and streaks on silica gel.Use a modified stationary phase for chromatography (e.g., alumina or C18 reverse-phase). Consider precipitation or crystallization as an alternative to chromatography. For Boc-protected compounds, purification can sometimes be achieved by an acidic workup to protonate the imidazole ring, followed by extraction and then neutralization.
The product co-elutes with byproducts.Optimize the eluent system for chromatography. A gradient elution may be necessary.
Incomplete Deprotection Insufficient deprotection reagent or reaction time.Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor the reaction by TLC or LC-MS until completion.
The protecting group is sterically hindered.For acid-labile groups like Boc, stronger acids (e.g., neat TFA) may be required. For base-labile groups like Fmoc, a stronger base or a different amine (e.g., DBU) can be used.
Side Reactions During Deprotection Acid-catalyzed side reactions on other functional groups.Use milder deprotection conditions. For Boc deprotection, consider using HCl in an organic solvent like dioxane or methanol instead of neat TFA.[1]
Alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the carbocation generated during Boc deprotection.Add a scavenger such as triisopropylsilane (TIS) or anisole to the deprotection cocktail.

Quantitative Data on Protecting Group Strategies

The following table summarizes typical yields for the protection of the 2-amino group in various this compound derivatives. Please note that yields are highly substrate-dependent and optimization of reaction conditions is often necessary.

Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
BocAryl-substituted this compound(Boc)₂O, Et₃N, CH₂Cl₂, rt, 2 h95[4]
BocThis compound(Boc)₂O, NaOH, H₂O, rt, 10-30 min75-95This is a general procedure, specific yield on 2-AI may vary.
TosylN-propargyl-2-aminoimidazoleTsCl, Pyridine, 0 °C to rtGood[5][6]
SEMImidazoleSEMCl, NaH, THF47[7]

Detailed Experimental Protocols

N-Boc Protection of this compound

Materials:

  • This compound derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq) or Sodium Hydroxide (NaOH) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture with Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound derivative in the chosen solvent (e.g., CH₂Cl₂ or a THF/water mixture).

  • Add the base (Et₃N or aqueous NaOH) and cool the mixture to 0 °C in an ice bath.

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine. If an aqueous medium was used, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or crystallization.

N-Fmoc Protection of this compound

Materials:

  • This compound derivative (1.0 eq)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq) or another suitable base

  • 1,4-Dioxane and water (e.g., 1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in a mixture of dioxane and water.

  • Add NaHCO₃ and cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or crystallization.

N-Cbz Protection of this compound

Materials:

  • This compound derivative (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq) or another suitable base

  • Tetrahydrofuran (THF) and water (e.g., 1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in a THF/water mixture.

  • Add Na₂CO₃ and cool the reaction to 0 °C.

  • Slowly add Cbz-Cl to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or crystallization.

Visualizing Protecting Group Strategies

Orthogonal Protection and Deprotection Workflow

The following diagram illustrates a typical workflow for the functionalization of a this compound derivative using an orthogonal protecting group strategy.

Orthogonal_Protection_Workflow start This compound Derivative protect_N_ring Protect Imidazole N-H (e.g., SEM-Cl, NaH) start->protect_N_ring protect_N_amino Protect 2-Amino Group (e.g., (Boc)2O, Et3N) protect_N_ring->protect_N_amino functionalize Functionalization Reaction (e.g., Suzuki Coupling, Acylation) protect_N_amino->functionalize deprotect_N_amino Selective Deprotection of 2-Amino Group (e.g., TFA) functionalize->deprotect_N_amino deprotect_N_ring Deprotection of Imidazole N-H (e.g., TBAF) deprotect_N_amino->deprotect_N_ring final_product Functionalized 2-AI deprotect_N_ring->final_product

Caption: A generalized workflow for the functionalization of 2-aminoimidazoles utilizing an orthogonal protecting group strategy.

Decision Tree for Protecting Group Selection

This diagram provides a simplified decision-making process for choosing an appropriate protecting group for the 2-amino function.

Caption: A decision tree to aid in the selection of a suitable protecting group for the 2-amino moiety of this compound.

References

Technical Support Center: Palladium-Catalyzed 2-Aminoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of 2-aminoimidazoles. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing 2-aminoimidazoles?

The most prevalent methods involve the palladium-catalyzed cross-coupling of a 2-haloimidazole (typically 2-bromoimidazole) with an amine, a reaction commonly known as the Buchwald-Hartwig amination.[1][2] Another effective method is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates, which constructs the 2-aminoimidazole ring through the formation of both a C-N and a C-C bond.[3][4][5]

Q2: Why is my palladium catalyst deactivating?

Palladium catalyst deactivation is a significant issue in these reactions.[6] Five-membered nitrogen-containing heterocycles, like imidazoles, can inhibit or deactivate the palladium catalyst.[1][2] Deactivation can occur through the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles.[7] The choice of base and the presence of certain functional groups on the substrates can also contribute to catalyst poisoning.[8][9]

Q3: How critical is the choice of ligand for the reaction?

The choice of ligand is crucial for a successful reaction. Dramatic ligand effects have been observed, where ligands effective for other heterocyclic systems prove ineffective for 2-haloimidazoles.[2] Bulky, electron-rich phosphine ligands, such as tBuBrettPhos, have been shown to be highly effective by facilitating the transformation under mild conditions.[1][2] The ligand's steric and electronic properties influence the catalyst's activity and stability, impacting both the rate of reductive elimination and the propensity for side reactions.[10]

Troubleshooting Guide

Low to No Product Yield

Q: I am observing very low or no yield of my desired this compound product. What are the potential causes and solutions?

Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Deactivation - Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ.[1][11][12] - Optimize Ligand: Screen different bulky, electron-rich phosphine ligands. The choice of ligand is critical and substrate-dependent.[2][10] - Degas Solvents: Ensure all solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.[13]
Inappropriate Base or Solvent - Base Screening: The choice of base is critical. Common bases include LHMDS, NaOtBu, K2CO3, and Cs2CO3. The optimal base will depend on the specific substrates and ligand used.[1][2][14] - Solvent Effects: Solvents like THF, dioxane, and toluene are commonly used. The solubility of the base and substrates in the chosen solvent can significantly impact the reaction rate.[13][14][15]
Poor Substrate Reactivity - Halide Choice: Aryl or heteroaryl bromides are generally more reactive than chlorides in Buchwald-Hartwig aminations.[13] - Protecting Groups: For substrates with sensitive functional groups, consider using appropriate protecting groups that are stable under the reaction conditions.[13]
Side Reactions - Hydrodehalogenation: The formation of the dehalogenated starting material can be a competing side reaction. Optimizing the ligand and reaction temperature can minimize this.[16] - Homocoupling: Homocoupling of the starting materials can occur. Adjusting the catalyst loading and reaction time may help.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of 2-Bromo-1H-imidazole

This protocol is adapted from a procedure utilizing the tBuBrettPhos ligand.[1]

Materials:

  • 2-Bromo-1H-imidazole

  • Amine

  • tBuBrettPhos Pd(I) precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the 2-bromo-1H-imidazole (1.0 mmol), the amine (1.2 mmol), and the tBuBrettPhos Pd(I) precatalyst (1-2 mol%).

  • Add anhydrous, degassed THF (0.1 M).

  • Add LHMDS (2.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 50-80 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Condition Optimization Data

The following table summarizes the effect of different ligands on the palladium-catalyzed amination of 4-bromo-1H-imidazole with aniline.

Ligand Catalyst Loading (mol %) Temperature (°C) Yield (%)
L1 (e.g., XPhos)2rt<5
L2 (e.g., SPhos)2rt<5
L3 (e.g., RuPhos)2rt25
L4 (tBuBrettPhos) 2 rt >95

Data adapted from literature reports.[2] Yields were determined by 1H NMR of the crude reaction mixture.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromoimidazole - Amine - Pd Pre-catalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product product purify->product Isolated This compound

Caption: General workflow for palladium-catalyzed this compound synthesis.

Catalytic Cycle for Buchwald-Hartwig Amination

catalytic_cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(NHR')]+X- oa_complex->amine_complex + Amine (H2NR') amido_complex L-Pd(II)(Ar)(NR') amine_complex->amido_complex - Base-HX amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoimidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of the degradation pathways of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: this compound derivatives are susceptible to degradation through several primary pathways, including hydrolysis, oxidation, and photodegradation. The specific pathway and resulting degradation products depend on the substituents on the imidazole ring and the experimental conditions. For instance, nitro-substituted 2-aminoimidazoles are particularly sensitive to photodegradation and enzymatic degradation.

Q2: My this compound derivative appears to be degrading in solution even when stored in the dark. What could be the cause?

A2: If photodegradation is ruled out, the most likely causes are hydrolysis or oxidation. The imidazole ring, especially with an amino substituent, can be susceptible to attack by water (hydrolysis) or dissolved oxygen (oxidation). The pH of your solution is a critical factor; both acidic and basic conditions can catalyze hydrolysis. Additionally, the presence of trace metal ions can catalyze oxidative degradation.

Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

A3: The identification of multiple degradation products typically requires the use of mass spectrometry (MS) coupled with HPLC (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent compound and its degradation products, you can propose potential structures. Further structural elucidation may require techniques like NMR spectroscopy. A common degradation product to look for is the corresponding 2-oxo-imidazole derivative, which can result from oxidative degradation.

Q4: Are there any general strategies to prevent the degradation of this compound derivatives during storage and handling?

A4: Yes, several strategies can help minimize degradation. For storage, it is recommended to keep the compounds as dry solids at low temperatures and protected from light. For solutions, using deoxygenated solvents, adjusting the pH to a neutral range (if the compound's stability profile allows), and adding antioxidants or chelating agents can mitigate oxidative degradation. Preparing solutions fresh before use is also a good practice.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples
Symptom Possible Cause Troubleshooting Step
Peak Tailing - Interaction of the basic amino group with residual silanols on the HPLC column. - Column overload.- Use a base-deactivated column or an end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged frit or column contamination. - Incompatible sample solvent.- Back-flush the column or replace the frit. - Ensure the sample is fully dissolved in a compatible solvent.
Poor Resolution between Parent and Degradant Peaks - Inadequate mobile phase composition or gradient.- Optimize the mobile phase pH and organic modifier concentration. - Adjust the gradient slope to improve separation.
Issue 2: Inconsistent Degradation Rates in Stability Studies
Symptom Possible Cause Troubleshooting Step
Variable degradation rates between replicate experiments. - Inconsistent temperature control. - Fluctuation in light intensity for photodegradation studies. - Inconsistent pH of the buffer solutions.- Use a calibrated, temperature-controlled incubator or water bath. - Employ a photostability chamber with a calibrated light source. - Prepare fresh buffers for each experiment and verify the pH.
Faster than expected degradation. - Presence of catalytic impurities (e.g., metal ions). - Autocatalytic degradation.- Use high-purity solvents and reagents. - Consider adding a chelating agent like EDTA to sequester metal ions. - Analyze the degradation kinetics to check for non-first-order behavior.
Slower than expected or no degradation. - Incorrect stress conditions (e.g., temperature too low, insufficient light exposure). - Compound is highly stable under the tested conditions.- Increase the stress level (e.g., higher temperature, longer exposure time) in a stepwise manner. - Confirm the activity of the stressor (e.g., the concentration of the oxidizing agent).

Experimental Protocols

Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (deionized water) solutions.

  • Stress Conditions:

    • Add a small aliquot of the stock solution to each of the acidic, basic, and neutral solutions to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (acid with base, base with acid), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

Forced Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative as described for hydrolytic degradation.

    • Prepare a solution of 3% hydrogen peroxide (H₂O₂).

  • Stress Conditions:

    • Add a small aliquot of the stock solution to the hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature for a defined period, monitoring the degradation at various time points.

  • Analysis:

    • Analyze the samples by HPLC, comparing them to an unstressed control.

Photodegradation Study
  • Sample Preparation:

    • Prepare a solution of the this compound derivative in a suitable solvent (e.g., water or acetonitrile:water) at a concentration of approximately 100 µg/mL.

  • Exposure Conditions:

    • Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analysis:

    • At specified time intervals, withdraw aliquots from both the exposed and dark control samples and analyze them by HPLC.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for a generic this compound derivative under various stress conditions. This data is for illustrative purposes and actual degradation rates will vary depending on the specific compound.

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product(s) (%)
0.1 N HCl at 60°C 2485.214.8 (Hydrolysis Product A)
4872.527.5 (Hydrolysis Product A)
0.1 N NaOH at 60°C 2490.19.9 (Hydrolysis Product B)
4881.318.7 (Hydrolysis Product B)
3% H₂O₂ at 25°C 678.921.1 (Oxidation Product C - 2-oxo-imidazole derivative)
1261.738.3 (Oxidation Product C)
Photostability (ICH Q1B) 1.2 million lux hours65.434.6 (Photodegradation Products D & E)

Visualizations

Degradation_Pathways This compound Derivative This compound Derivative Hydrolysis Product(s) Hydrolysis Product(s) This compound Derivative->Hydrolysis Product(s) H₂O / H⁺ or OH⁻ Oxidation Product(s) \n (e.g., 2-Oxo-imidazole) Oxidation Product(s) (e.g., 2-Oxo-imidazole) This compound Derivative->Oxidation Product(s) \n (e.g., 2-Oxo-imidazole) Oxidizing Agent (e.g., H₂O₂) Photodegradation Product(s) Photodegradation Product(s) This compound Derivative->Photodegradation Product(s) Light (UV/Vis)

Caption: General degradation pathways of this compound derivatives.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Hydrolysis (Acid, Base, Neutral)->HPLC/LC-MS Analysis Oxidation (e.g., H₂O₂) Oxidation (e.g., H₂O₂) Oxidation (e.g., H₂O₂)->HPLC/LC-MS Analysis Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->HPLC/LC-MS Analysis This compound Derivative This compound Derivative This compound Derivative->Hydrolysis (Acid, Base, Neutral) This compound Derivative->Oxidation (e.g., H₂O₂) This compound Derivative->Photolysis (UV/Vis Light) Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation Pathway Elucidation Pathway Elucidation Data Interpretation->Pathway Elucidation

Caption: Workflow for forced degradation studies.

HPLC_Troubleshooting_Logic Start Poor Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution No PeakShape->Resolution No Tailing Tailing? PeakShape->Tailing Yes AdjustMobilePhase Adjust Mobile Phase/Gradient Resolution->AdjustMobilePhase Fronting Fronting? Tailing->Fronting No ChangeColumn Change Column/Frit Tailing->ChangeColumn Yes Split Split Peak? Fronting->Split No CheckSolvent Check Sample Solvent Fronting->CheckSolvent Yes Split->Resolution No Split->ChangeColumn Yes

Caption: Logic diagram for HPLC troubleshooting.

Technical Support Center: Monitoring 2-Aminoimidazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring 2-aminoimidazole (2-AI) reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

General Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the progress of a this compound synthesis reaction using TLC and HPLC.

G cluster_0 Reaction Setup cluster_1 TLC Analysis (Qualitative) cluster_2 HPLC Analysis (Quantitative) cluster_3 Decision start Start Reaction sampling Take Aliquot at Time Points (e.g., T=0, 1h, 2h, ...) start->sampling prep_tlc Prepare TLC Plate: - Lane 1: Starting Material (SM) - Lane 2: Co-spot (SM + Rxn Mixture) - Lane 3: Reaction Mixture sampling->prep_tlc prep_hplc Prepare HPLC Sample: - Dilute aliquot - Filter sampling->prep_hplc develop_tlc Develop TLC Plate prep_tlc->develop_tlc visualize_tlc Visualize Plate (UV, Stains) develop_tlc->visualize_tlc analyze_tlc Analyze Rf Values: - SM spot disappears - Product spot appears visualize_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision inject_hplc Inject onto HPLC System prep_hplc->inject_hplc analyze_hplc Analyze Chromatogram: - SM peak area decreases - Product peak area increases inject_hplc->analyze_hplc analyze_hplc->decision workup Proceed to Work-up and Purification decision->workup Yes continue_rxn Continue Monitoring decision->continue_rxn No continue_rxn->sampling

Caption: General workflow for monitoring a chemical reaction using TLC and HPLC.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound spots streaking on the TLC plate?

A1: Streaking is a common issue when analyzing basic compounds like 2-aminoimidazoles on silica gel, which is acidic. The basic amine group can interact strongly with the acidic silica, leading to poor spot shape.[1][2]

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is effective.[3] This neutralizes the acidic sites on the silica gel, preventing strong interactions and resulting in well-defined spots.

  • Other Causes:

    • Sample Overloading: Applying too much sample to the plate can cause streaking.[1][4] Try diluting your sample before spotting it.

    • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure complete dissolution before application.

Q2: I don't see any spots on my TLC plate after development. What could be the problem?

A2: This can happen for several reasons:

  • Non-UV Active Compound: Your this compound derivative may not be UV active.[3] Try visualizing the plate with a chemical stain. Ninhydrin is a good choice for primary and secondary amines, appearing as purple or yellow spots.[5][6] Potassium permanganate is a good general stain for oxidizable groups.[7]

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[1][3] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[4]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate, especially if excessive heat was used for drying.

Q3: My this compound is showing severe peak tailing in my reverse-phase HPLC analysis. How can I fix this?

A3: Peak tailing for basic compounds like 2-aminoimidazoles on C18 columns is often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase.[8][9]

  • Solution 1: Mobile Phase Modifier: Add a basic modifier, such as 0.1-1.0% triethylamine (TEA), to the mobile phase.[8][10] TEA acts as a competing base, masking the silanol groups and improving peak shape.

  • Solution 2: Adjust pH: Increase the pH of the mobile phase (if your column is stable at high pH) to deprotonate the silanol groups, or decrease the pH to fully protonate the basic analyte, which can sometimes reduce tailing.

  • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these secondary interactions.[8]

  • Solution 4: Ion-Pairing: For very polar 2-aminoimidazoles that have poor retention, adding an ion-pairing reagent like an alkyl sulfonic acid can improve retention and peak shape.[6]

Q4: What are some common byproducts in this compound synthesis that I should look out for?

A4: The byproducts will depend on the specific synthetic route. However, some common possibilities include:

  • Unreacted Starting Materials: Incomplete reactions will show starting materials in your TLC and HPLC.

  • Isomeric Products: Depending on the reactants, formation of regioisomers is possible.

  • Over-alkylation or Acylation Products: If protecting groups are not used, the amino groups of the this compound core can react further.

  • Ring-Opened or Rearranged Products: Under certain conditions, the imidazole ring can be unstable.

  • In some syntheses, side reactions can lead to the formation of related heterocycles like 2-aminopyrimidines.[11]

Troubleshooting Guides

TLC Troubleshooting

This guide provides a systematic approach to resolving common issues encountered during the TLC analysis of this compound reactions.

G cluster_spots Spot-Related Issues cluster_plate Plate-Related Issues start Problem with TLC Analysis streaking Streaking or Elongated Spots start->streaking no_spots No Spots Visible start->no_spots rf_issue Rf Too High or Too Low start->rf_issue uneven_front Uneven Solvent Front start->uneven_front streaking_q1 Is your mobile phase neutral or acidic? streaking->streaking_q1 no_spots_q1 Did you use a UV lamp? no_spots->no_spots_q1 rf_issue_q1 Spots near baseline (Low Rf)? rf_issue->rf_issue_q1 uneven_front_q1 Is the plate touching the chamber walls? uneven_front->uneven_front_q1 streaking_a1_yes Add 0.5-2% triethylamine or ammonia to eluent streaking_q1->streaking_a1_yes Yes streaking_a1_no Is the sample very concentrated? streaking_q1->streaking_a1_no No streaking_a2_yes Dilute the sample and re-spot streaking_a1_no->streaking_a2_yes Yes streaking_a2_no Consider reversed-phase TLC for highly polar compounds streaking_a1_no->streaking_a2_no No no_spots_a1_yes Compound may not be UV active. Use a chemical stain (e.g., Ninhydrin, KMnO4). no_spots_q1->no_spots_a1_yes Yes no_spots_a1_no Is the sample very dilute? no_spots_q1->no_spots_a1_no No no_spots_a2_yes Concentrate sample or apply multiple spots no_spots_a1_no->no_spots_a2_yes Yes no_spots_a2_no Check if solvent level was below spotting line. no_spots_a1_no->no_spots_a2_no No rf_issue_a1_yes Increase eluent polarity (e.g., more methanol in DCM) rf_issue_q1->rf_issue_a1_yes Yes rf_issue_a1_no Decrease eluent polarity (e.g., less methanol in DCM) rf_issue_q1->rf_issue_a1_no No (High Rf) uneven_front_a1_yes Reposition the plate so it is not touching the sides. uneven_front_q1->uneven_front_a1_yes Yes uneven_front_a1_no Ensure the chamber is level and saturated with solvent vapor. uneven_front_q1->uneven_front_a1_no No

Caption: Troubleshooting decision tree for common TLC analysis issues.

Problem Possible Cause Recommended Solution
Streaking/Tailing Spots Strong interaction with acidic silica gel.Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to the mobile phase.[3]
Sample is too concentrated.Dilute the sample before spotting.[1][4]
No Visible Spots Compound is not UV-active.Use a chemical stain (e.g., ninhydrin for amines, potassium permanganate for oxidizable groups).[6][7]
Sample concentration is too low.Concentrate the sample or apply the spot multiple times in the same location, drying between applications.[3]
Solvent level in the chamber is too high.Ensure the solvent level is below the line where the sample is spotted.[4]
Spots Too Low (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[3]
Spots Too High (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol).[3]
Uneven Solvent Front The TLC plate is touching the side of the chamber.Ensure the plate is centered in the chamber and not in contact with the walls.[4]
The chamber is not properly saturated with solvent vapor.Place a piece of filter paper in the chamber to aid saturation before running the plate.
HPLC Troubleshooting

This guide addresses frequent challenges in the HPLC analysis of this compound compounds.

G cluster_peak Peak-Related Issues cluster_system System-Related Issues start Problem with HPLC Analysis peak_tailing Peak Tailing start->peak_tailing peak_broad Broad Peaks start->peak_broad no_peaks No Peaks / Low Sensitivity start->no_peaks rt_drift Retention Time Drift start->rt_drift peak_tailing_q1 Are you using a standard C18 column? peak_tailing->peak_tailing_q1 peak_broad_q1 Is the sample solvent stronger than the mobile phase? peak_broad->peak_broad_q1 no_peaks_q1 Is the detector wavelength set correctly for your compound? no_peaks->no_peaks_q1 rt_drift_q1 Is the column temperature controlled? rt_drift->rt_drift_q1 peak_tailing_a1_yes Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to the mobile phase. peak_tailing_q1->peak_tailing_a1_yes Yes peak_tailing_a1_no Consider sample overload. Inject a smaller volume or dilute the sample. peak_tailing_q1->peak_tailing_a1_no No peak_tailing_q2 Is tailing still present? peak_tailing_a1_yes->peak_tailing_q2 peak_tailing_a2_yes Switch to a modern, end-capped C18 column designed for basic compounds. peak_tailing_q2->peak_tailing_a2_yes Yes peak_broad_a1_yes Dissolve the sample in the initial mobile phase if possible. peak_broad_q1->peak_broad_a1_yes Yes peak_broad_a1_no Check for large dead volume in tubing or fittings. peak_broad_q1->peak_broad_a1_no No no_peaks_a1_yes Confirm detector is on and lamp is functioning. Check connections. no_peaks_q1->no_peaks_a1_yes Yes no_peaks_a1_no Verify the correct wavelength for your 2-AI derivative. no_peaks_q1->no_peaks_a1_no No rt_drift_a1_yes Ensure mobile phase is fresh and properly degassed. Check for leaks in the pump. rt_drift_q1->rt_drift_a1_yes Yes rt_drift_a1_no Use a column oven for stable temperature. rt_drift_q1->rt_drift_a1_no No

Caption: Troubleshooting decision tree for common HPLC analysis issues.

Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic acid or TFA) to the mobile phase.[8]
Use a modern, high-purity, end-capped column.[8]
Column overload.Reduce the injection volume or the sample concentration.[8]
Broad Peaks Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase whenever possible.[12]
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.
Contaminated guard or analytical column.Replace the guard column or flush the analytical column with a strong solvent.[12]
Drifting Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure it is delivering a constant flow.[12]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[12]
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient or solvent change.[12]
High Backpressure Blockage in the system (e.g., column frit, tubing).Systematically isolate the source of the blockage. Reverse-flush the column (disconnected from the detector). Replace the in-line filter or guard column.[13]
Mobile phase precipitation.Ensure buffer components are soluble in the mobile phase mixture. Flush the system with water to remove salts.[12]

Experimental Protocols

Protocol 1: General TLC Method for Monitoring 2-AI Reactions
  • Plate Preparation: On a silica gel TLC plate (with a fluorescent indicator, F254), draw a light pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Sample Application:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot to the "SM" lane.

    • Take a small aliquot of your reaction mixture and dilute it with the same solvent. Apply a spot to the "Rxn" lane.

    • On the "Co" lane, first spot the starting material, then, on the same spot, apply the reaction mixture.

  • Development:

    • Prepare a mobile phase suitable for your compounds. A good starting point for 2-aminoimidazoles is a mixture of a non-polar and a polar solvent, with a basic modifier. See the table below for suggestions.

    • Pour a small amount of the mobile phase into a developing chamber (to a depth of about 0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spotting line. Close the chamber and allow the solvent to travel up the plate.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm). Circle any dark spots with a pencil.[7]

    • If spots are not visible or for better visualization, use a chemical stain. For 2-aminoimidazoles, dipping the plate in a ninhydrin solution followed by gentle heating is effective.[6]

  • Analysis: Compare the spots in the "Rxn" lane to the "SM" lane. As the reaction progresses, the starting material spot should diminish in intensity, and a new spot (the product) should appear.[14] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.

Table of Suggested TLC Mobile Phases for 2-Aminoimidazoles:

Mobile Phase Composition (v/v/v) Notes
Dichloromethane / Methanol / Triethylamine (90:10:1)A good starting point. Adjust the ratio of DCM to MeOH to change polarity.
Ethyl Acetate / Hexane / Triethylamine (70:30:1)Alternative system. Adjust the EtOAc/Hexane ratio for polarity.
Chloroform / Methanol / Ammonia (40:20:20)Suitable for more polar guanidino compounds.[15]
Protocol 2: General HPLC Method for Monitoring 2-AI Reactions
  • System Preparation:

    • Column: A C18 reverse-phase column is commonly used. For basic compounds, an end-capped column is highly recommended to reduce peak tailing.

    • Mobile Phase: Prepare the mobile phases and degas them thoroughly. See the table below for typical compositions.

    • Equilibrate the column with your initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Dilute the aliquot significantly with the initial mobile phase (e.g., in a 1.5 mL vial). The final concentration should be within the linear range of the detector.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run your chosen gradient or isocratic method.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210-300 nm, depending on the chromophores in your molecule).

  • Data Interpretation:

    • Identify the peaks corresponding to your starting material and product (this may require injecting standards of each).

    • Track the progress of the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Table of Suggested HPLC Mobile Phases for 2-Aminoimidazoles:

Mobile Phase A Mobile Phase B Typical Conditions Notes
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidGradient elution (e.g., 5% to 95% B over 15-20 min).A common starting point for LC-MS compatible analysis.[16]
10 mM Ammonium Acetate (pH 5.0)AcetonitrileIsocratic or gradient elution.Provides buffering capacity.
20 mM Potassium Phosphate + 10 mM Octane Sulfonic Acid (pH 7.0)MethanolIsocratic or gradient elution.Ion-pairing method for retaining highly polar analytes.[6]
Water + 0.1% TriethylamineAcetonitrile + 0.1% TriethylamineGradient elution.The TEA acts as a silanol blocker to improve peak shape for basic compounds.

References

Technical Support Center: Multi-Step 2-Aminoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-aminoimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, in multi-step synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in multi-step this compound synthesis?

Low yields in this compound synthesis can stem from several factors throughout the multi-step process. These often include:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of byproducts. The choice of solvent is also critical, with greener alternatives like deep eutectic solvents (DESs) sometimes offering improved yields and shorter reaction times compared to traditional volatile organic solvents[1][2].

  • Reagent and Starting Material Quality: The purity of starting materials, such as guanidines and α-haloketones, is crucial. Impure or degraded reagents can introduce side reactions that significantly lower the yield of the desired product[3].

  • Catalyst and Ligand Inefficiency: In catalyzed reactions, such as palladium-catalyzed carboaminations, the choice of catalyst and ligand system is paramount. An inappropriate ligand or an inactive catalyst can halt the reaction or lead to undesired pathways[4].

  • Moisture and Air Sensitivity: Certain reagents and intermediates in the synthesis may be sensitive to air or moisture, leading to decomposition and reduced yields. Ensuring anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) can be critical[3].

  • Product Decomposition: The this compound core can be unstable under certain conditions, such as strong acidic or basic environments, or prolonged heating. This can lead to product loss during the reaction or work-up[3].

  • Inefficient Purification: Significant loss of product can occur during the work-up and purification stages. This may be due to the product's solubility, stability on silica gel, or the formation of hard-to-separate byproducts[3].

Q2: How do I select an appropriate synthetic strategy for my target this compound?

The choice of synthetic route depends on the desired substitution pattern and the available starting materials. Classical methods often involve the condensation of α-haloketones with guanidine derivatives[1]. More modern approaches offer alternative disconnections:

  • Palladium-Catalyzed Carboamination: This method is effective for creating substituted 2-aminoimidazoles by reacting N-propargyl guanidines with aryl triflates. It allows for the rapid construction of derivatives with various aryl groups[4].

  • One-Pot Synthesis in Deep Eutectic Solvents (DESs): For a more environmentally friendly approach, the reaction between α-chloroketones and guanidine derivatives can be performed in DESs like choline chloride/urea. This method can reduce reaction times and simplify work-up procedures[1][2].

  • Recyclization of Other Heterocycles: 2-Aminoimidazoles can also be synthesized through the ring transformation of other heterocyclic systems, such as 2-aminooxazoles[5].

Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminoimidazoles?

Yes, there is a growing interest in developing greener synthetic methods. One prominent example is the use of Deep Eutectic Solvents (DESs), such as a mixture of choline chloride and urea or glycerol[1][2]. These solvents are non-volatile, biodegradable, and can be recycled. Syntheses performed in DESs have been shown to proceed in high yields, often with reduced reaction times and simplified product isolation compared to methods using traditional volatile organic solvents[1][2].

Troubleshooting Guide

Issue: Low Yield in Condensation/Cyclization Step (e.g., from α-haloketone and guanidine)

Q: My initial cyclization reaction is giving a very low yield. What should I check?

A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Re-evaluate Your Solvent System: The choice of solvent can dramatically impact the reaction rate and yield. While traditional organic solvents are used, consider switching to a Deep Eutectic Solvent (DES) like choline chloride/urea, which has been shown to improve yields and shorten reaction times from 10-12 hours to 4-6 hours[1].

  • Check the Purity of Starting Materials: Ensure your α-haloketone and guanidine derivative are pure. Contaminants can interfere with the reaction.

  • Optimize Reaction Temperature: While some reactions proceed at room temperature, others may require heating. Systematically screen a range of temperatures to find the optimal condition for your specific substrates. Be cautious, as excessive heat can lead to decomposition.

  • Consider the Atmosphere: While some modern methods work well in the open air[1][2], classical syntheses may be sensitive to air and moisture. If you suspect sensitivity, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue: Poor Performance of Palladium-Catalyzed Cross-Coupling

Q: I'm attempting a Pd-catalyzed synthesis of a this compound, but the yield is poor. How can I optimize this?

A: Palladium-catalyzed reactions are powerful but highly dependent on the fine-tuning of several components.

  • Screen Different Ligands: The ligand is crucial for the stability and activity of the palladium catalyst. For the carboamination of N-propargyl guanidines, Buchwald-type biarylphosphine ligands like RuPhos have been shown to be effective[4]. If one ligand gives a low yield, screen a panel of others.

  • Optimize the Base: The choice of base is critical. In the synthesis described by Wolfe et al., LiOtBu was found to be an effective base[4]. Other common bases in palladium catalysis include K3PO4, Cs2CO3, and NaOtBu. The optimal base can be substrate-dependent.

  • Vary the Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. PhCF3 (benzotrifluoride) has been successfully used, but other non-polar, aprotic solvents like toluene or dioxane could also be screened[4].

  • Check Catalyst Loading: While a typical catalyst loading is around 4 mol %[4], increasing it might improve the yield for sluggish reactions. However, this also increases cost and may lead to more side products.

Quantitative Data Summary

Table 1: Optimization of Ligands in Pd-Catalyzed this compound Synthesis
EntryLigandYield (%)
1Nixantphos60
2XPhos67
3RuPhos88
4BrettPhos70
5SPhos66

Reaction conditions: 1.0 equiv of N-propargyl guanidine, 1.2 equiv of aryl triflate, 2.4 equiv of LiOtBu, 4 mol % Pd(OAc)₂, 8 mol % ligand, in PhCF₃ at 100 °C for 16 h.[4]

Table 2: Yields of 2-Aminoimidazoles in Deep Eutectic Solvents
EntryProductYield (%)
1N,1-Diphenyl-5-p-tolyl-1H-imidazol-2-amine80
2N,5-Diphenyl-1H-imidazol-2-amine73
35-Methyl-N,1-diphenyl-1H-imidazol-2-amine70

Reaction conditions: α-chloroketone and guanidine derivative in choline chloride/urea at 80-100 °C for 4-6 h.[1]

Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis of N-Tosyl-2-amino-4-(arylmethyl)imidazoles[4]
  • Preparation: To an oven-dried vial, add Pd(OAc)₂ (4 mol %), RuPhos (8 mol %), and LiOtBu (2.4 equiv).

  • Reaction Mixture: Seal the vial with a septum and purge with argon. Add a solution of the N-propargyl guanidine (1.0 equiv) and the aryl triflate (2.0 equiv) in PhCF₃ (to achieve a 0.1 M concentration).

  • Heating: Place the sealed vial in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 3 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Synthesis in Deep Eutectic Solvent[1]
  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea (1:2 molar ratio) and heating at 80 °C until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the pre-formed DES, add the α-chloroketone (1.0 equiv) and the corresponding guanidine derivative (1.1 equiv).

  • Heating: Heat the reaction mixture at 80-100 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the mixture to room temperature. Add water to the mixture, which will cause the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizations

G start Starting Materials (e.g., Guanidine, α-Haloketone) step1 Step 1: Condensation & Cyclization start->step1 intermediate Intermediate (e.g., Dihydro-aminoimidazole) step1->intermediate step2 Step 2: Aromatization/ Oxidation intermediate->step2 product This compound Core step2->product step3 Step 3 (Optional): Further Functionalization (e.g., Cross-Coupling) product->step3 final_product Final Target Molecule step3->final_product

Caption: General workflow for a multi-step this compound synthesis.

G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_cond Optimize Reaction Conditions (T, t, conc.) check_purity->optimize_cond If pure change_solvent Screen Alternative Solvents (e.g., DES) optimize_cond->change_solvent is_catalyzed Is the reaction catalyzed? change_solvent->is_catalyzed optimize_catalyst Optimize Catalyst System (Ligand, Base, Loading) is_catalyzed->optimize_catalyst Yes check_workup Review Work-up & Purification Protocol is_catalyzed->check_workup No optimize_catalyst->check_workup success Yield Improved check_workup->success

Caption: Troubleshooting workflow for diagnosing low synthesis yields.

References

Validation & Comparative

A Head-to-Head Battle of Bioisosteres: Unpacking the Bioactivity of 2-Aminoimidazole versus Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the strategic modification of known pharmacophores. Among these, the guanidinium group, a ubiquitous feature in many biologically active compounds, is frequently a focal point for medicinal chemists. Its high basicity, while crucial for target interaction, can sometimes negatively impact pharmacokinetic properties. This has led to the exploration of bioisosteric replacements, with the 2-aminoimidazole scaffold emerging as a prominent contender. This guide provides an in-depth, objective comparison of the bioactivity of this compound and guanidine derivatives, supported by experimental data and detailed protocols to aid in rational drug design.

The guanidine group, characterized by its Y-shaped arrangement of nitrogen atoms, is strongly basic (pKa ≈ 13.5) and exists predominantly in its protonated guanidinium form at physiological pH. This cationic nature allows it to form strong electrostatic interactions and hydrogen bonds with biological targets such as receptors and enzymes. However, this high basicity can also lead to poor membrane permeability and oral bioavailability. In contrast, the this compound moiety, while also containing a guanidinium-like substructure embedded within a five-membered ring, exhibits a lower pKa (around 10-11). This subtle yet significant difference in basicity can translate into improved drug-like properties without compromising the essential interactions required for biological activity.

At a Glance: Comparative Bioactivity Data

To facilitate a direct comparison, the following table summarizes key quantitative data from studies where this compound and guanidine derivatives were evaluated against the same biological targets under identical or highly similar experimental conditions.

TargetCompound ClassDerivativeBioactivity (pKi)Reference
α2-Adrenoceptor 2-AminoimidazolineCompound 18b 8.3[1]
GuanidineCompound 18a 7.1[1]
2-AminoimidazolineCompound 26b 8.1[1]
GuanidineCompound 26a 6.9[1]
2-AminoimidazolineCompound 4b 7.5[2]
GuanidineCompound 7b 6.8[2]
2-AminoimidazolineCompound 5b 7.2[2]
GuanidineCompound 8b 7.0[2]
2-AminoimidazolineCompound 6b 6.9[2]
GuanidineCompound 9b 6.5[2]

Note: Higher pKi values indicate stronger binding affinity.

In-Depth Analysis of Bioactivity

α2-Adrenoceptor Antagonism: A Clear Edge for 2-Aminoimidazolines

A significant body of research has focused on the comparison of 2-aminoimidazoline and guanidine derivatives as antagonists for α2-adrenoceptors, which are implicated in conditions like depression and hypertension. Multiple studies have consistently demonstrated that 2-aminoimidazoline derivatives exhibit higher binding affinities for α2-adrenoceptors compared to their corresponding guanidine analogues.[1][3] For instance, in a head-to-head comparison, the 2-aminoimidazoline derivative 18b displayed a pKi of 8.3, while its guanidine counterpart 18a had a pKi of 7.1.[1] A similar trend was observed for other pairs of analogous compounds, reinforcing the superiority of the 2-aminoimidazoline scaffold in this context.[1][2] This enhanced affinity is likely attributed to the specific geometric constraints and electronic properties imposed by the imidazole ring, which may optimize the interactions with key residues in the receptor's binding pocket.

alpha2_adrenoceptor_antagonism cluster_ligand Ligand cluster_receptor α2-Adrenoceptor cluster_effect Biological Effect 2_aminoimidazoline 2-Aminoimidazoline Derivative receptor_binding Receptor Binding Pocket 2_aminoimidazoline->receptor_binding Higher Affinity (Higher pKi) guanidine Guanidine Derivative guanidine->receptor_binding Lower Affinity (Lower pKi) antagonism Antagonism receptor_binding->antagonism

Antimicrobial and Anticancer Potential: A More Nuanced Picture

Both this compound and guanidine derivatives have demonstrated significant potential as antimicrobial and anticancer agents. Guanidine-containing compounds are known to disrupt bacterial cell membranes and can interact with DNA.[4][5] Similarly, this compound derivatives, particularly those inspired by marine alkaloids, exhibit potent antibiofilm and cytotoxic activities.[6][7]

While direct, head-to-head comparative studies with quantitative data (e.g., MIC or IC50 values) under identical conditions are less common in these therapeutic areas, the available literature suggests that the optimal scaffold may be highly dependent on the specific molecular target and the overall structure of the molecule. For instance, some guanidinium-based compounds have shown potent activity against various cancer cell lines, with their mechanism often attributed to DNA binding.[8] In parallel, certain this compound derivatives have been identified as potent kinase inhibitors, a different but equally important anticancer mechanism.[9][10]

antimicrobial_anticancer_workflow cluster_screening Initial Screening cluster_assays Bioactivity Assays cluster_mechanism Mechanism of Action Studies compound_library This compound & Guanidine Derivatives antimicrobial_assay Antimicrobial Assay (MIC Determination) compound_library->antimicrobial_assay anticancer_assay Anticancer Assay (IC50 Determination) compound_library->anticancer_assay membrane_disruption Membrane Disruption antimicrobial_assay->membrane_disruption dna_binding DNA Binding antimicrobial_assay->dna_binding anticancer_assay->dna_binding enzyme_inhibition Enzyme Inhibition (e.g., Kinases) anticancer_assay->enzyme_inhibition

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for α2-Adrenoceptors

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds to G-protein coupled receptors (GPCRs) like the α2-adrenoceptor.[11][12][13]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds (this compound and guanidine derivatives) for the α2-adrenoceptor.

Materials:

  • Cell membranes expressing the human α2-adrenoceptor.

  • Radioligand (e.g., [3H]-Rauwolscine).

  • Test compounds (this compound and guanidine derivatives) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of a known non-selective antagonist (e.g., 10 µM phentolamine) for non-specific binding.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

radioligand_binding_assay_workflow start Start prepare_reagents Prepare Reagents: Membranes, Radioligand, Test Compounds, Buffers start->prepare_reagents assay_setup Set up 96-well Plate: Total, Non-specific, and Test Compound Wells prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Radioligand incubation->filtration scintillation_counting Measure Radioactivity filtration->scintillation_counting data_analysis Calculate IC50 and Ki Values scintillation_counting->data_analysis end End data_analysis->end

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The following is a generalized broth microdilution method for determining the MIC of antimicrobial compounds, based on standard protocols.[7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and guanidine derivatives) stock solutions.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubator.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cytotoxicity Assay (IC50 Determination) in Cancer Cell Lines

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against cancer cells using a colorimetric assay like the MTT assay.[14][15][16][17][18]

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell population by 50%.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • Test compounds (this compound and guanidine derivatives) stock solutions.

  • Sterile 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The comparative analysis of this compound and guanidine derivatives reveals distinct bioactivity profiles that are highly dependent on the biological target. In the case of α2-adrenoceptor antagonism, the 2-aminoimidazoline scaffold consistently demonstrates superior binding affinity, making it a preferred choice for the design of antagonists for this receptor. For antimicrobial and anticancer applications, the choice between the two scaffolds is less straightforward and is likely governed by the specific mechanism of action being targeted. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to a deeper understanding of the structure-activity relationships of these important pharmacophores. Ultimately, the decision to employ a this compound as a bioisosteric replacement for a guanidine group should be made on a case-by-case basis, guided by empirical data and a clear understanding of the desired pharmacological profile.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Aminoimidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 2-aminoimidazole (2-AI) scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-AI analogs, highlighting their potential as antibacterial, anticancer, and neuroprotective agents. The information is presented with a focus on quantitative data and detailed experimental methodologies to aid in the design of future therapeutic agents.

The this compound moiety is a common feature in marine natural products and has inspired the synthesis of numerous derivatives.[1] These compounds have been shown to modulate diverse biological targets, leading to a wide array of pharmacological effects. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their therapeutic potential.

Antibacterial and Antibiofilm Activity

A significant area of research for 2-AI analogs has been in combating bacterial resistance and biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics.[2]

Dimeric 2-Aminoimidazoles as Antibiotic Adjuvants

Recent studies have explored dimeric 2-AI analogs as potent adjuvants that can restore the efficacy of antibiotics against multidrug-resistant (MDR) Gram-negative bacteria like Acinetobacter baumannii.[3] These dimers, largely inactive on their own, significantly lower the minimum inhibitory concentration (MIC) of macrolide antibiotics such as clarithromycin (CLR).[3]

A key SAR finding is that strategic placement of functional groups, particularly fluorine, on the central aromatic ring of the dimer scaffold can optimize adjuvant activity.[3] Symmetrical dimers with fluorine substitution at the 2,2' or 6,6' positions on the phenyl core have demonstrated high clarithromycin potentiation activity.[3]

Table 1: Potentiation of Clarithromycin (CLR) Activity against A. baumannii by Dimeric 2-AI Analogs [3]

CompoundSubstitution on Phenyl CoreCLR MIC (μg/mL) without AdjuvantCLR MIC (μg/mL) with 30 μM Adjuvant
9a 2,2'-difluoro3214.5
9b 6,6'-difluoro3214.5

Data presented is a summary from the cited source and may not include all tested analogs.

The proposed mechanism of action for some 2-AI adjuvants involves the alteration of lipooligosaccharide (LOS) biosynthesis or assembly in the outer membrane of Gram-negative bacteria.[3]

Inhibition and Dispersion of Biofilms

Beyond potentiation of antibiotics, 2-AI derivatives have been developed as agents that directly inhibit biofilm formation and disperse pre-existing biofilms.[2][4] A notable example is the this compound/triazole (2-AIT) conjugate, compound 1, which has shown broad-spectrum antibiofilm activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[2]

The 2-AI compound H10 has been identified as a promising lead for topical applications in dermal infections due to its ability to inhibit biofilm formation, disperse established biofilms, and resensitize MDR bacteria to antibiotics without being bactericidal itself.[4]

Table 2: Biofilm Inhibition and Dispersion Activity of 2-AI Analog H10 [4]

Bacterial StrainIC50 (Biofilm Inhibition)EC50 (Biofilm Dispersion)
S. aureus12 µM100 µM
P. aeruginosa31 µM46 µM

IC50 is the concentration that inhibits 50% of biofilm formation, while EC50 is the concentration that disperses 50% of a preformed biofilm.

The following workflow illustrates the general process for evaluating the antibiofilm activity of 2-AI analogs.

G Experimental Workflow for Antibiofilm Activity Screening cluster_0 In Vitro Screening cluster_1 Biofilm Dispersion Assay A Bacterial Culture Preparation B Addition of 2-AI Analogs at Various Concentrations A->B C Incubation to Allow Biofilm Formation B->C D Quantification of Biofilm (e.g., Crystal Violet Staining) C->D E Determination of IC50 D->E F Formation of Mature Biofilms G Treatment with 2-AI Analogs F->G H Quantification of Remaining Biofilm G->H I Determination of EC50 H->I

Caption: General workflow for screening this compound analogs for antibiofilm activity.

Anticancer Activity

The imidazole scaffold is present in numerous approved and investigational anticancer agents.[5] Research into this compound analogs has revealed promising candidates targeting various cancer cell lines and pathways.

Structure-activity relationship studies have shown that 2-aryl-substituted imidazoles are generally more potent than their 2-alkyl-substituted counterparts.[5] For certain series of naphthoquinone imidazoles, the presence of the quinone moiety was found to be essential for anticancer activity.[5]

In a series of 1-substituted-2-aryl imidazoles, compounds with an aromatic ring on the imidazole nitrogen atom displayed potent antiproliferative activities, with IC50 values in the nanomolar range against a panel of cancer cell lines including MDA-MB-468, MDA-MB-231, and HCT-15.[5]

Table 3: Anticancer Activity of Representative this compound Analogs

Compound ClassKey Structural FeaturesCancer Cell Line(s)IC50Reference
Naphthoquinone Imidazoles2-aryl substitution, quinone moietyVariousActive (specific values not provided in snippet)[5]
1-Substituted-2-aryl ImidazolesAromatic ring on imidazole nitrogenMDA-MB-468, MDA-MB-231, HCT-1580–1000 nM[5]
Benzimidazol-amino ThiazolesBenzimidazole migrated productHuman Lung CancerD4: 4.207 µM, D8: 2.398 µM[6]

The following diagram illustrates a simplified signaling pathway that can be targeted by anticancer 2-AI analogs, such as the inhibition of tyrosine kinases.

G Targeting Tyrosine Kinase Signaling in Cancer RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P Phosphorylation RTK->P Analog This compound Analog Analog->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by this compound analogs.

Neuroprotective Activity

The therapeutic potential of this compound analogs extends to the central nervous system, with studies demonstrating their neuroprotective effects. A class of acyl-2-aminobenzimidazoles has been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[7] mGluR5 PAMs are promising therapeutic agents for conditions like traumatic brain injury (TBI).[7]

The design of these compounds was based on the structure of 3,3'-difluorobenzaldazine (DFB), a known mGluR5 PAM.[7] Computational and medicinal chemistry approaches were used to explore the SAR of these acyl-2-aminobenzimidazole derivatives, leading to the identification of analogs with potential for higher affinity and improved clinical properties.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic in the presence and absence of a 2-AI adjuvant is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • The 2-AI analog is added to the wells at a fixed concentration.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • The plates are incubated at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of 2-AI analogs against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the 2-AI analogs for a specified period (e.g., 48 or 72 hours).

  • After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent antibacterial, antibiofilm, anticancer, and neuroprotective activities. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust biological evaluation, holds significant promise for addressing unmet medical needs. The data and methodologies presented in this guide offer a foundation for researchers to build upon in the rational design and development of next-generation this compound-based drugs.

References

A Comparative Guide to the Synthesis of 2-Aminoimidazoles: Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif found in numerous marine alkaloids and serves as a cornerstone in medicinal chemistry due to its wide range of biological activities. The development of efficient and versatile synthetic routes to access this important heterocyclic core is a significant focus for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of prominent synthetic strategies for 2-aminoimidazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Condensation of α-Haloketones with Guanidines: A Classic Route and its Green Advancement

One of the most established and widely utilized methods for constructing the this compound core is the condensation reaction between an α-haloketone and a guanidine derivative. This reaction forms the imidazole ring through a sequence of nucleophilic substitution and cyclizative condensation.

Traditional Approach: Volatile Organic Solvents

The classical execution of this synthesis involves reacting the α-haloketone and guanidine in a conventional volatile organic solvent (VOC), such as tetrahydrofuran (THF) or ethanol, often under reflux conditions and an inert atmosphere. While effective, this method typically requires long reaction times and the use of hazardous, environmentally detrimental solvents. For instance, the synthesis of 4,5-diphenyl-1H-imidazol-2-amine in anhydrous THF requires refluxing for approximately 12 hours under an argon atmosphere to achieve a good yield.

Green Chemistry Approach: Deep Eutectic Solvents

A significant improvement to this classical method involves the use of Deep Eutectic Solvents (DES) as the reaction medium. DES, such as a mixture of choline chloride (ChCl) and urea or glycerol, are non-volatile, biodegradable, and often act as catalysts, enhancing reaction rates. The synthesis of 2-aminoimidazoles in a ChCl:Urea or ChCl:Glycerol DES can be performed under air, significantly reducing reaction times to 4-6 hours and simplifying the work-up procedure. This greener approach not only offers higher efficiency but also aligns with the principles of sustainable chemistry.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: α-Haloketone Condensation (Traditional)Route 1: α-Haloketone Condensation (Green)Route 2: Pd-Catalyzed Carboamination
Starting Materials α-Haloketone, Guanidine derivativeα-Haloketone, Guanidine derivativeN-Propargyl guanidine, Aryl triflate
Solvent Anhydrous THF, Ethanol, etc. (VOCs)Choline Chloride:Urea (DES)PhCF3
Catalyst ------Pd(OAc)2 with RuPhos ligand
Temperature Reflux80 °C100 °C
Reaction Time 10–12 hours4–6 hours3 hours
Atmosphere Inert (e.g., Argon)AirInert
Yield ~81% (for 4,5-diphenyl-1H-imidazol-2-amine)85-95%70-89%
Work-up Column ChromatographyFiltration/CrystallizationColumn Chromatography
Key Advantages Well-established, versatileFaster, environmentally friendly, simpler work-up, high yieldsRapid construction of diverse analogs, C-C bond formation during cyclization.
Key Disadvantages Long reaction times, hazardous solvents, inert atmosphere required.Requires preparation of DES.Requires expensive Pd catalyst and ligands, inert atmosphere, synthesis of starting materials.

Experimental Protocols

Route 1: Condensation of α-Chloroketone with Guanidine (Green DES Method)

This protocol is adapted from the synthesis of 4,5-diphenyl-1H-imidazol-2-amine in a Choline Chloride:Urea deep eutectic solvent.

Materials:

  • 2-Chloro-1,2-diphenylethan-1-one (α-chloroketone)

  • Guanidine carbonate

  • Potassium hydroxide (KOH)

  • Triethylamine (Et3N)

  • Choline chloride (ChCl)

  • Urea

  • Deionized water

Procedure:

  • Prepare the Deep Eutectic Solvent (DES): Mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture gently to 80 °C while stirring until a clear, homogeneous liquid is formed.

  • In situ Guanidine Base Generation: To 2 g of the prepared ChCl:Urea DES, add guanidine carbonate (1.3 mmol) and KOH (1.3 mmol). Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.

  • Reaction: To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol). Continue stirring at 80 °C for 4 hours. Monitor the reaction progress by GC-MS until the α-chloroketone is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 mL of deionized water, which will cause the this compound product to precipitate.

  • Collect the solid product by filtration, wash with water, and dry. The product can be further purified by crystallization.

Route 2: Palladium-Catalyzed Alkyne Carboamination

This protocol is a general procedure adapted from the synthesis of N-tosyl-2-aminoimidazoles.

Materials:

  • N-propargyl-N'-tosylguanidine derivative

  • Aryl triflate

  • Palladium(II) acetate (Pd(OAc)2)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium tert-butoxide (LiOtBu)

  • Trifluorotoluene (PhCF3), anhydrous

Procedure:

  • Reaction Setup: In an oven-dried glovebox, add Pd(OAc)2 (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv) to a reaction vial equipped with a stir bar.

  • Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv).

  • Add anhydrous PhCF3 to achieve a 0.1 M concentration of the N-propargyl guanidine.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 3 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl-2-aminoimidazole.

  • Deprotection (if required): The N-tosyl group can be subsequently removed using standard reductive cleavage methods (e.g., Li/naphthalene) to yield the free this compound.

Mechanistic Pathways and Visualizations

The reaction mechanisms for these synthetic routes illustrate their fundamental differences in bond formation and molecular assembly.

Route 1: Condensation of α-Haloketone with Guanidine

This reaction proceeds via an initial SN2 reaction where the guanidine displaces the halide from the α-haloketone. This is followed by an intramolecular condensation between a second nitrogen of the guanidine and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazole ring.

G cluster_0 S_N2 Attack cluster_1 Cyclization cluster_2 Aromatization Guanidine Guanidine Intermediate1 Alkylated Guanidine Intermediate Guanidine->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Imidazoline derivative) Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Reaction mechanism for the condensation of an α-haloketone with guanidine.

Route 2: Palladium-Catalyzed Carboamination

The catalytic cycle for this modern approach is more complex, involving several organometallic intermediates. The cycle begins with the oxidative addition of the aryl triflate to the Pd(0) catalyst. This is followed by coordination to the alkyne of the N-propargyl guanidine, an anti-aminopalladation step where the guanidine nitrogen attacks the alkyne, and finally, reductive elimination to form the C-C bond and regenerate the catalyst. The exocyclic double bond then isomerizes to the more stable endocyclic position to yield the aromatic this compound.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition [L_nPd(Ar)(OTf)] Pd0->OxAdd Ar-OTf ArOTf Aryl-OTf Coord Alkyne Coordination OxAdd->Coord AntiAmino anti-Aminopalladation Coord->AntiAmino RedElim Reductive Elimination AntiAmino->RedElim RedElim->Pd0 Regenerates Catalyst Isomer Isomerization RedElim->Isomer Product This compound Isomer->Product PropargylGuan N-Propargyl Guanidine PropargylGuan->Coord

In Vivo Efficacy of 2-Aminoimidazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibacterial and Anti-Biofilm Efficacy

A significant area of research for 2-AI compounds is their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds often act not by killing the bacteria, but by disrupting the biofilm structure or preventing its formation, making them attractive as adjuvants to traditional antibiotic therapy.

In Vivo Biocompatibility and Anti-Biofilm Activity of LC0024-NH2 Coated Titanium Implants

A key challenge in orthopedic and dental implants is the prevention of biofilm-associated infections. A study investigated the in vivo biocompatibility of a titanium implant coated with the 2-AI derivative, 1-(8-aminooctyl)-5-(4-bromophenyl)-N-cyclopentyl-1H-imidazol-2-amine (LC0024-NH2). While this study focused on the safety and integration of the implant, it lays the groundwork for future in vivo efficacy studies against infection.[1]

Table 1: In Vitro Efficacy of LC0024-NH2 Coating Against Staphylococcus aureus Biofilm [1]

TreatmentBiofilm Cell Reduction (%)Planktonic Growth Inhibition
LC0024-NH2 Coating92% (1 log reduction)No effect
Cefuroxime (antibiotic)80%Yes
LC0024-NH2 Coating + Cefuroxime94%Yes
  • Animal Model: New Zealand White Rabbits.

  • Implant: Titanium-6-aluminum-4-vanadium alloy implants, either uncoated (control) or coated with LC0024-NH2.

  • Surgical Procedure: A unilateral 3 mm osteotomy was created in the humerus of each rabbit. The fracture was stabilized with a 7-hole locking compression plate and six screws. Coated or uncoated implants were used.

  • Post-operative Care: Animals received analgesics and were monitored for signs of infection and distress.

  • Endpoint: After a set period, animals were euthanized, and the humerus was explanted for histological analysis of bone healing, inflammation, and osseointegration. Although not performed in this specific study, this model can be adapted to an infection model by inoculating a bacterial suspension (e.g., S. aureus) into the osteotomy site at the time of surgery. Efficacy would then be determined by quantifying the bacterial load (CFU/gram of bone) in the surrounding tissue and on the implant surface at the study endpoint.

Mechanism of Anti-Biofilm Action

The anti-biofilm activity of 2-AI compounds has been partially elucidated. In Salmonella, they have been shown to downregulate the expression of genes essential for the production of the extracellular polymeric substance (EPS), which forms the structural matrix of the biofilm.

antibiofilm_pathway 2-AI_Compound 2-Aminoimidazole Compound Two_Component_System Two-Component System (e.g., CpxAR) 2-AI_Compound->Two_Component_System Inhibits csgD csgD Two_Component_System->csgD Activates csgB csgB csgD->csgB Activates adrA adrA csgD->adrA Activates EPS_Production Extracellular Polymeric Substance (EPS) Production csgB->EPS_Production adrA->EPS_Production Biofilm_Formation Biofilm Formation EPS_Production->Biofilm_Formation

Proposed mechanism of 2-AI anti-biofilm activity.

Anticancer Efficacy

Certain 2-AI derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve targeting key cellular processes like microtubule dynamics or oncogenic signaling pathways.

In Vivo Efficacy of 2-Amino-1-Thiazolyl Imidazoles in a Leukemia Model

A novel 2-amino-1-thiazolyl imidazole, compound 2 (1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine), has shown promise as an orally active anticancer agent.[2][3]

Table 2: In Vivo Efficacy of Compound 2 in a Murine Leukemia Model [2]

TreatmentDose (mg/kg, oral)Increase in Lifespan (%)
Vehicle Control-0
Compound 25035
Compound 210045
  • Animal Model: DBA/2 mice.

  • Tumor Model: Intraperitoneal inoculation of P388 murine leukemia cells.

  • Treatment: Oral administration of Compound 2 or vehicle control, typically starting 24 hours after tumor cell inoculation and continuing for a specified duration.

  • Endpoint: The primary efficacy endpoint is the increase in lifespan (% ILS) of treated mice compared to the control group.

Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer 2-AI compounds, including the 2-aryl-4-benzoyl-imidazoles (ABI), exert their effect by inhibiting tubulin polymerization.[4][5][6] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

anticancer_tubulin_pathway 2-AI_Compound 2-Aryl-4-benzoyl-imidazole (ABI Compound) Tubulin α/β-Tubulin Dimers 2-AI_Compound->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly 2-AI_Compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition by ABI compounds.

Antifungal Efficacy

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Novel 2-AI derivatives are being explored for their potential to overcome the limitations of existing antifungal agents, including the emergence of resistance.

In Vivo Efficacy of Imidazole Derivatives in a Systemic Candidiasis Model

A study investigating new imidazole and triazole derivatives demonstrated their in vivo efficacy in a murine model of systemic infection with Candida albicans.

Table 3: Survival Rate in a Murine Model of Systemic Candidiasis [7]

TreatmentDose (mg/kg)Survival Rate after 15 days (%)
Control (untreated)-0
Imidazole Compound 35070
Imidazole Compound 85060
Fluconazole (Standard of Care)1070
  • Animal Model: Immunosuppressed mice (e.g., using cyclophosphamide).

  • Infection: Intravenous injection of a suspension of Candida albicans cells.

  • Treatment: Administration of the test compound (e.g., via oral gavage or intraperitoneal injection) or a control vehicle, typically starting shortly after infection.

  • Endpoints: Efficacy is evaluated based on survival rates over a defined period (e.g., 15-30 days) and/or the fungal burden in target organs (e.g., kidneys, spleen, liver), which is determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

While the exact mechanism for all novel 2-AI antifungals is under investigation, a primary target for many imidazole-based antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

antifungal_pathway 2-AI_Compound Imidazole-based Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) 2-AI_Compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains

References

Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the tautomeric forms of 2-aminoimidazole reveals distinct spectral signatures crucial for researchers in drug development and chemical biology. This guide synthesizes experimental and computational data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy to provide a clear framework for distinguishing between the amino and imino tautomers.

This compound is a pivotal scaffold in numerous biologically active molecules. Its existence in different tautomeric forms—the amino and imino forms—can significantly influence its biological activity and interaction with molecular targets. Understanding the spectroscopic characteristics of each tautomer is therefore essential for unambiguous structure elucidation and rational drug design.

Tautomeric Equilibrium of this compound

The tautomerization of this compound involves the migration of a proton, leading to two primary forms: the generally more stable amino tautomer and the imino tautomer.

Caption: Tautomeric equilibrium between the amino and imino forms of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the this compound tautomers based on experimental and computational data.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the tautomers due to the different chemical environments of the protons and carbons in each form.[1][2][3]

Nucleus Amino Tautomer (Predicted Chemical Shift, ppm) Imino Tautomer (Predicted Chemical Shift, ppm) Key Observations
¹H (NH₂) Broad singletTwo distinct NH signalsThe amino group protons in the amino tautomer are equivalent, while the imino tautomer has two different NH protons.
¹H (Ring) Two signals for C4-H and C5-HTwo signals for C4-H and C5-HThe chemical shifts of the ring protons are sensitive to the tautomeric form and solvent.[4]
¹³C (C2) ~150-155~160-165The C2 carbon is significantly deshielded in the imino form due to the double bond to the exocyclic nitrogen.[1][2]
¹³C (C4/C5) Two distinct signalsTwo distinct signalsThe chemical shifts of C4 and C5 are also influenced by the position of the double bonds within the imidazole ring.[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the vibrational modes of the molecules, particularly the stretching frequencies of the N-H and C=N bonds.[5][6]

Vibrational Mode Amino Tautomer (cm⁻¹) Imino Tautomer (cm⁻¹) Key Observations
N-H Stretch (NH₂) ~3400-3200 (two bands)-Characteristic symmetric and asymmetric stretching of the primary amine.
N-H Stretch (Ring) ~3150-3050~3300-3200The ring N-H stretch is present in both tautomers but at slightly different frequencies.
C=N Stretch (Ring) ~1640-1600~1680-1650The endocyclic C=N stretching frequency is higher in the imino tautomer.
C-N Stretch ~1350-1250~1300-1200The C-N stretching vibrations are also indicative of the tautomeric form.
UV-Vis Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers.[7][8][9]

Parameter Amino Tautomer Imino Tautomer Key Observations
λmax (nm) ~210-230~240-260The imino tautomer typically exhibits a bathochromic shift (shift to longer wavelength) compared to the amino tautomer due to the extended conjugation.[7]
Molar Absorptivity (ε) VariesGenerally higherThe imino form often has a higher molar absorptivity.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound tautomers, based on common practices reported in the literature.[1][9]

NMR Spectroscopy
  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the signals corresponding to each tautomer. Temperature-dependent NMR studies can also be performed to investigate the equilibrium dynamics.

IR Spectroscopy
  • Sample Preparation: For solid-state analysis, prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory. For solution-phase analysis, use a suitable solvent that is transparent in the IR region of interest.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational bands for the N-H and C=N stretching modes to differentiate between the tautomers.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) with a concentration in the micromolar range.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) for each tautomer. The relative intensities of the absorption bands can be used to estimate the tautomeric ratio in solution.

Logical Workflow for Tautomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound tautomers.

workflow start Sample of this compound nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir Infrared (IR) Spectroscopy start->ir uvvis UV-Vis Spectroscopy start->uvvis data_analysis Correlate Spectroscopic Data nmr->data_analysis ir->data_analysis uvvis->data_analysis amino Predominantly Amino Tautomer data_analysis->amino ¹³C (C2) ~150-155 ppm IR (NH₂) ~3400-3200 cm⁻¹ UV-Vis (λmax) ~210-230 nm imino Predominantly Imino Tautomer data_analysis->imino ¹³C (C2) ~160-165 ppm IR (C=N) ~1680-1650 cm⁻¹ UV-Vis (λmax) ~240-260 nm mixture Mixture of Tautomers data_analysis->mixture Presence of signals from both forms

References

Assessing the Selectivity of 2-Aminoimidazole Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of enzyme inhibitors with therapeutic potential. The selectivity of these inhibitors is a critical parameter, determining their efficacy and potential off-target effects. This guide provides a comparative assessment of the selectivity of representative 2-AI inhibitors against various enzyme classes, supported by experimental data and detailed protocols.

Comparative Selectivity of this compound Inhibitors

The following table summarizes the inhibitory activity (IC50 or Ki) of selected this compound compounds against a panel of enzymes. This data, compiled from various studies, highlights the diverse and sometimes overlapping target profiles of this class of inhibitors.

Compound/InhibitorTarget EnzymeEnzyme ClassInhibition (IC50/Ki)Reference CompoundInhibition (IC50/Ki)
Compound 54 (2,4-disubstituted imidazole) TAK1Kinase (MAP3K)2 nMStaurosporine39 nM
Compound 3b (4-aminoimidazole derivative) SrcKinase (Tyrosine Kinase)90 nMDasatinib<1 nM
FynKinase (Tyrosine Kinase)120 nMDasatinib<1 nM
LynKinase (Tyrosine Kinase)480 nMDasatinib<1 nM
YesKinase (Tyrosine Kinase)210 nMDasatinib<1 nM
A1P (this compound amino acid) Human Arginase IHydrolase (Metalloenzyme)2 µM (Kd)Nω-hydroxy-nor-L-arginine (nor-NOHA)0.3-0.5 µM (Ki)
Benzimidazole-coumarin hybrid (Compound 12) iNOSOxidoreductasePotent (qualitative)AminoguanidinePotent (qualitative)
Letrozole (contains triazole, a related heterocycle) Aromatase (CYP19A1)Oxidoreductase (Cytochrome P450)~10-20 nMAnastrozole~10-20 nM

Signaling Pathways and Experimental Workflows

To understand the functional consequences of enzyme inhibition by 2-AI compounds, it is essential to consider their position within cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and a general workflow for assessing inhibitor selectivity.

TAK1_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_adaptors Adaptor Proteins cluster_downstream Downstream Effectors TNF-R TNF-R TRADD TRADD TNF-R->TRADD IL-1R IL-1R MyD88 MyD88 IL-1R->MyD88 TLR TLR TLR->MyD88 TAK1 TAK1 TRADD->TAK1 TRAF6 TRAF6 TRAF6->TAK1 TRAF6->TAK1 MyD88->TRAF6 MyD88->TRAF6 NF-kB NF-kB TAK1->NF-kB JNK JNK TAK1->JNK p38 p38 TAK1->p38 2-AI_Inhibitor 2-AI_Inhibitor 2-AI_Inhibitor->TAK1 Inflammation Inflammation NF-kB->Inflammation Apoptosis Apoptosis JNK->Apoptosis Cell_Survival Cell_Survival p38->Cell_Survival

Caption: TAK1 Signaling Pathway and Inhibition by 2-AI.

Arginase_Metabolic_Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase iNOS iNOS L-Arginine->iNOS Urea Urea Arginase->Urea L-Ornithine L-Ornithine Arginase->L-Ornithine 2-AI_Inhibitor 2-AI_Inhibitor 2-AI_Inhibitor->Arginase Urea_Cycle Urea_Cycle Urea->Urea_Cycle Polyamine_Synthesis Polyamine_Synthesis L-Ornithine->Polyamine_Synthesis Proline_Synthesis Proline_Synthesis L-Ornithine->Proline_Synthesis Nitric_Oxide Nitric_Oxide iNOS->Nitric_Oxide

Caption: Arginase Metabolic Pathway and Inhibition by 2-AI.

Inhibitor_Selectivity_Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Hit_Compounds Hit_Compounds Primary_Screen->Hit_Compounds Dose-Response_Assay Dose-Response_Assay Hit_Compounds->Dose-Response_Assay IC50_Determination IC50_Determination Dose-Response_Assay->IC50_Determination Selectivity_Panel Selectivity_Panel IC50_Determination->Selectivity_Panel Selectivity_Profile Selectivity_Profile Selectivity_Panel->Selectivity_Profile Lead_Compound Lead_Compound Selectivity_Profile->Lead_Compound

Caption: General Workflow for Assessing Inhibitor Selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of enzyme inhibitor selectivity. Below are generalized protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • 2-AI inhibitor compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-AI inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., staurosporine).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or control to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in assay buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Arginase Activity Assay (Colorimetric)

This protocol measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

  • Source of arginase (e.g., cell lysate, purified enzyme)

  • L-arginine solution

  • Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

  • Urea standards

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~540 nm

Procedure:

  • Enzyme Activation: Pre-incubate the arginase sample in assay buffer at 55-60°C for 10 minutes to activate the enzyme.

  • Compound Incubation:

    • In a 96-well plate, add the activated arginase sample.

    • Add the 2-AI inhibitor at various concentrations. Include a vehicle control.

    • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

  • Arginase Reaction:

    • Initiate the reaction by adding the L-arginine solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Urea Detection:

    • Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).

    • Add the colorimetric reagent.

    • Heat the plate at 95-100°C for 30-45 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Data Acquisition: Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the urea standards.

    • Calculate the concentration of urea produced in each well.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 3: Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

This protocol measures the activity of aromatase by detecting the fluorescent product generated from a non-fluorescent substrate.

Materials:

  • Source of aromatase (e.g., human placental microsomes, recombinant enzyme)

  • Fluorogenic aromatase substrate (e.g., 3-cyano-7-ethoxycoumarin)

  • 2-AI inhibitor compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH regenerating system, and the aromatase enzyme source.

  • Compound Addition: Add the 2-AI inhibitor at various concentrations to the wells. Include a vehicle control and a known aromatase inhibitor (e.g., letrozole) as a positive control.

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the product.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

This guide provides a framework for assessing the selectivity of this compound enzyme inhibitors. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, enabling a more informed selection and characterization of these promising therapeutic agents.

Comparative Docking Analysis of 2-Aminoimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of in-silico binding affinities and methodologies for researchers and drug development professionals.

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds and natural products with a wide array of biological activities. Its ability to engage in key hydrogen bonding and other non-covalent interactions has made it a focal point in the design of targeted therapeutics. This guide provides a comparative analysis of molecular docking studies performed on various 2-AI derivatives, offering insights into their potential as inhibitors for a range of protein targets implicated in cancer, infectious diseases, and other pathological conditions. The data presented herein is collated from multiple studies to facilitate a comparative understanding of their predicted binding efficiencies.

Comparative Binding Affinities of this compound Derivatives

The following table summarizes the reported binding affinities of various this compound derivatives against their respective protein targets. These values, typically expressed as binding energy in kcal/mol, are obtained from molecular docking simulations and provide a theoretical estimation of the binding strength between the ligand and the protein's active site. A lower binding energy generally indicates a more favorable interaction.

Derivative ClassCompoundProtein TargetPDB IDBinding Affinity (kcal/mol)
This compound-Quinoxaline Hybrids (E)-4-phenyl-1-((quinoxalin-2-ylmethylene)amino)-1H-imidazol-2-amine (8a)c-Kit Tyrosine Kinase1T46Not explicitly quantified in the abstract, but identified as a potent derivative.[1]
Imidazole 2-Amino Pyrimidine Derivatives Compound 24Cyclin-Dependent Kinase 2 (CDK2)1GIINot explicitly quantified, but noted to have the highest binding interaction.[2]
2-Aminoimidazolyl-Thiazole Derivatives Compound 12bAdenosine A3 Receptor-Not explicitly quantified in the abstract, but identified as a potent and selective antagonist.[3]
Benzimidazole Derivatives Compound 2eAcetylcholinesterase--10.5[4]
Compound 2aAcetylcholinesterase--10.4[4]
Compound 2dAcetylcholinesterase--10.3[4]
Benzimidazole-Oxothiazolidine Derivatives Compound 4aM. tuberculosis Transcription Inhibitor3Q3S-7.576[5]
Compound 4bM. tuberculosis Transcription Inhibitor3Q3SNot explicitly quantified, but noted to have a low binding energy.[5]
Compound 4gM. tuberculosis Transcription Inhibitor3Q3SNot explicitly quantified, but noted to have a good binding energy.[5]
2-Phenyl Benzimidazole 2-Phenyl BenzimidazoleCyclooxygenase (COX)1CX2-7.9[6]
2-Methyl-1H-benzo[d]imidazole 2-Methyl-1H-benzo[d]imidazoleEstrogen Receptor2E77-6.5[6]

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below are generalized yet detailed protocols based on the cited literature.

General Molecular Docking Workflow

A typical molecular docking protocol involves the preparation of the protein receptor and the ligand, the docking simulation itself, and the analysis of the resulting poses.

  • Protein Preparation:

    • The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are often removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.

    • The protein structure is then saved in a suitable format, such as PDBQT for AutoDock.[7]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.

    • These 2D structures are then converted to 3D structures and optimized to their lowest energy conformation.

    • Gasteiger charges are computed for the ligand atoms.

    • The prepared ligand is also saved in a PDBQT format.[7]

  • Docking Simulation:

    • Software such as AutoDock Vina, GOLD suite, or PyRx is commonly used for docking simulations.[2][8][9]

    • A grid box is defined around the active site of the protein to specify the search space for the ligand binding.

    • The docking algorithm then explores different conformations and orientations of the ligand within the active site, and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes

Caption: EGFR signaling pathway, a target for some imidazole derivatives.

Docking_Workflow PDB 1. Protein Structure Acquisition (from PDB) ProteinPrep 3. Protein Preparation (Remove water, Add hydrogens) PDB->ProteinPrep LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking ProteinPrep->Docking Analysis 5. Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

References

A Comparative Guide to Analytical Methods for 2-Aminoimidazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-aminoimidazole is crucial due to its presence as a structural motif in many biologically active compounds and its potential role as an advanced glycation end-product (AGE) inhibitor.[1] This guide provides a comparative overview of common analytical methods for the quantification of this compound and related compounds, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and GC-MS based on validated methods for imidazole-containing compounds.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (Correlation Coefficient, r²) >0.999[2]>0.99[3][4]>0.99
Limit of Detection (LOD) 0.13 - 0.41 µg/mL (for various imidazoles)[5]fmol range (for 2-oxo-IDPs)[6]0.01 ppm (for alkyl halides)[7]
Limit of Quantitation (LOQ) 14.3 - 16.5 µg/mL (for albendazole/levamisole)[2]2.61 ng/mL (for ROS203)[3], 10-100 fmol (for 2-oxo-IDPs)[6]0.025 ppm (for alkyl halides)[7]
Precision (%RSD) < 2%[8]Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%[3]< 15%
Accuracy (% Recovery) 98.0% - 102.0%[9]Within 15%[3]95.33% - 97.93%[9]
Selectivity Good, but potential for interference from co-eluting compounds.High, due to mass-based detection.High, especially with MS/MS.
Sample Throughput Moderate to High.High.Moderate.
Derivatization Generally not required.Generally not required.Often required to improve volatility and thermal stability.[10]

Experimental Workflow for Method Validation

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[11] A typical workflow for the validation of an analytical method for this compound quantification is illustrated below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Selection of Analytical Technique (HPLC, LC-MS/MS, GC-MS) B Optimization of Chromatographic Conditions A->B C Sample Preparation Procedure B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Stability I->J K Sample Analysis J->K L Data Interpretation K->L M Reporting L->M

Caption: A generalized workflow for the development and validation of an analytical method for this compound quantification.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of imidazole-containing compounds using HPLC, LC-MS/MS, and GC-MS. These can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The ratio is optimized to achieve good separation. For example, a mobile phase of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.2 has been used for the separation of imidazole derivatives.[5]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. For related imidazole compounds, detection wavelengths around 220 nm or 300 nm have been employed.[5][12]

  • Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration. A linear regression analysis is performed, and a correlation coefficient (r²) greater than 0.99 is generally considered acceptable.[2]

    • Accuracy: Determined by the standard addition method or by analyzing samples with known concentrations of the analyte. The recovery should typically be within 98-102%.[9]

    • Precision: Evaluated by repeatedly injecting the same sample (repeatability) and by analyzing different samples on different days (intermediate precision). The relative standard deviation (%RSD) should ideally be less than 2%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue extracts.[3]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with a smaller particle size (e.g., < 2 µm for UHPLC) is often used to achieve faster separations.[13]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[6]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for imidazole compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is a common and simple sample clean-up procedure.[3]

  • Validation Parameters:

    • Linearity: A calibration curve is constructed using matrix-matched standards.

    • Accuracy and Precision: Evaluated at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are often a bias within ±15% of the nominal value and a %RSD of ≤15%.[14]

    • Matrix Effect: Assessed to ensure that components of the sample matrix do not interfere with the ionization of the analyte.

    • Recovery: The efficiency of the extraction procedure is determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., a mid-polar phase like 6% cyanopropylphenyl; 94% dimethylpolysiloxane) is used for separation.[7]

  • Carrier Gas: Helium is typically used as the carrier gas.[10]

  • Derivatization: this compound is a polar and non-volatile compound. Therefore, derivatization is necessary before GC analysis. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups. Another method involves esterification followed by amidation.[10]

  • Injection: A split/splitless injector is used, with the mode depending on the analyte concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is most common.

    • Detection Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) is employed for sensitive quantification.

  • Sample Preparation: Involves extraction of the analyte from the sample matrix, followed by the derivatization step.

  • Validation Parameters:

    • Linearity, Accuracy, and Precision: Determined similarly to HPLC and LC-MS/MS methods.

    • Specificity: The mass spectrum of the derivatized this compound provides a high degree of specificity. The absence of interfering peaks at the retention time of the analyte is confirmed.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical step in research and development. HPLC-UV is a robust and widely available technique suitable for routine analysis of relatively clean samples. For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. GC-MS, although requiring a derivatization step, offers excellent separation efficiency and specificity. The validation of the chosen method according to established guidelines is paramount to ensure the generation of reliable and accurate data.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Aminoimidazole, a compound frequently used in pharmaceutical research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[2]

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[1][2] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound is governed by hazardous waste regulations.[1][3] It should never be disposed of in regular trash or down the sewer system without explicit permission from Environmental Health and Safety (EHS) personnel.[3][4]

Step 1: Waste Collection and Containerization

  • Use a Suitable Container: Collect waste this compound in a designated, compatible, and leak-proof container with a secure screw cap.[5][6][7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[3] If reusing a container, ensure it is triple-rinsed, and the original label is completely defaced or removed.[6][9]

  • Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[8]

  • Leave Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for expansion.[5]

  • Securely Cap: Keep the waste container tightly capped at all times, except when adding waste.[5][6][8]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical step for ensuring safe handling and disposal. The label must be clearly visible and contain the following information:[3][5]

  • The words "Hazardous Waste".[3][5]

  • The full common chemical name: "this compound". Avoid using abbreviations, chemical formulas, or acronyms.[3]

  • The quantity or concentration of the waste. For mixtures, list all components and their percentages.[3][5]

  • Hazard pictograms indicating the associated risks (e.g., irritant).[3]

  • The date of waste generation or the date the container becomes full.[3][5]

  • The place of origin (e.g., department, room number).[3]

  • The name and contact information of the Principal Investigator.[3]

Step 3: Storage of Hazardous Waste

  • Designated Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[5][7] This area should be at or near the point of waste generation.[7]

  • Segregate Incompatibles: Store the this compound waste away from incompatible materials. While specific incompatibilities for this compound were not detailed in the provided search results, general best practices include storing it away from strong oxidizing agents, acids, and bases.[5][10]

  • Secondary Containment: It is good practice to use secondary containment, such as a tray or bin, to capture any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent hazardous waste management office.[3]

  • Complete a Waste Pickup Request: Fill out a hazardous waste pickup request form as required by your institution.[3] This form will typically require the same information that is on the hazardous waste label.

  • Follow Institutional Procedures: Adhere to all specific procedures provided by your EHS department for the pickup and disposal of chemical waste.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal) was found in the search results. The general guideline for drain disposal of some dilute acids and bases is a pH between 5.0 and 12.5, but this is not explicitly stated as applicable to this compound.[4][5]

ParameterValueSource
General pH for Drain Disposal 5.0 - 12.5[5]

Note: This pH range is for general guidance and may not be applicable to this compound. Always consult with your institution's EHS for specific disposal instructions.

Experimental Protocols

The search results did not provide any specific experimental protocols for the neutralization or deactivation of this compound prior to disposal. The standard procedure is to treat it as hazardous waste and have it managed by a professional disposal service arranged through your institution's EHS.

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Use a designated, compatible, leak-proof container B Do not mix with other wastes C Leave adequate headroom D Keep container tightly capped E Affix a 'Hazardous Waste' label D->E F Include full chemical name, quantity, and date G Add PI name and location H Include hazard pictograms I Store in a designated Satellite Accumulation Area (SAA) H->I J Segregate from incompatible materials K Use secondary containment L Contact Environmental Health & Safety (EHS) K->L M Complete a waste pickup request form N Follow institutional procedures for pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety protocols and logistical information for the handling and disposal of 2-Aminoimidazole, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Safety Summary

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following safety precautions is mandatory.

Hazard Classification Details
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust.[2][3] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Property Value
Chemical Formula C₃H₅N₃[4]
Molecular Weight 83.09 g/mol [4]
Appearance Crystals or solid[4]
Storage Temperature Store in a freezer, under -20°C, in an inert atmosphere.[4]

Operational Plan: Handling this compound

This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound.

  • Eye Protection : Chemical safety goggles meeting European standard EN 166 or OSHA's regulations in 29 CFR 1910.133 are required.[1][2] A face shield should be used in addition to goggles when there is a risk of splashing.[5]

  • Hand Protection : Wear appropriate chemical-resistant protective gloves.[1][2] Nitrile gloves are a common and effective choice for incidental contact.[6]

  • Body Protection : A flame-resistant lab coat should be worn and fully buttoned to protect the body and clothing.[1][2]

  • Footwear : Closed-toed shoes must be worn in the laboratory.

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1][2] For large-scale operations, emergencies, or in areas with insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Step-by-Step Handling and Experimental Workflow

Preparation and Weighing:

  • Ensure all required PPE is correctly worn before entering the designated handling area.

  • Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid creating dust when handling the solid material.[1][2]

  • Weigh the required amount of this compound in a tared, sealed container to prevent dust dispersion.

Solution Preparation and Use:

  • Slowly add the weighed this compound to the solvent in the reaction vessel, ensuring constant stirring to facilitate dissolution and prevent clumping.

  • Keep the reaction vessel covered as much as possible to minimize the release of any potential vapors.

  • Avoid direct contact with the skin, eyes, or clothing.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Fume Hood A->B C Weigh this compound (Avoid Dust) B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Glassware E->F G Dispose of Waste (Solid & Liquid) F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

Emergency First-Aid Procedures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give artificial respiration and seek immediate medical attention.[2][7]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[2]

  • In Case of Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • If Swallowed : Clean mouth with water. Do not induce vomiting. Seek medical attention.[2][8]

Accidental Release and Disposal Plan

Spill Containment and Cleanup:

  • Ensure adequate ventilation and wear appropriate PPE.[7]

  • Prevent further leakage or spillage if it is safe to do so.[7]

  • For solid spills, sweep up the material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1][2]

Waste Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[9]

  • Containers should be sent to an approved waste disposal plant.[8] Do not release into the environment.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoimidazole
Reactant of Route 2
2-Aminoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.